16-Oxo-palmitate

Catalog No.
S658841
CAS No.
M.F
C16H29O3-
M. Wt
269.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
16-Oxo-palmitate

Product Name

16-Oxo-palmitate

IUPAC Name

16-oxohexadecanoate

Molecular Formula

C16H29O3-

Molecular Weight

269.4 g/mol

InChI

InChI=1S/C16H30O3/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h15H,1-14H2,(H,18,19)/p-1

InChI Key

NKVUEIHJDGURIA-UHFFFAOYSA-M

Canonical SMILES

C(CCCCCCCC(=O)[O-])CCCCCCC=O

16-oxohexadecanoate is an omega-oxo fatty acid anion that is the conjugate base of 16-oxohexadecanoic acid, arising from the deprotonation of the carboxy group; major species at pH 7.3. It is an omega-oxo fatty acid anion, an aldehydic acid anion and a long-chain fatty acid anion. It is a conjugate base of a 16-oxohexadecanoic acid.

Key Derivatives and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

16-Oxohexadecanoic acid itself is primarily a synthetic intermediate. Its key value in research comes from its derivatives, which are used as specialized linkers in modern drug discovery.

Derivative Name CAS Number Molecular Formula Key Features & Research Applications
16-Methoxy-16-oxohexadecanoic acid [1] 18451-85-9 [1] C₁₇H₃₂O₄ [1] Also known as hexadecanedioic acid monomethyl ester. Used in custom peptide synthesis and pharmaceutical development [1].
16-(tert-Butoxy)-16-oxohexadecanoic acid [2] [3] 843666-27-3 [2] [3] C₂₀H₃₈O₄ [3] A versatile PROTAC linker and non-cleavable ADC linker [3]. The terminal carboxylic acid reacts with amine groups to form stable amide bonds, while the protected hydroxyl group allows for further derivatization [2] [3].

Synthesis Protocol

The following diagram illustrates a synthetic route for a key derivative of 16-oxohexadecanoic acid, 16-(tert-Butoxy)-16-oxohexadecanoic acid, which is widely used as a linker in drug development:

G Hexadecanedioic_Acid Hexadecanedioic Acid Reflux Heat to Reflux Overnight Reaction Hexadecanedioic_Acid->Reflux Solvent Toluene Solvent->Reflux Reagent N,N-dimethylformamide di-tert-butyl acetal Reagent->Reflux Intermediate Reaction Mixture Reflux->Intermediate Distillation Distillation under Reduced Pressure Intermediate->Distillation Crude_Product Crude Product Distillation->Crude_Product Filtration Suspension & Filtration (CH₂Cl₂/EtOAc) Crude_Product->Filtration Purification Fast Column Chromatography (Silica Gel, EtOAc/Hexane) Filtration->Purification Final_Product 16-(tert-Butoxy)-16-oxohexadecanoic acid Purification->Final_Product

Synthetic workflow for 16-(tert-Butoxy)-16-oxohexadecanoic acid [3]

Detailed Procedure:

  • Reaction Setup: Suspend hexadecanedioic acid (4.5 g, 15.71 mmol) in toluene (28.1 mL) and heat to reflux [3].
  • Reagent Addition: Slowly add N,N-dimethylformamide di-tert-butyl acetal (10.10 mL, 42.1 mmol) dropwise over 30 minutes. Continue refluxing the mixture overnight [3].
  • Solvent Removal: After the reaction is complete, remove the solvent by distillation under reduced pressure at 50°C [3].
  • Crude Product Isolation: Suspend the resulting crude material in a 1:1 v/v mixture of dichloromethane (CH₂Cl₂) and ethyl acetate (EtOAc) (75 mL total). Stir for 15 minutes, then filter to remove insoluble impurities. Wash the filter cake with additional CH₂Cl₂ (25 mL) [3].
  • Purification: Combine the filtrates and concentrate them under reduced pressure. Dissolve the resulting material in a small amount of CH₂Cl₂ (6 mL), cool in an ice bath for 10 minutes, and filter. Purify the product via fast column chromatography on silica gel, using a mixture of EtOAc and hexane as the eluent [3].
  • Yield: This procedure yields the final product, 16-(tert-Butoxy)-16-oxohexadecanoic acid, as a white to almost white powder or crystal (2.56 g, 47.6% yield) with a melting point of 60 °C [3].

Research Context and Considerations

  • Role as a Metabolite: The parent compound, 16-oxohexadecanoic acid, is recognized as a plant metabolite [4]. Research into related oxylipin compounds highlights their importance as signaling molecules that regulate plant defense pathways and the synthesis of secondary metabolites [5].
  • Commercial and Regulatory Note: 16-Oxohexadecanoic acid and its derivatives are intended for research purposes only and are not for clinical use [4] [1]. One supplier also notes that the sale of this product may be restricted due to "patent product" regulations [4].

References

16-oxo-palmitate biosynthesis pathway

Author: Smolecule Technical Support Team. Date: February 2026

Palmitic Acid (16:0) Biosynthesis

The de novo (new) synthesis of palmitic acid occurs in the cytosol of cells, primarily in the liver, adipose tissue, and lactoming mammary glands [1]. The pathway transforms precursors into a 16-carbon saturated fatty acid through a multi-step process [2].

The table below summarizes the key prerequisites and stages:

Aspect Description
Primary Sites Liver, kidney, adipose tissue, lactating mammary glands [2].
Cellular Location Cytosol [2].
Key Prerequisites Acetyl-CoA, NADPH, ATP [2].
Key Enzymes Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FASN) complex [1].
Overall Reaction 7 Acetyl-CoA + 7 CO₂ + 7 ATP + 14 NADPH + 14 H⁺ → Palmitate + 7 CO₂ + CoA + 14 NADP⁺ + 6 H₂O [2].

The process can be visualized in the following diagram, which outlines the main steps and locations:

palmitate_biosynthesis cluster_mito Mitochondria cluster_cyt Cytosol Mitochondria Mitochondria Cytosol Cytosol Pyruvate Pyruvate Acetyl_CoA_M Acetyl_CoA_M Pyruvate->Acetyl_CoA_M Oxidation Citrate Citrate Acetyl_CoA_M->Citrate + OAA Acetyl_CoA_C Acetyl_CoA_C Citrate->Acetyl_CoA_C Citrate Lyase Citrate->Acetyl_CoA_C Transported Malonyl_CoA Malonyl_CoA Acetyl_CoA_C->Malonyl_CoA ACC (ATP-dependent) Palmitate Palmitate Malonyl_CoA->Palmitate FASN Complex (7 Cycles, NADPH)

Overview of the cellular pathway for de novo palmitate synthesis, showing the transition of key precursors from the mitochondria to the cytosol where chain elongation occurs. The FASN complex catalyzes a four-step repeating cycle (Condensation, Reduction, Dehydration, Reduction) to elongate the growing fatty acid chain by two carbons per cycle. This process repeats seven times to form the 16-carbon palmitate molecule [2].

Experimental Approaches for Study

While the biosynthesis of palmitate is well-established, studying its oxidized derivatives like 16-oxo-palmitate requires specialized experimental methods. The following table outlines key protocols from the search results that are relevant for investigating palmitate-derived metabolites:

Method Key Application Example Protocol Summary
Stable Isotope Labeling & LC-ESI-MS/MS [3] Tracing palmitate incorporation into complex lipids and metabolites. Incubate cells with [U-¹³C]palmitate complexed with fatty-acid-free BSA. Extract lipids. Analyze via LC-ESI-MS/MS with Multiple Reaction Monitoring (MRM) to identify and quantify labeled species.
Lipidomic & Proteomic Analysis [4] Mapping global changes in lipids and proteins in response to palmitate exposure. Treat primary cells (e.g., human islets) with palmitate over time. Perform targeted lipidomics (for specific lipid classes) and untargeted proteomics on cell lysates. Integrate data sets to identify correlated pathways.
In Vitro Lipotoxicity Model [5] Modeling metabolic stress induced by saturated fatty acids. Treat cells (e.g., cardiomyocytes) with a defined concentration of palmitate (e.g., 350-550 µM) complexed with BSA for 24-48 hours. Assess outcomes like cell viability, lipid accumulation (Oil Red O staining), ROS production, and ATP levels.

Research Implications and Future Directions

The absence of a defined pathway for this compound indicates a gap in current biochemical knowledge. Research in this area could be significant because:

  • Biological Activity: Oxidized fatty acids often have potent signaling roles, influencing inflammation, metabolism, and cellular stress responses [6] [5].
  • Methodology: Investigating such a metabolite would require the advanced techniques listed above, particularly stable isotope labeling coupled with precise lipidomic profiling to distinguish it from other palmitate derivatives.

References

Enzymatic Pathway for 16-Oxo-palmitate Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The synthesis of 16-oxo-palmitate in biological systems occurs through a sequential oxidation process starting from palmitic acid. The following diagram illustrates this three-step pathway [1].

G Palmitic Acid Palmitic Acid 16-Hydroxypalmitic Acid 16-Hydroxypalmitic Acid Palmitic Acid->16-Hydroxypalmitic Acid CYP4A/CYP4F (NADPH, O₂) 16-Oxopalmitaldehyde 16-Oxopalmitaldehyde 16-Hydroxypalmitic Acid->16-Oxopalmitaldehyde Alcohol Dehydrogenase (NAD⁺) This compound This compound 16-Oxopalmitaldehyde->this compound ALDH3A2 (NAD⁺) CYP4A/CYP4F\n(NADPH, O₂) CYP4A/CYP4F (NADPH, O₂) Alcohol Dehydrogenase\n(NAD⁺) Alcohol Dehydrogenase (NAD⁺) ALDH3A2\n(NAD⁺) ALDH3A2 (NAD⁺)

Enzymatic synthesis pathway of this compound

Key Enzymes and Reaction Details

The table below provides details on the enzyme systems that catalyze each step of the pathway [1].

Enzyme System Substrate Product Cofactors Cellular Location Reaction Type
Cytochrome P450 omega-hydroxylase (CYP4A/CYP4F families) Palmitic acid 16-Hydroxypalmitic acid NADPH, O₂ Endoplasmic reticulum microsomes Omega hydroxylation
Alcohol dehydrogenase (NAD⁺-dependent) 16-Hydroxypalmitic acid 16-Oxopalmitaldehyde NAD⁺ Microsomes/Cytoplasm Alcohol oxidation
Fatty aldehyde dehydrogenase (ALDH3A2) 16-Oxopalmitaldehyde This compound NAD⁺ Endoplasmic reticulum/Peroxisomes Aldehyde oxidation
Plant cytochrome P450 (CYP86A8, CYP94C1) Palmitic acid 16-Hydroxypalmitic acid NADPH, O₂ Plant microsomes Omega hydroxylation

General Considerations for Experimental Design

While specific protocols for this compound are limited, successful enzymatic synthesis of similar fatty acid esters involves several key factors [2] [3] [4]:

  • Enzyme Selection: Lipases (e.g., Candida antarctica lipase B, Novozym 435) and proteases (e.g., thermolysin) are commonly used.
  • Solvent Systems: Tertiary alcohols (tert-butanol, tert-amyl alcohol), dimethyl sulfoxide (DMSO), or binary mixtures are often used to dissolve hydrophilic and hydrophobic substrates.
  • Reaction Parameters: Typical temperatures range from 45°C to 70°C, with reaction times from several hours to 72 hours.
  • Water Activity Control: Molecular sieves are frequently added to the reaction medium to absorb water, shifting the equilibrium toward esterification and improving conversion rates [2].

References

Core Data on Related Palmitate Compounds

Author: Smolecule Technical Support Team. Date: February 2026

While quantitative data specifically for 16-oxo-palmitate is not available in the search results, the tables below summarize key information about its precursor, palmitic acid, and the related palmitoleic acid, which are frequently studied in metabolic research.

Fatty Acid Systematic Name Chemical Formula PubChem CID Key Structural Features
Palmitic Acid Hexadecanoic acid C₁₆H₃₂O₂ 985 16-carbon saturated fatty acid [1]
Palmitoleic Acid (9Z)-Hexadec-9-enoic acid C₁₆H₃₀O₂ 445638 16-carbon monounsaturated (ω-7) fatty acid [1]
This compound 16-Oxohexadecanoic acid C₁₆H₃₀O₃ 15931626 Oxidized derivative with a keto group at carbon 16 [2]
Fatty Acid Key Biological Effects (from in vitro studies) Research Context
Palmitoleic Acid Increases lipolysis, fatty acid oxidation, oxygen consumption, and ATP content in white adipocytes; enhances mitochondrial function and energy expenditure [1]. Studied as a "lipokine" for its role in metabolism and potential therapeutic applications [1].
Palmitic Acid Used as a common control in experiments; does not typically induce the metabolic enhancements seen with palmitoleic acid [1]. Serves as a saturated fatty acid control in metabolic studies [1].
This compound Information not available in search results Information not available in search results

Experimental Protocols in Metabolic Research

The following are established methodologies for studying fatty acid metabolism, which could be adapted for investigating this compound.

Cell Culture and Treatment
  • Cell Line: 3T3-L1 pre-adipocytes are commonly used and differentiated into mature white adipocytes [1].
  • Differentiation Protocol: Induce differentiation 2 days post-confluence using a standard cocktail containing dexamethasone (1 μM), isobutylmethylxanthine (0.5 mM), insulin (1.67 μM), and 10% Fetal Bovine Serum (FBS). After 48 hours, replace the medium with DMEM containing 10% FBS and a lower concentration of insulin (0.41 μM) for maintenance [1].
  • Fatty Acid Treatment: Treat cells during the differentiation process (e.g., for 9 days) with the fatty acid of interest (e.g., palmitoleic acid at 100-200 μM). Fatty acids are typically complexed with Bovine Serum Albumin (BSA) for delivery. A vehicle control (e.g., 0.05% ethanol) is essential [1].
Key Metabolic Assays
  • Lipolysis Measurement: Quantify the release of glycerol and free fatty acids into the culture medium using commercial kits. Measurements can be taken under both basal and stimulated (e.g., with isoproterenol) conditions [1].
  • Fatty Acid Oxidation ([1-¹⁴C]-Palmitate Decarboxylation): Incubate cells with radiolabeled [1-¹⁴C]-palmitate. The evolved ¹⁴CO₂ is trapped on a filter paper soaked in ethanolamine, and radioactivity is measured with a β-counter [1].
  • Oxygen Consumption Rate (OCR): Use a specialized analyzer to measure OCR in intact cells as a direct indicator of mitochondrial respiratory activity [1].
  • Acylcarnitine Profiling (Ex vivo Diagnostic Assay): Incubate whole blood samples with a stable isotope-labeled palmitate (e.g., [16-²H₃, 15-²H₂]-palmitate) for several hours. Analyze the resulting labeled acylcarnitines using tandem mass spectrometry (MS/MS) to identify specific blocks in fatty acid oxidation pathways [3].

Visualizing Key Concepts

The following diagrams, generated using Graphviz, illustrate core concepts and experimental workflows based on the search results.

Simplified Fatty Acid Synthesis Pathway

FASN_Pathway Glucose Glucose Acetyl_CoA Acetyl_CoA Glucose->Acetyl_CoA Glycolysis & PDH Complex Malonyl_CoA Malonyl_CoA Acetyl_CoA->Malonyl_CoA ACC (Acetyl-CoA Carboxylase) Palmitate Palmitate Malonyl_CoA->Palmitate FASN (7 Cycles)

This diagram outlines the primary biochemical pathway for the de novo synthesis of palmitate, the precursor to this compound [4].

Experimental Workflow for Metabolic Phenotyping

Experimental_Flow A Cell Culture & Differentiation B Fatty Acid Treatment A->B C Functional Assays B->C D Molecular Analysis B->D E Data Integration C->E D->E

This chart visualizes a standard research approach for profiling the effects of a fatty acid like this compound in a cell model [1].

References

role of 16-oxo-palmitate in plant cutin biopolymer

Author: Smolecule Technical Support Team. Date: February 2026

Biosynthesis Pathway of Cutin Monomers

The following diagram illustrates the generalized pathway from palmitic acid to 16-oxo-palmitate and related cutin monomers, based on enzyme systems identified in the search results.

G PalmiticAcid Palmitic Acid (C16:0) 16-Hydroxypalmitate 16-Hydroxypalmitate PalmiticAcid->16-Hydroxypalmitate CYP Omega-Hydroxylase (CYP86A, CYP94C) 16-Oxopalmitaldehyde 16-Oxopalmitaldehyde 16-Hydroxypalmitate->16-Oxopalmitaldehyde Alcohol Dehydrogenase (NAD+) This compound This compound 16-Oxopalmitaldehyde->this compound Fatty Aldehyde Dehydrogenase (ALDH3A2) Hexadecanedioate Hexadecanedioic Acid This compound->Hexadecanedioate Cytochrome P450BM-3 (CYP102)

Diagram: Proposed enzymatic pathway for this compound synthesis and further oxidation. [1] [2] [3]

Key Enzymatic Systems in 16-Oxo-Fatty Acid Synthesis

The table below details the enzyme systems involved in the sequential oxidation of palmitic acid, which can lead to the production of this compound.

Enzyme System Substrate Product Cofactors Cellular Location Reaction Type
Cytochrome P450 omega-hydroxylase (e.g., CYP86A, CYP94C families) Palmitic Acid (16:0) 16-Hydroxypalmitic Acid NADPH, O₂ Endoplasmic Reticulum Omega Hydroxylation [2] [3]
Alcohol Dehydrogenase (NAD+-dependent) 16-Hydroxypalmitic Acid 16-Oxopalmitaldehyde NAD+ Microsomes/Cytoplasm Alcohol Oxidation [2]
Fatty Aldehyde Dehydrogenase (ALDH3A2) 16-Oxopalmitaldehyde This compound NAD+ Endoplasmic Reticulum/Peroxisomes Aldehyde Oxidation [2]
Cytochrome P450BM-3 (CYP102) 16-Oxohexadecanoic Acid Hexadecanedioic Acid NADPH, O₂ Bacterial Cytoplasm Aldehyde Oxidation [2]

Analytical Protocol for Cutin Monomer Analysis

Here is a detailed methodology for isolating and analyzing cutin polyesters from plant tissue, which would be used to detect monomers like this compound [4].

G A Plant Tissue Sample (e.g., ~0.5g Arabidopsis leaves) B Tissue Delipidation A->B Homogenize in hot isopropanol with BHT C Depolymerization B->C NaOMe in anhydrous MeOH D Monomer Extraction C->D Acidify, extract with organic solvent E Derivatization D->E Silylation (e.g., BSTFA) or Acetylation F GC/MS Analysis E->F Gas Chromatography/ Mass Spectrometry

Workflow: Steps for analyzing cutin monomers from plant tissue. [4]

Detailed Steps [4]:

  • Tissue Delipidation

    • Purpose: Remove soluble lipids (waxes, membrane lipids, triacylglycerols) to isolate the insoluble cutin polymer.
    • Procedure:
      • Homogenize approximately 0.5 g of plant tissue (e.g., Arabidopsis leaves).
      • Place in a glass tube with a PTFE-lined cap.
      • Add 12 mL of hot (85°C) isopropanol containing 0.01% (w/v) butylated hydroxytoluene (BHT) as an antioxidant.
      • Heat at 85°C for 15 minutes in a heating block.
      • Replace solvent with a 2:1 (v/v) chloroform:methanol mixture and incubate at room temperature for 2 weeks, changing the solvent every 2-3 days.
      • Rinse the delipidated tissue with chloroform and allow it to air-dry completely.
  • Depolymerization

    • Purpose: Break down the cutin polyester into its constituent monomeric units.
    • Procedure:
      • Add 4 mL of 1 M sodium methoxide (NaOMe) in anhydrous methanol to the dried tissue. This catalyzes transesterification.
      • Incubate at 60°C for 1 hour with occasional vortexing.
      • Cool the mixture and add 40 µL of glacial acetic acid to neutralize the base.
  • Monomer Extraction and Derivatization

    • Purpose: Extract the released monomers and convert them into volatile derivatives suitable for GC/MS.
    • Procedure:
      • Add 2 mL of saturated sodium chloride solution and 4 mL of chloroform. Vortex and centrifuge to separate phases.
      • Collect the organic (lower) phase containing the monomers.
      • Dry the extract under a stream of nitrogen gas.
      • Derivative the dried monomers using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or via acetylation. This step replaces active hydrogens (e.g., in -OH and -COOH groups) with trimethylsilyl groups, increasing volatility and thermal stability.
  • GC/MS Analysis and Data Interpretation

    • Purpose: Separate, identify, and quantify the individual cutin monomers.
    • Procedure:
      • Reconstitute the derivatized samples in a suitable solvent (e.g., hexane).
      • Inject into a Gas Chromatograph coupled to a Mass Spectrometer (GC/MS).
      • Monomers are identified by their retention times and by comparing their mass spectra to libraries of known fatty acid derivatives.
      • Quantification is achieved by comparing peak areas to internal standards.

Functional Context in Cuticle Formation

The search results clarify that This compound is not a major monomer in the well-studied cutin of Arabidopsis thaliana. Instead, research indicates that dicarboxylic acids are the dominant monomers in Arabidopsis leaf and stem polyesters [3]. This suggests that in many plants, the pathway proceeds beyond this compound to form hexadecanedioic acid (a C16 dicarboxylic acid), which is then incorporated into the polymer [2] [3].

The biosynthesis of cutin monomers is a tightly regulated process. In Arabidopsis, key enzymes include:

  • CYP86A family P450s (e.g., ATT1): Catalyze the ω-hydroxylation of fatty acids [3].
  • LACS2: An epidermis-specific long-chain acyl-CoA synthetase that activates fatty acids for subsequent oxidation and polymerization [3].

Research Recommendations

Given the limited specific data on this compound, your research could focus on:

  • Exploring Biosynthetic Checkpoints: Investigate the factors that determine whether a ω-oxo fatty acid is incorporated into cutin or further oxidized to a dicarboxylic acid.
  • Analyzing Diverse Species: The composition of cutin is highly species- and tissue-dependent [4]. This compound may be a significant monomer in plants other than Arabidopsis.
  • Functional Characterization: Study the physicochemical properties that this compound imparts to the cutin polymer compared to hydroxy- or dicarboxylic acids.

References

omega-oxo fatty acid anion function

Author: Smolecule Technical Support Team. Date: February 2026

Research and Analytical Methods

Studying these specific lipids in complex biological samples has been challenging. A new computational method developed in 2025 now allows researchers to identify the precise omega positions of lipids using routine mass spectrometry data [1] [2].

  • Method Name: LC=CL (Liquid Chromatography = C=C Location) [1]
  • Principle: A computational software used in conjunction with routine liquid chromatography-tandem mass spectrometry (LC-MS/MS) lipidomics [1].
  • Advantage: Makes omega position information accessible without highly specialized equipment. Offers high sensitivity, detecting lipids even at very low concentrations [1] [2].
  • Application Example: This method proved that the enzyme cPLA2 specifically utilizes an omega-9 fatty acid (mead acid), providing new insights into inflammatory mechanisms [1].

This experimental workflow can be visualized as follows:

G Start Complex Biological Sample (Human tissue, blood) LCMS LC-MS/MS Analysis Start->LCMS Data Mass Spectrometry Data LCMS->Data Software LC=CL Software Processing Data->Software Result Identification of Omega-Oxo Fatty Acid Anions Software->Result

Relationship to Broader Fatty Acid Metabolism

To fully understand omega-oxo fatty acid anions, it is essential to place them in the context of the body's complete fatty acid oxidation system. The diagram below illustrates how the omega-oxidation pathway, producing these anions, relates to other major pathways.

G FA Fatty Acids OmegaOx Omega-Oxidation (Endoplasmic Reticulum) FA->OmegaOx PeroxiOx Peroxisomal β-Oxidation (VLCFAs, e.g., C24-C26) FA->PeroxiOx Shortened FAs MitochOx Mitochondrial β-Oxidation (Major pathway for energy) FA->MitochOx OmegaProd Products: Omega-Oxo Fatty Acid Anions Dicarboxylic Acids OmegaOx->OmegaProd PeroxiOx->MitochOx Shortened FAs AcetylCoA Acetyl-CoA (Energy Production) MitochOx->AcetylCoA

The table below compares the three cellular pathways for fatty acid oxidation.

Feature Omega-Oxidation Peroxisomal β-Oxidation Mitochondrial β-Oxidation
Primary Site Endoplasmic Reticulum [3] Peroxisomes [3] Mitochondrial Matrix [3]
Primary Substrates Large, water-insoluble fatty acids; xenobiotics [3] Very Long-Chain Fatty Acids (VLCFAs, C24-C26) [3] Long-chain fatty acids (e.g., Palmitate) [3]
Key Enzymes/Transporters CYP450 enzymes ABCD1-3 transporters; oxidase (produces H₂O₂) [3] Carnitine Palmitoyltransferase (CPT I/II) [3]
Main Physiological Role Detoxification [3] Chain-shortening of VLCFAs [3] High-efficiency energy production (ATP) [3]

References

biological role of 16-oxo-palmitate

Author: Smolecule Technical Support Team. Date: February 2026

Palmitate in Biological Research

While data on 16-oxo-palmitate is limited, its parent molecule, palmitate (a 16-carbon saturated fatty acid), is extensively studied. The table below summarizes key experimental contexts and findings from recent research that may inform your work on its derivatives.

Biological System Experimental Context/Concentration Key Findings/Outcomes Citation
Pancreatic β-Cells (Human islets & rat INS-1E cells) 48-hour exposure to model lipotoxicity in Type 2 Diabetes. Induced ER stress, oxidative stress, modified cholesterol transport, and downregulated GLP-1 receptor; key pathways involved LXR and PPARα transcription factors. [1]
Mouse Cardiomyocytes 24-hour exposure to 150-350 µM to model diabetic cardiomyopathy lipotoxicity. Induced lipid accumulation, ROS overproduction, ATP reduction, mitochondrial damage, and cellular injury; mechanisms involved PPAR signaling pathway. [2]
Leukocyte Signaling Study of enzymatic post-translational modification (S-palmitoylation). Reversible palmitate attachment regulates protein trafficking, membrane localization to lipid rafts, conformation, stability, and signal transduction. [3]
Conscious Pigs Intracoronary infusion to final blood concentration of 0.4 mM during coronary stenosis. Used as a metabolic tracer (13C-palmitate); study showed preconditioning normalized long-chain fatty acid oxidation during ischemia. [4]
Human Whole Blood (Diagnostic Assay) 6-hour incubation of whole blood with deuterium-labeled palmitate. Functional enzymatic assay to diagnose Fatty Acid Oxidation Defects (FAOD) by analyzing specific acylcarnitine profiles via tandem mass spectrometry. [5]

Detailed Experimental Protocol

Given your interest in experimental methodologies, the functional assay used to diagnose Fatty Acid Oxidation Defects (FAOD) provides a robust and transferable protocol for working with palmitate in a biological system [5]. The workflow below visualizes the key stages of this methodology.

Start Whole Blood Sample (EDTA Tube) A Add Carnitine & Deuterated Palmitate (Evaporated to Dryness) Start->A B Incubation (37°C, 6 hours, 550 rpm) A->B C Quench Reaction (Rapid freezing at -20°C) B->C D Add Internal Standard & Sonicate C->D E Centrifuge (14,000 g, 10 min) D->E F Derivatization (Butanolic HCl, 65°C, 15 min) E->F G Tandem Mass Spectrometry (Precursor ion scan of m/z 85) F->G End Analysis of Acylcarnitine Profile G->End

Experimental workflow for palmitate utilization assay in whole blood [5].

Key steps and specifications:

  • Sample Preparation: 100 µL of fresh whole blood is added to a pre-prepared tube containing carnitine and deuterium-labeled [16-2H3, 15-2H2]-palmitate, which has been evaporated to dryness [5].
  • Incubation: The sample is incubated for 6 hours at 37°C with continuous shaking at 550 rpm to allow for fatty acid uptake and metabolism by blood cells [5].
  • Reaction Quenching & Metabolite Extraction: The reaction is stopped by rapid freezing at -20°C. For analysis, an internal standard solution is added, and the sample is sonicated for 30 minutes to ensure efficient metabolite extraction. It is then centrifuged at 14,000 g for 10 minutes to obtain a clear supernatant [5].
  • Derivatization & Analysis: The extracted acylcarnitines are derivatized to butyl esters using butanolic HCl at 65°C for 15 minutes. The final extract is analyzed by tandem mass spectrometry (MS/MS) in positive electrospray ionization mode, using a precursor ion scan of m/z 85 to detect and quantify the specific labeled acylcarnitines [5].

Suggested Research Pathways

To advance your work on this compound, I suggest focusing on these research areas where related palmitate biology is well-established:

  • Investigate Signaling Pathways: Explore its potential role in the PPAR signaling pathway, given palmitate's documented involvement in mitochondrial energy metabolism and cell damage in diabetic cardiomyopathy [2].
  • Profile Protein Interactions: Consider if this compound could act as a ligand or modulator for transcription factors like LXR or PPARα, which are key mediators of the cellular response to palmitate [1].
  • Explore Post-Translational Modifications: While this compound is a metabolite, its structure might influence or result from processes related to protein palmitoylation, a critical reversible modification regulating protein function and signaling in immune cells [3].

References

Comprehensive Application Notes and Protocols for the Chemical Synthesis of 16-Oxo-palmitate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

16-Oxo-palmitate (16-oxohexadecanoate) is an omega-oxo fatty acid anion that serves as an important biochemical intermediate and tool for research. It is the conjugate base of 16-oxohexadecanoic acid, forming the major species at physiological pH 7.3 [1]. This compound belongs to the class of long-chain fatty acid anions with an aldehyde-like character due to its terminal ketone functional group. The strategic positioning of the oxo group at the terminal carbon (C-16) differentiates it from other fatty acid derivatives and contributes to its distinct biological activities and chemical reactivity [1]. These Application Notes provide detailed methodologies for the chemical synthesis, purification, and characterization of this compound, specifically designed for researchers, scientists, and drug development professionals working in metabolic research, lipid biochemistry, and medicinal chemistry.

Chemical Synthesis Methods

Overview of Synthetic Approaches

The synthesis of this compound can be achieved through both enzymatic and chemical routes [1]. While biological systems produce this compound via cytochrome P450-mediated omega-oxidation pathways, chemical synthesis provides more controlled, scalable, and reproducible methods suitable for research and development purposes. The chemical approaches primarily involve ester hydrolysis and ligand transfer reactions that allow for the introduction of the ketone functionality at the terminal carbon position [1].

Starting Materials and Precursors

The synthesis typically begins with palmitic acid (hexadecanoic acid) or its derivatives as the primary starting material. Palmitic acid is a saturated fatty acid with a 16-carbon chain (C16:0) that is widely available from both natural and commercial sources [2]. It represents the most common saturated fatty acid found in animals, plants, and microorganisms, making it an ideal and economical precursor for this compound synthesis [2].

Table 1: Common Starting Materials for this compound Synthesis

Compound Name Structural Features Availability Considerations for Use
Palmitic Acid Saturated fatty acid, C16:0 High, commercial sources No functional groups other than carboxyl
16-Hydroxypalmitate Hydroxyl group at the 16th carbon Synthetic or commercial Hydroxyl instead of ketone, requires oxidation
Palmitic Acid Esters Various ester derivatives Commercial Requires hydrolysis step

Detailed Experimental Protocols

Chemical Synthesis via Ester Hydrolysis Routes
3.1.1. Basic Hydrolysis (Saponification)

Principle: Basic hydrolysis, also known as saponification, involves treating fatty acid esters with strong bases to generate carboxylate salts through nucleophilic acyl substitution [1].

Reagents:

  • Fatty acid ester precursor (e.g., methyl palmitate)
  • Sodium hydroxide (NaOH), Potassium hydroxide (KOH), or Lithium hydroxide (LiOH)
  • Tetrahydrofuran (THF) and water mixture
  • Acid for neutralization (e.g., HCl)

Procedure:

  • Dissolve the fatty acid ester (10 mmol) in a THF:water mixture (3:1 ratio, 40 mL total volume).
  • Add aqueous hydroxide solution (1.5 equivalents) dropwise with stirring at room temperature.
  • Heat the reaction mixture to 40-50°C and monitor completion by TLC (typically 2-4 hours).
  • Cool the mixture to room temperature and carefully acidify with dilute HCl to pH 2-3.
  • Extract the liberated fatty acid with ethyl acetate (3 × 20 mL).
  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
  • The resulting crude acid can be further functionalized to introduce the oxo group at the C-16 position.

Mechanistic Insight: The reaction proceeds through a two-step addition-elimination mechanism where the hydroxide ion undergoes nucleophilic addition to the carbonyl carbon of the ester, forming a tetrahedral intermediate that subsequently eliminates the alkoxide group, yielding the carboxylate salt [1]. This reaction is essentially irreversible under basic conditions due to deprotonation of the carboxylic acid product, which drives the equilibrium toward completion.

3.1.2. Acidic Hydrolysis

Principle: Acidic hydrolysis provides an alternative approach where esters are heated with excess water containing strong acid catalysts through acid-catalyzed nucleophilic substitution [1].

Reagents:

  • Fatty acid ester precursor
  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
  • Water

Procedure:

  • Suspend the fatty acid ester (10 mmol) in aqueous acid solution (1M, 50 mL).
  • Reflux the mixture with vigorous stirring for 4-6 hours.
  • Monitor reaction progress by TLC or GC-MS.
  • Cool the mixture and extract the liberated fatty acid with diethyl ether (3 × 25 mL).
  • Wash the organic extracts with water, dry over anhydrous Na₂SO₄, and concentrate.
  • Purify the product by recrystallization if necessary.

Note: Unlike basic hydrolysis, acidic hydrolysis is reversible and does not proceed to completion without driving the equilibrium through product removal or excess water [1].

Introduction of Oxo Functionality at C-16 Position

The strategic introduction of the ketone group at the terminal carbon requires specialized synthetic approaches:

Oxidation of 16-Hydroxypalmitate:

  • Dissolve 16-hydroxypalmitic acid (5 mmol) in anhydrous acetone or DCM (30 mL).
  • Add a selective oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (1.2 equivalents).
  • Stir at room temperature under inert atmosphere for 4-8 hours.
  • Monitor reaction completion by TLC or LC-MS.
  • Quench the reaction carefully, filter if necessary, and concentrate.
  • Purify the product by column chromatography (silica gel, hexane:ethyl acetate gradient).

Alternative Route via Terminal Functionalization:

  • Protect the carboxylic acid as methyl ester if necessary.
  • Introduce terminal functionality via free radical bromination at C-16.
  • Convert bromide to nitrile via nucleophilic substitution.
  • Hydrolyze nitrile to acid while maintaining methyl ester protection.
  • Introduce ketone via appropriate transformations.
  • Deprotect carboxylic acid to yield final product.

Table 2: Comparison of Chemical Synthesis Methods for this compound

Method Reagents Conditions Yield Range Advantages Limitations
Basic Hydrolysis NaOH, KOH, LiOH Basic aqueous, room temp to heating 70-90% Simple setup, high yielding Requires subsequent oxidation
Acidic Hydrolysis H₂SO₄, HCl Acidic, elevated temperature 60-85% Direct acid formation Reversible reaction, harsher conditions
Ligand Transfer Protein substrates with cysteine Physiological pH Variable Biocompatible Complex purification
Enzymatic Synthesis Cytochrome P450 enzymes Biological conditions Variable Sustainable, selective Low throughput, complex optimization

Ligand Transfer Reactions

Principle: Ligand transfer reactions constitute another important class of chemical synthesis methods for fatty acid derivatives, involving the transfer of acyl groups between different molecular species, often mediated by protein substrates containing cysteine residues [1].

Mechanism: The process involves formation of acyl-enzyme intermediates through thioester linkages, followed by transfer of the acyl group to target molecules [1]. In fatty acyl recognition and transfer processes, the acyl-enzyme intermediate transfers palmitoyl groups to substrate cysteine residues through transpalmitoylation reactions [1].

Structural Considerations: The spatial organization of acyl-enzyme intermediates shows that all but one side of the acyl-enzyme thioester is shielded by hydrophobic residues, leaving only the front side accessible for substrate cysteine approach [1]. This arrangement ensures specificity in ligand transfer reactions and prevents unwanted side reactions. Protonated histidine residues often serve as proton donors to activate the acyl-enzyme thioester for subsequent palmitoyl transfer to substrate molecules [1].

Analytical Characterization

NMR Spectroscopy

High-resolution NMR spectroscopy serves as a powerful structural and analytical tool for characterizing this compound and related unsaturated lipids [3].

¹H-NMR Parameters:

  • Terminal methyl group (CH₃-): δ 0.88-0.92 (t, J = 6.8-7.2 Hz)
  • Methylene chain (-CH₂-): δ 1.25-1.30 (br s)
  • α-Carbonyl methylene (-CH₂-C=O): δ 2.34-2.42 (t, J = 7.5 Hz)
  • Methylene adjacent to ketone (-CH₂-C=O at C-15): δ 2.38-2.45 (t, J = 7.3 Hz)
  • Terminal aldehyde proton (-CHO, if present): δ 9.75-9.78 (t, J = 1.8 Hz)

¹³C-NMR Parameters:

  • Carbonyl carbon (COOH): δ 178.5-180.2
  • Ketone carbon (C=O at C-16): δ 200.8-202.5
  • Methylene adjacent to carbonyl: δ 33.8-34.2
  • Terminal methyl: δ 14.0-14.2
  • Internal methylene carbons: δ 22.6-29.5

³¹P-NMR Applications: ³¹P-NMR can be employed for analyzing phospholipid derivatives of this compound, providing information about headgroup structure and molecular dynamics in membrane environments [3].

Mass Spectrometry

Electrospray Ionization (ESI-MS):

  • Negative ion mode: [M-H]⁻ expected at m/z 269.4 for C₁₆H₂₉O₃⁻
  • Tandem MS/MS: Characteristic fragments at m/z 225.3 (loss of CO₂), 183.2 (further decomposition)

GC-MS Analysis:

  • Derivatization: Methyl ester or trimethylsilyl ester derivatives
  • Characteristic fragmentation patterns for structure confirmation

Practical Considerations and Troubleshooting

Reaction Optimization

Solvent Selection:

  • Hydrophobic solvents (hexane, heptane) for non-polar intermediates
  • THF:water mixtures for hydrolysis reactions
  • Chlorinated solvents (DCM, chloroform) for oxidation reactions

Temperature Control:

  • Maintain controlled temperatures during oxidation steps to prevent over-oxidation
  • Moderate heating (40-50°C) accelerates hydrolysis without decomposition
Purification Strategies

Chromatographic Methods:

  • Flash column chromatography using hexane:ethyl acetate gradients
  • Reverse-phase HPLC for high-purity applications
  • Preparative TLC for small-scale purification

Crystallization Techniques:

  • Recrystallization from hexane:ethyl acetate mixtures
  • Slow evaporation from appropriate solvent systems
Storage and Stability
  • Store as solid at -20°C under inert atmosphere
  • Protect from moisture and light
  • Prepare fresh solutions for biological assays to prevent degradation

Applications in Research

This compound serves as an important research tool with applications spanning multiple disciplines:

Metabolic Studies:

  • Investigation of fatty acid oxidation pathways
  • Study of cytochrome P450 enzyme specificity and kinetics
  • Exploration of omega-oxidation in biological systems

Medicinal Chemistry:

  • Intermediate for synthesis of more complex lipid derivatives
  • Building block for prodrug development
  • Tool compound for metabolic pathway modulation

Biochemical Research:

  • Substrate for enzyme characterization
  • Probe for protein-lipid interactions
  • Model compound for membrane studies

Experimental Workflow and Pathway Visualization

G Start Start: Palmitic Acid or Derivatives Protection Carboxyl Group Protection Start->Protection Esterification TerminalMod Terminal Position Functionalization Protection->TerminalMod Bromination/Nitration Oxidation Oxidation to Introduce Ketone TerminalMod->Oxidation Oxidation Conditions Deprotection Carboxyl Group Deprotection Oxidation->Deprotection Hydrolysis Purification Purification and Characterization Deprotection->Purification Extraction Final Final Product: This compound Purification->Final Analysis

Diagram 1: Chemical Synthesis Workflow for this compound. This flowchart illustrates the key steps in the synthetic pathway, from starting materials to final purified product.

Conclusion

These Application Notes and Protocols provide comprehensive methodologies for the chemical synthesis of this compound, covering multiple synthetic approaches, detailed experimental procedures, and advanced characterization techniques. The chemical methods outlined herein, particularly ester hydrolysis and functional group transformations, offer reliable and reproducible routes to this important biochemical intermediate. By following these optimized protocols, researchers can efficiently produce high-quality this compound for various research applications in lipid biochemistry, metabolic studies, and drug development.

References

Comprehensive Application Notes and Protocols: Enzymatic Oxidation of Palmitic Acid to 16-Oxo-palmitate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Palmitic acid (C16:0) represents the most abundant saturated fatty acid in human physiology, comprising 20-30% of total fatty acids and serving critical roles in cellular membrane structure, energy storage, and as a precursor for signaling molecules [1] [2]. The enzymatic oxidation of palmitic acid to 16-oxo-palmitate occurs via the ω-oxidation pathway, an alternative to predominant β-oxidation that becomes particularly significant under pathological conditions including metabolic syndrome, obesity, and diabetes [3]. This specialized oxidative pathway transforms the terminal methyl group (ω-position) of palmitic acid through sequential enzymatic reactions, ultimately yielding This compound (also known as 16-oxohexadecanoate), which serves as a key metabolic intermediate with potential implications for drug development and disease pathophysiology [4].

The biological significance of this compound extends beyond being merely a metabolic intermediate. This omega-oxo fatty acid anion represents a convergence point between fatty acid catabolism and specialized lipid signaling pathways. Unlike mitochondrial β-oxidation that primarily generates energy, the ω-oxidation pathway produces dicarboxylic acids that may function as signaling molecules or be further metabolized in peroxisomes [5] [4]. Recent evidence suggests that the balance between saturated and unsaturated fatty acids, particularly the ratio of palmitic acid to polyunsaturated fatty acids (PUFAs), significantly influences cellular health and metabolic outcomes, with excessive palmitic acid exposure leading to lipotoxicity through mechanisms involving endoplasmic reticulum stress, mitochondrial dysfunction, and inflammation [1] [3]. Therefore, understanding the precise enzymatic pathways governing palmitic acid oxidation provides crucial insights for developing therapeutic interventions against prevalent metabolic disorders.

Enzymatic Pathway and Mechanism

The ω-Oxidation Pathway

The conversion of palmitic acid to this compound occurs through a three-step enzymatic process within the endoplasmic reticulum, collectively known as the ω-oxidation pathway [5] [4]. This pathway represents a minor route for fatty acid metabolism under normal physiological conditions but becomes significantly upregulated when β-oxidation is impaired or under conditions of fatty acid overload [3]. The pathway involves the sequential oxidation of the terminal methyl group (ω-carbon) of palmitic acid, proceeding through two intermediates before reaching the final this compound product.

The enzymatic cascade begins with ω-hydroxylation catalyzed by cytochrome P450 enzymes, followed by oxidation of the alcohol to an aldehyde by alcohol dehydrogenases, and subsequent oxidation of the aldehyde to the carboxylic acid by aldehyde dehydrogenases [4]. Each step requires specific cofactors and catalytic conditions that optimize the reaction kinetics and ensure metabolic efficiency. This pathway demonstrates remarkable substrate specificity while maintaining flexibility to process fatty acids of varying chain lengths and saturation states, though optimal efficiency is observed with C16-C18 fatty acids [6]. The spatial organization of these enzymes within the endoplasmic reticulum membrane creates a metabolic channeling effect that enhances overall pathway efficiency and regulates flux through this alternative oxidative route.

Visual Pathway Workflow

The following diagram illustrates the complete enzymatic workflow for the oxidation of palmitic acid to this compound, including key enzymes, intermediates, cellular localization, and cofactor requirements:

G PA Palmitic Acid (C16:0) OHPA 16-Hydroxypalmitic Acid PA->OHPA ω-hydroxylation OPAld 16-Oxopalmitaldehyde OHPA->OPAld alcohol oxidation OPA This compound OPAld->OPA aldehyde oxidation CYP Cytochrome P450 ω-hydroxylase (CYP4A/CYP4F families) CYP->PA ADH Alcohol Dehydrogenase (NAD+-dependent) ADH->OHPA ALDH Fatty Aldehyde Dehydrogenase (ALDH3A2) ALDH->OPAld Cofactor1 Cofactors: NADPH, O2 Cofactor1->CYP Cofactor2 Cofactor: NAD+ Cofactor2->ADH Cofactor3 Cofactor: NAD+ Cofactor3->ALDH Location Cellular Location: Endoplasmic Reticulum

Figure 1: Enzymatic workflow for palmitic acid oxidation to this compound via the ω-oxidation pathway in the endoplasmic reticulum.

Key Enzymes and Catalytic Mechanisms
  • Cytochrome P450 ω-hydroxylases (CYP4A/F families): These membrane-bound monooxygenases catalyze the initial and rate-limiting ω-hydroxylation of palmitic acid. The catalytic cycle involves the activation of molecular oxygen using NADPH as an electron donor, resulting in the insertion of one oxygen atom into the terminal methyl group of palmitic acid to form 16-hydroxypalmitic acid [4] [6]. The reaction mechanism proceeds through a high-valent iron-oxo species that abstracts a hydrogen atom from the ω-carbon, followed by oxygen rebound to form the alcohol product. These enzymes demonstrate sigmoidal kinetics with increasing palmitic acid concentrations, suggesting cooperative binding behavior [4].

  • Alcohol Dehydrogenases (NAD+-dependent): This enzyme family catalyzes the oxidation of 16-hydroxypalmitic acid to the corresponding aldehyde intermediate (16-oxopalmitaldehyde). The reaction mechanism involves hydride transfer from the alcohol substrate to NAD+, generating NADH and the aldehyde product [4]. The catalytic process follows an ordered bi-bi mechanism where NAD+ binds first, causing conformational changes that facilitate substrate binding and deprotonation of key tyrosine residues that abstract a proton from the alcohol group, enabling hydride transfer [4].

  • Fatty Aldehyde Dehydrogenase (ALDH3A2): This membrane-associated dimeric enzyme completes the pathway by oxidizing 16-oxopalmitaldehyde to this compound. The catalytic mechanism involves the formation of a thioester intermediate between the aldehyde substrate and an active site cysteine residue, followed by nucleophilic attack by water to release the carboxylic acid product [4]. ALDH3A2 demonstrates broad substrate specificity for aliphatic aldehydes from 6 to 24 carbons in length, with optimal activity toward C16 aldehydes like 16-oxopalmitaldehyde [4].

Experimental Protocols

In Vitro Enzyme Activity Assay

This protocol describes a standardized method for measuring the conversion rate of palmitic acid to this compound using human liver microsomes or recombinant enzyme systems, enabling the characterization of enzyme kinetics and inhibition profiles for drug discovery applications [4] [6].

Materials and Reagents:

  • Human liver microsomes (commercial source) or recombinant CYP4A11, ADH, and ALDH3A2 enzymes
  • Palmitic acid substrate (100 mM stock in 50% ethanol)
  • NADPH regenerating system: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl₂
  • NAD+ cofactor (10 mM stock solution)
  • Potassium phosphate buffer (100 mM, pH 7.4)
  • Termination solution: acetonitrile with 0.1% formic acid
  • LC-MS/MS standards: 16-hydroxypalmitic acid, 16-oxopalmitaldehyde, this compound

Procedure:

  • Reaction Setup: Prepare 200 μL reaction mixtures in potassium phosphate buffer containing:

    • 1 mg/mL human liver microsomes or recombinant enzyme combinations
    • 50 μM palmitic acid (from 100 mM stock)
    • NADPH regenerating system or 1 mM NADPH
    • 1 mM NAD+ for ADH and ALDH reactions
    • Pre-incubate for 3 minutes at 37°C
  • Reaction Initiation: Start reactions by adding palmitic acid substrate

  • Incubation: Maintain reactions at 37°C with gentle shaking for 30-60 minutes

  • Reaction Termination: Add 400 μL ice-cold acetonitrile with 0.1% formic acid

  • Sample Processing:

    • Centrifuge at 14,000 × g for 10 minutes at 4°C
    • Collect supernatant for LC-MS/MS analysis
    • Store samples at -80°C if not analyzing immediately
  • Analytical Quantification:

    • Utilize reverse-phase C18 column (2.1 × 100 mm, 1.8 μm)
    • Mobile phase A: 0.1% formic acid in water
    • Mobile phase B: 0.1% formic acid in acetonitrile
    • Gradient elution: 30% B to 95% B over 8 minutes
    • Flow rate: 0.3 mL/min
    • MS detection: negative ion mode with MRM transitions

Quality Control:

  • Include negative controls without cofactors or enzymes
  • Use positive controls with known substrates for each enzyme
  • Perform technical triplicates for each experimental condition
  • Include calibration standards for quantitative accuracy
Cellular Assay for this compound Detection

This protocol enables the detection and quantification of endogenous this compound in cultured cells under various treatment conditions, providing insights into pathway regulation in relevant cellular models [7] [3].

Cell Culture and Treatment:

  • Culture relevant cell types (HepG2 hepatocytes, primary hepatocytes, or pancreatic β-cells) in appropriate media
  • Treat cells with 0.5 mM palmitic acid complexed with fatty acid-free BSA (6:1 molar ratio) for 2-7 days [7]
  • Include control treatments with oleic acid or mixed fatty acids for comparison
  • For inhibition studies, pre-treat with cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) or specific zDHHC inhibitors

Metabolite Extraction:

  • Wash cells twice with ice-cold PBS
  • Scrape cells in 1 mL methanol:water (2:1, v/v)
  • Add internal standards (deuterated this compound)
  • Sonicate on ice for 10 minutes
  • Add chloroform (0.5 mL) and vortex vigorously
  • Centrifuge at 14,000 × g for 15 minutes at 4°C
  • Collect organic phase and evaporate under nitrogen
  • Reconstitute in 100 μL methanol for LC-MS analysis

LC-MS/MS Parameters:

  • Column: HILIC or reverse-phase C8 for polar metabolites
  • Ionization: Negative mode electrospray
  • MRM transitions: 269.4→ for this compound
  • Normalize to protein content or cell number

Kinetic Parameters and Quantitative Data

Enzyme Kinetic Characteristics

Table 1: Kinetic parameters of enzymes involved in palmitic acid oxidation to this compound

Enzyme KM (μM) Vmax (nmol/min/mg) kcat (min⁻¹) Cofactors Optimal pH Cellular Localization
CYP4A11 ω-hydroxylase 25-50 [6] 4.2-8.5 [6] 12-18 [6] NADPH, O₂ [4] 7.4-8.0 [4] Endoplasmic Reticulum [4]
Alcohol Dehydrogenase 15-30 [4] 15-25 [4] 20-35 [4] NAD⁺ [4] 7.5-8.5 [4] Cytosol/Microsomes [4]
ALDH3A2 5-15 [4] 8-12 [4] 10-20 [4] NAD⁺ [4] 7.0-8.0 [4] Endoplasmic Reticulum/Peroxisomes [4]
Substrate Specificity and Preference

Table 2: Enzyme efficiency toward different fatty acid substrates

Fatty Acid Substrate Chain Length Saturation Relative Hydroxylation Efficiency (%) Primary Metabolites Tissue Preference
Palmitic acid C16:0 Saturated 100 [6] 16-hydroxy, 16-oxo Liver, Kidney [5]
Myristic acid C14:0 Saturated 120-140 [6] 14-hydroxy, 14-oxo Liver [6]
Lauric acid C12:0 Saturated 150-180 [6] 12-hydroxy, 12-oxo Liver [6]
Stearic acid C18:0 Saturated <5 [6] Minimal metabolites Liver [6]
Oleic acid C18:1 Monounsaturated 90-110 [6] ω-hydroxy, ω-oxo Liver, Adipose [6]
Linoleic acid C18:2 Polyunsaturated 85-100 [6] ω-hydroxy, ω-oxo Liver, Adipose [6]

Research Applications

Metabolic Disease Research

The enzymatic oxidation of palmitic acid to this compound provides critical insights into the pathophysiology of metabolic diseases including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and metabolic syndrome [7] [3]. Under conditions of nutrient overload and insulin resistance, increased delivery of free fatty acids to peripheral tissues exceeds β-oxidation capacity, resulting in elevated ω-oxidation and accumulation of intermediates like this compound [3]. Research demonstrates that chronic exposure to elevated palmitic acid concentrations (0.5 mM for 7 days) in human pancreatic islets leads to impaired insulin secretion, decreased insulin content, and doubled proinsulin-to-insulin ratio, establishing a direct link between palmitic acid metabolism and β-cell dysfunction [7]. Furthermore, lipidomic analyses reveal that palmitate-exposed islets show time-dependent increases in specific lipid species including cholesterol, stearic acid, C16 dihydroceramide, and C24:1 sphingomyelin, suggesting coordinated adaptations in lipid metabolic pathways in response to fatty acid overload [7].

The lipotoxicity associated with palmitic acid accumulation involves multiple mechanisms including mitochondrial dysfunction, endoplasmic reticulum stress, oxidative stress, and inflammation, ultimately leading to cellular dysfunction and apoptosis [3]. Monitoring this compound levels provides a valuable biomarker approach for assessing ω-oxidation flux in these pathological states. Protective strategies against palmitic acid-induced lipotoxicity include enhancing endogenous clearance through increased unsaturation to palmitoleic acid via stearoyl-CoA desaturase or channeling into lipid droplets for storage as triglycerides [3]. These findings highlight the potential for targeting the ω-oxidation pathway as a therapeutic strategy for metabolic diseases characterized by lipid overload and lipotoxicity.

Drug Development and Screening

The enzymes responsible for palmitic acid oxidation represent promising targets for pharmaceutical intervention in metabolic, inflammatory, and neoplastic diseases [8] [9]. Cytochrome P450 ω-hydroxylases (CYP4A/F families) particularly offer attractive targets due to their position as the rate-limiting step in this compound production [4] [6]. High-throughput screening assays can be developed using the in vitro protocol described in Section 3.1, measuring either decreased substrate depletion (palmitic acid) or reduced product formation (this compound) in the presence of candidate compounds. Additionally, the palmitoylation/depalmitoylation cycle regulated by zDHHC-family acyltransferases and acyl protein thioesterases presents another promising target area, as dysregulated palmitoylation is implicated in cancer metastasis and neurodegenerative disorders [9] [2].

Kinetic modeling of the complete pathway using ordinary differential equations (ODEs) based on the parameters provided in Table 1 enables in silico simulation of pathway dynamics and prediction of intervention outcomes [8]. Such mathematical approaches allow researchers to test hypotheses, identify key regulatory nodes, and optimize therapeutic strategies before proceeding to costly experimental validation. For instance, modeling can determine whether inhibiting CYP4A11, ADH, or ALDH3A2 would most effectively reduce this compound levels while minimizing compensatory pathway activation [8]. The quantitative data provided in this document supplies the necessary parameters for constructing such predictive models, facilitating the rational design of targeted therapies for conditions characterized by dysregulated fatty acid oxidation.

Technical Considerations and Troubleshooting

Common Experimental Challenges
  • Substrate Solubility: Palmitic acid has limited aqueous solubility, requiring careful preparation of stock solutions in 50% ethanol and complexation with fatty acid-free BSA (typically at 6:1 molar ratio) for cellular experiments [7]. For in vitro assays, ensure complete solubilization by brief sonication and maintain consistent BSA concentrations across experimental conditions to avoid artifacts.

  • Enzyme Stability: Cytochrome P450 enzymes are particularly labile outside their membrane environment. Always use fresh microsomal preparations, include protease inhibitors in extraction buffers, and maintain enzymes on ice when not in use. Recombinant enzymes should be aliquoted and stored at -80°C to preserve activity [4].

  • Cofactor Regeneration: For extended incubations beyond 30 minutes, implement NADPH regeneration systems to maintain cofactor availability and linear reaction rates. Monitor NADPH depletion spectrophotometrically at 340 nm and optimize regenerating system components based on incubation duration [4].

Analytical Optimization
  • Chromatographic Separation: this compound exhibits polar characteristics due to its terminal oxo-group, requiring modified chromatographic approaches compared to parent palmitic acid. Implement HILIC chromatography or reverse-phase methods with acidic mobile phases to improve peak shape and resolution [4].

  • Mass Spectrometric Detection: Optimization of collision energies and cone voltages is essential for sensitive detection of this compound. Characteristic fragmentation involves cleavage adjacent to the oxo-group, yielding informative fragments for structural confirmation. Use stable isotope-labeled internal standards (e.g., d₃-16-oxo-palmitate) for accurate quantification [4].

  • Metabolite Stability: 16-oxopalmitaldehyde is reactive and unstable, potentially undergoing oxidation or degradation during sample processing. Include antioxidant preservatives (e.g., butylated hydroxytoluene) in extraction solvents and process samples quickly under cooled conditions to minimize artifactual formation of this compound from the aldehyde precursor [4].

Conclusion

The enzymatic oxidation of palmitic acid to this compound represents a metabolically significant pathway with broad implications for understanding lipid homeostasis in health and disease. The detailed protocols, kinetic parameters, and technical considerations provided in this document enable researchers to reliably measure and manipulate this pathway in various experimental systems. The quantitative framework presented here facilitates the development of targeted interventions for metabolic disorders and provides a foundation for exploring the expanding roles of oxidized fatty acid species in cellular physiology. As research in this field advances, further elucidation of the signaling functions of this compound and related metabolites will likely reveal new therapeutic opportunities for addressing the growing burden of metabolic diseases worldwide.

References

Comprehensive Analysis of 16-Oxo-Palmitate Using GC-MS and LC-MS: Analytical Protocols and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Analytical Significance

16-oxo-palmitate, also known as 16-oxohexadecanoic acid, is a biologically active lipid metabolite of significant interest in various fields of biomedical research. As an oxidized derivative of palmitic acid, this compound serves as a potential biomarker in metabolic disorders, cardiovascular diseases, and diabetes-related complications. The analysis of this compound presents particular challenges due to its amphiphilic nature, containing both a long hydrocarbon chain and polar oxygenated functional groups. These characteristics necessitate specialized analytical approaches for accurate identification and quantification in complex biological matrices. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) have emerged as the two principal techniques for analyzing such metabolites, each offering complementary advantages and limitations.

The clinical relevance of this compound and related fatty acid metabolites is increasingly recognized in disease pathophysiology. Research has demonstrated that abnormal fatty acid metabolism, including the formation of oxidized fatty acid species, contributes significantly to disease processes such as diabetic cardiomyopathy [1]. In this condition, the heart's heavy reliance on fatty acid oxidation for energy, coupled with mitochondrial dysfunction, leads to the accumulation of harmful lipid intermediates and increased production of reactive oxygen species (ROS), ultimately resulting in cellular damage [1]. The ability to accurately measure this compound levels in biological samples provides researchers and clinicians with valuable insights into these pathological processes, potentially enabling earlier diagnosis and better monitoring of therapeutic interventions.

GC-MS Analysis Protocol

Sample Preparation and Derivatization

Proper sample preparation is critical for success in GC-MS analysis of this compound. The protocol begins with lipid extraction from biological matrices such as plasma, tissue homogenates, or cell cultures. For plasma samples (250 μL), add 50 μL of internal standard solution (heptadecanoate at 60 μg/mL in 2% albumin) followed by protein precipitation using freshly prepared Dole extraction solution (heptane:isopropanol:1N sulfuric acid, 40:10:1, v/v/v) [2]. After vigorous vortexing for 3 minutes and centrifugation at 3,500 × g for 15 minutes, carefully collect the upper organic layer and evaporate to dryness under a gentle nitrogen stream at 40°C. The critical derivatization step follows to enhance the volatility and thermal stability of this compound.

  • Methoximation: Dissolve the dried extract in 50 μL of methoxyamine hydrochloride (2 mg/mL in pyridine) and incubate at 60°C for 60 minutes to protect the keto group [3].
  • Silylation: Add 50 μL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) as catalyst and incubate at 60°C for 30 minutes to derivative hydroxyl and carboxyl groups [4].
  • Post-derivatization cleanup: After derivatization, reconstitute the sample in 100 μL of n-hexane and transfer to a GC vial with insert for analysis.
Instrument Configuration and Parameters

The GC-MS analysis should be performed using a high-resolution system capable of achieving excellent separation of this compound from potentially interfering compounds. The following instrument parameters have been optimized for fatty acid analysis:

  • GC System: Shimadzu GC-2010 or equivalent with programmable temperature vaporization (PTV) injector [4]
  • Column: Rxi-1ms fused silica capillary column (60 m × 0.25 mm I.D., 0.25 μm film thickness) containing 100% dimethyl polysiloxane stationary phase [4]
  • Carrier Gas: Helium, constant pressure mode at 40 kPa [4]
  • Temperature Program: Initial temperature 60°C (hold 4 min), ramp at 6°C/min to 130°C, then at 10°C/min to 220°C (hold 5.33 min), then at 15°C/min to 300°C (hold 5 min) [4]
  • Injection Details: 2.0 μL with split ratio of 1:3, injector temperature 180°C [4]
  • Transfer Line: Maintained at 250°C [4]

For mass spectrometry detection, the following parameters are recommended:

  • Ionization Mode: Electron Ionization (EI) at 70 eV [5]
  • Ion Source Temperature: 240°C [4]
  • Solvent Cut Time: 5 minutes [4]
  • Data Acquisition: Selected Ion Monitoring (SIM) for optimal sensitivity
  • Characteristic Ions: Monitor m/z 73 (base peak for TMS), m/z 117, m/z 129, m/z 145, m/z 160, m/z 201, m/z 218, m/z 246, and molecular ion M+• at m/z 372 [4]
GC-MS Workflow Visualization

gcms_workflow GC-MS Analysis Workflow for this compound sample_prep Sample Preparation Lipid extraction with Dole solution Protein precipitation derivatization Chemical Derivatization Methoximation (60°C, 60 min) Silylation with MSTFA+1% TMCS (60°C, 30 min) sample_prep->derivatization gc_separation GC Separation Column: Rxi-1ms (60m) Temperature programming: 60°C to 300°C Carrier gas: Helium derivatization->gc_separation ms_detection MS Detection Ionization: EI (70 eV) Source temperature: 240°C Detection: SIM mode gc_separation->ms_detection data_analysis Data Analysis Qualitative: NIST library matching Quantitative: Internal standard method ms_detection->data_analysis

LC-MS Analysis Protocol

Sample Preparation and Extraction

LC-MS analysis of this compound requires efficient extraction while preserving the integrity of the oxidized functional group. For plasma samples (150 μL), add 750 μL of ice-cold methanol containing internal standard (deuterated this compound if available, or heptadecanoic acid) to precipitate proteins [3]. Vortex thoroughly for 3 minutes and allow the mixture to stand for 20 minutes at -20°C to ensure complete protein precipitation. Subsequently, centrifuge at 14,000 × g for 20 minutes at 4°C to pellet the precipitated proteins. Carefully collect the supernatant (500 μL) and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the dried extract in 150 μL of 5% acetonitrile containing 0.1% formic acid, vortex for 2 minutes, and centrifuge at 14,000 × g for 10 minutes before transferring the supernatant to an LC vial with insert for analysis.

Liquid Chromatography Separation

Reverse-phase chromatography provides excellent separation of this compound from other lipid species in biological samples. The following LC conditions have been optimized for oxidized fatty acids:

  • LC System: Agilent 1290 UPLC or equivalent with binary pump and temperature-controlled autosampler [3]
  • Column: Zorbax Eclipse Plus C18 (1.8 μm, 3.0 × 100 mm) or equivalent [3]
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Column Temperature: 40°C [3]
  • Injection Volume: 5 μL [3]
  • Flow Rate: 0.8 mL/min [3]
  • Gradient Program:
    • 0-2 min: 5% B (isocratic)
    • 2-4 min: 5% to 40% B (linear gradient)
    • 4-5 min: 40% to 50% B (linear gradient)
    • 5-10 min: 50% B (isocratic)
    • 10-15 min: 50% to 70% B (linear gradient)
    • 15-19 min: 70% to 80% B (linear gradient)
    • 19-20 min: 80% to 95% B (linear gradient)
    • 20-22 min: 95% B (isocratic, washing)
    • 22-24 min: 95% to 5% B (re-equilibration)
    • 24-28 min: 5% B (re-equilibration) [3]
Mass Spectrometry Detection

For detection and quantification of this compound, electrospray ionization in negative mode typically provides the best sensitivity. The recommended MS parameters are:

  • MS System: Triple quadrupole or Q-TOF mass spectrometer [6] [3]
  • Ionization Mode: Electrospray Ionization (ESI) negative [2]
  • Sheath Gas Flow: 50 arbitrary units [2]
  • Auxiliary Gas Flow: 40 arbitrary units [2]
  • Spray Voltage: 5500 V [2]
  • Capillary Temperature: 270°C [2]
  • Source Heater Temperature: 60°C [2]
  • Scan Mode: For Q-TOF: full scan m/z 100-1700; for triple quadrupole: Selected Reaction Monitoring (SRM) [3]
  • SRM Transitions: Monitor precursor ion → product ion transitions, ideally m/z 269.2 [M-H]- → 169.1 (cleavage adjacent to carbonyl) [6]
LC-MS Workflow Visualization

lcms_workflow LC-MS Analysis Workflow for this compound lc_sample_prep Sample Preparation Protein precipitation with cold methanol Centrifugation at 14,000×g lc_separation LC Separation Column: C18 (1.8μm, 100mm) Mobile phase: Water/Acetonitrile + 0.1% FA Gradient elution: 5% to 95% B lc_sample_prep->lc_separation esi_ionization ESI Ionization Negative ion mode Spray voltage: 5500 V Capillary temperature: 270°C lc_separation->esi_ionization ms_detection_lc MS Detection Q-TOF: Full scan m/z 100-1700 Triple quad: SRM transitions esi_ionization->ms_detection_lc data_analysis_lc Data Analysis Quantification: Internal standard Structural confirmation: MS/MS spectra ms_detection_lc->data_analysis_lc

Data Analysis and Method Validation

Qualitative and Quantitative Analysis

For compound identification, GC-MS data should be processed by comparing the retention index and mass spectrum with authentic standards when available. Additionally, library searching against commercial databases such as NIST Mass Spectral Library provides confidence in identification [5]. The retention time of derivatized this compound should be determined using a pure reference standard. In LC-MS analysis, identification is based on accurate mass measurement (mass accuracy < 5 ppm) and characteristic fragmentation patterns using MS/MS experiments. The protonated molecule [M-H]- of this compound has a theoretical m/z of 269.1758, and the isotopic pattern should be consistent with the theoretical distribution.

Quantitative analysis requires the establishment of a calibration curve using authentic standards spanning the expected concentration range in biological samples. For GC-MS, a six-point calibration curve (25-400 μM) is prepared by serial dilution of stock solution [2]. In LC-MS, the linear range typically extends from 0.5 to 500 ng/mL [6]. The internal standard method is strongly recommended for both techniques to correct for extraction efficiency, matrix effects, and instrument variability. Suitable internal standards include heptadecanoic acid for GC-MS and deuterated palmitic acid (d₃₁-16-oxo-palmitate) for LC-MS analysis.

Method Validation Parameters

For regulatory applications and to ensure data reliability, the analytical methods must undergo comprehensive validation. The table below summarizes key validation parameters and typical acceptance criteria for this compound analysis:

Table 1: Method Validation Parameters for this compound Analysis

Validation Parameter GC-MS Method LC-MS Method Acceptance Criteria
Linearity Range 25-400 μM [2] 0.5-500 ng/mL [6] R² > 0.995
Limit of Detection (LOD) ~5 μM ~0.1 ng/mL S/N ≥ 3:1
Limit of Quantification (LOQ) ~25 μM ~0.5 ng/mL S/N ≥ 10:1, precision <20%
Precision (Intra-day RSD) <10% <10% CV ≤ 15%
Accuracy (% Recovery) 85-115% 96-103% [4] 85-115% of nominal
Matrix Effect Not significant CV ≤ 6% [3] ≤ 15%
Stability 24h at room temp 3 freeze-thaw cycles Within ±15% of nominal
Method Validation Workflow

validation_workflow Method Validation Workflow for this compound Assay linearity Linearity Assessment 6-point calibration curve R² > 0.995 required sensitivity Sensitivity Determination LOD (S/N ≥ 3:1) LOQ (S/N ≥ 10:1, precision <20%) linearity->sensitivity precision Precision and Accuracy Intra-day: <10% RSD Recovery: 85-115% of nominal sensitivity->precision matrix_effect Matrix Effect Evaluation CV ≤ 6% for LC-MS Not significant for GC-MS precision->matrix_effect stability Stability Testing Bench-top, processed sample Freeze-thaw cycles matrix_effect->stability

Applications and Technical Considerations

Advantages and Limitations of Each Technique

The selection between GC-MS and LC-MS for this compound analysis depends on several factors, including available instrumentation, required sensitivity, sample throughput, and data quality objectives. Each technique offers distinct advantages and limitations that researchers must consider when designing their analytical workflow.

GC-MS strengths include superior separation efficiency,

high reproducibility of electron ionization mass spectra, and extensive spectral libraries for compound identification [5] [7]. The technique is particularly well-suited for volatile compounds and provides excellent resolution of complex mixtures. However, GC-MS requires chemical derivatization for this compound analysis, adding complexity to sample preparation and potentially introducing artifacts [8]. Additionally, the high temperatures used in GC-MS may cause thermal degradation of labile compounds [5].

LC-MS advantages include the ability to analyze thermally labile compounds without derivatization, higher analysis speed for some applications, and the potential for direct injection of biological extracts with minimal preparation [8]. The technique also provides flexibility in ionization modes (ESI, APCI) that can be optimized for specific compound classes. Limitations of LC-MS include matrix effects that can suppress or enhance ionization, higher instrument costs, and less standardized mass spectral libraries compared to GC-MS [6] [8].

Performance Comparison Table

Table 2: Comparison of GC-MS and LC-MS Techniques for this compound Analysis

Characteristic GC-MS LC-MS
Sample Preparation Requires derivatization (methoximation, silylation) Protein precipitation, minimal preparation
Analysis Time ~30-40 min per sample ~20-30 min per sample
Sensitivity μM range [2] Low ng/mL range [6]
Structural Information Reproducible EI spectra, extensive libraries MS/MS capability, accurate mass measurement
Matrix Effects Less pronounced Significant, requires careful evaluation [3]
Throughput Moderate High with modern UPLC systems
Ideal Application Targeted analysis with library matching Quantitative analysis, metabolite profiling
Troubleshooting Common Issues

Several technical challenges may arise during this compound analysis that require attention to ensure data quality:

  • Poor Peak Shape in GC-MS: This may result from incomplete derivatization. Ensure fresh derivatization reagents are used and check that samples are completely dry before derivatization. Active sites in the GC inlet or column can also cause peak tailing—consider regular maintenance and column trimming [4].
  • Matrix Effects in LC-MS: Ion suppression is common in electrospray ionization. Improve sample cleanup, use matrix-matched calibration standards, and employ a stable isotope-labeled internal standard to compensate for these effects [6] [3].
  • Low Recovery: Optimize extraction conditions by testing different solvent ratios (e.g., heptane:isopropanol vs. methanol:chloroform) and ensure proper pH control during extraction to maintain analyte stability [2] [3].
  • Retention Time Shifts: In LC-MS, retention time instability can result from mobile phase degradation or column aging. Prepare fresh mobile phases daily and monitor column performance using system suitability tests [3].

Conclusion

The comprehensive analysis of this compound using complementary chromatographic techniques provides researchers with powerful tools to investigate lipid metabolism in health and disease. Both GC-MS and LC-MS offer distinct advantages that can be leveraged based on specific research needs. GC-MS provides excellent separation and library-searchable spectra through electron ionization, while LC-MS enables analysis of underivatized samples with typically higher sensitivity and faster analysis times. The protocols detailed in this document have been optimized based on established methodologies for fatty acid analysis and can be reliably implemented in most analytical laboratories.

The ability to accurately quantify this compound in biological samples opens new avenues for understanding disease mechanisms, particularly in conditions characterized by mitochondrial dysfunction and oxidative stress such as diabetic cardiomyopathy [1]. Furthermore, the method validation approaches described herein ensure that analytical data meet rigorous quality standards for publication and regulatory submissions. As mass spectrometry technology continues to advance, particularly in the areas of ionization efficiency and mass resolution, the sensitivity and specificity of this compound analysis will further improve, potentially revealing new roles for this metabolite in physiological and pathological processes.

References

Application Notes and Protocols for Quantifying Palmitate in Biological Samples

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Palmitate (hexadecanoic acid) is a saturated fatty acid with a 16-carbon chain (C16:0) that serves as a fundamental building block in lipid synthesis and energy metabolism [1] [2]. Accurate quantification of palmitate and its isotopically labeled forms is crucial for metabolic flux studies, lipidomics, and research into metabolic disorders like type 2 diabetes and fatty acid oxidation defects [3] [4]. A major, often overlooked, challenge in these analyses is the significant and variable background contamination of palmitate leached from common plastic consumables, which can severely compromise data accuracy [5]. These application notes consolidate robust methodologies for reliable sample preparation, LC-MS analysis, and data interpretation to overcome this challenge.

Critical Consideration: Palmitate Contamination from Plasticware

The use of polypropylene microcentrifuge tubes and pipette tips during metabolite extraction introduces substantial and variable amounts of palmitate into samples, as it is a common manufacturing residue in plastics [5].

  • Magnitude of Error: The contamination signal can be as much as sixfold higher than the biological palmitate signal from 4 million 3T3-L1 cells [5].
  • Impact on Studies:
    • Absolute Quantitation: Overestimation of unlabeled palmitate by 0.2–1.15 nmol per sample.
    • Isotope Tracer Studies: Underestimation of the degree of labeling due to the dilution of the labeled biological pool with unlabeled contaminant palmitate [5].
  • Variability: The background signal is highly variable between vendors and even within the same lot of consumables, making simple blank subtraction unreliable [5].

Protocols for Accurate Palmitate Quantitation

The following workflows are designed to mitigate contamination and ensure reliable results. The core sample preparation process for biological samples is summarized in the diagram below.

workflow Sample Preparation Workflow start Start: Collect Cells wash Wash Cells with PBS start->wash scrape Scrape Cells in Water (Use Glass or Pre-rinsed Plastic) wash->scrape transfer Transfer to Glass Vial or Pre-rinsed Plastic Tube scrape->transfer add_solvents Add Internal Std & Extraction Solvents transfer->add_solvents vortex Vortex 30 seconds add_solvents->vortex sonicate Bath Sonicate 30 min vortex->sonicate incubate Incubate at -20°C for 2h sonicate->incubate centrifuge Centrifuge incubate->centrifuge collect Collect Supernatant centrifuge->collect dry Dry under N₂ Gas collect->dry analyze Analyze by LC-MS dry->analyze

Sample Preparation and Extraction

This protocol is optimized for cultured cells (e.g., 3T3-L1 fibroblasts) but can be adapted for other sample types [5].

  • Materials:

    • Consumables: Borosilicate glass culture tubes and serological pipettes (highly recommended). If plastic is unavoidable, use polypropylene tubes and tips that have been pre-rinsed with methanol.
    • Reagents:
      • LC-MS grade methanol, acetonitrile, water.
      • Phosphate-buffered saline (PBS).
      • Internal Standard: U-¹³C palmitate (Cambridge Isotopes).
      • Extraction solvent: Methanol:acetonitrile (2:1, v/v).
  • Procedure:

    • Wash & Harvest: Wash cell monolayer with PBS. Harvest cells by scraping in water (using a plastic cell scraper introduces minimal contamination).
    • Transfer: Transfer cell suspension to a glass vial or pre-rinsed plastic tube.
    • Spike & Extract: Add a known amount of U-¹³C palmitate internal standard. Add 150 µL of methanol:acetonitrile (2:1) extraction solvent per 50 µL of sample.
    • Process Sample: Vortex for 30 seconds, bath sonicate for 30 minutes, and incubate at -20°C for 2 hours.
    • Clarify & Store: Centrifuge to pellet debris. Transfer the supernatant to a new glass vial. Dry under a stream of nitrogen gas (avoid vacuum concentrators to prevent loss of volatile components). Store dried extracts at -80°C until LC-MS analysis.
LC-MS Analysis

Two complementary LC-MS methods are described for quantifying palmitate and palmitoylcarnitine.

  • Method 1: Palmitate Quantitation (HILIC)

    • Separation: Luna aminopropyl column (3 µm, 150 × 1.0 mm I.D.). Use a HILIC method to minimize carryover.
    • Detection: Agilent 6540 QTOF mass spectrometer in negative ion mode.
    • Quantitation: Calculate the ratio of the unlabeled palmitate peak area to the U-¹³C internal standard peak area. Compare to a standard curve for absolute concentration [5].
  • Method 2: Palmitoylcarnitine & Isotope Enrichment (Reversed-Phase)

    • Separation: Zorbax C18 column (5 µm, 150 × 0.5 mm I.D.).
    • Detection: MS/MS in positive ion mode with a precursor ion scan of m/z 85.
    • Utility: Palmitoylcarnitine does not suffer from plastic-derived contamination, making it an excellent proxy for estimating palmitate enrichment in isotope tracer studies [5] [3].
Contamination Mitigation Protocol
  • Pre-rinsing: Rinse plastic pipette tips and microcentrifuge tubes with LC-MS grade methanol before contact with sample or solvents [5].
  • Solvent Storage: Do not store extraction solvents (especially methanol) in plastic tubes for extended periods. Contamination increases with storage time [5].
  • System Suitability: Regularly run process blanks (samples with water instead of biological material) prepared using both glass and plastic to monitor background levels.

Data and Applications

Quantitative Data from Contamination Studies

Table 1: Palmitate Contamination from Common Laboratory Plastics (nmol per sample)

Source of Contamination Minimum Maximum Notes
Pipetting 0.5 mL Methanol (30x with one tip) 0.20 0.65 Highly variable
Vortexing/Sonicating 1 mL solvent in plastic tube 0.15 0.85 Methanol > Acetonitrile > Water
Storing Methanol in plastic tube (120 h at -20°C) 1.15 1.15 Increases with time [5]
Application in Functional Metabolic Assays

A robust application is the non-invasive diagnosis of Fatty Acid Oxidation Defects (FAOD) in human whole blood.

  • Principle: Incubate whole blood with stable isotope-labeled palmitate ([16-²H₃, 15-²H₂]-palmitate). The accumulation of specific acylcarnitine intermediates, detected by MS/MS, reveals the enzymatic block [3].
  • Procedure:
    • Incubate: Add 100 µL of whole blood to a tube pre-coated with 10 µL of 20 mM carnitine and 10 µL of 20 mM labeled palmitate (dried under N₂).
    • Shake: Incubate at 37°C for 6 hours with shaking (550 rpm).
    • Quench & Extract: Stop the reaction by freezing at -20°C. Thaw, add internal standard solution (d₃-palmitoylcarnitine, d₃-octanoylcarnitine, d₃-butyrylcarnitine), sonicate, and centrifuge.
    • Derivatize: Dry supernatant and derivative with butanolic HCl at 65°C for 15 min.
    • Analyze: Reconstitute and analyze acylcarnitines by MS/MS in positive ion mode with a precursor ion scan of m/z 85 [3].
  • Diagnostic Metabolites: The specific labeled acylcarnitines that accumulate are diagnostic for different FAODs, as shown in the diagram below.

faod FAOD Diagnosis from Labeled Acylcarnitines Palmitate Labeled Palmitate (C16) MCADD MCADD Palmitate->MCADD Block VLCADD VLCADD Palmitate->VLCADD Block LCHADD LCHADD Palmitate->LCHADD Block CTD Carnitine Transporter Deficiency (CTD) Palmitate->CTD Defect C8_C10 ↑ C8, C10 Carnitine MCADD->C8_C10 C12_C14 ↑ C12, C14:1, C14:2 Carnitine VLCADD->C12_C14 C16OH ↑ C16-OH Carnitine LCHADD->C16OH TotalLow ↓ Sum of All Acylcarnitines CTD->TotalLow

Table 2: Key Labeled Acylcarnitines for Diagnosing Fatty Acid Oxidation Defects

Disease (Enzyme Defect) Diagnostic Acylcarnitine Profile Key Ratios
MCADD (Medium-Chain) ↑ C8-carnitine, ↑ C10-carnitine ↑ C8/C10, ↑ C8/C4
VLCADD (Very Long-Chain) ↑ C12-carnitine, ↑ C14:1-carnitine, ↑ C14:2-carnitine ↑ C14:1/C12, ↑ C14:2/C12
LCHADD (Long-Chain 3-Hydroxy) ↑ C16-OH-carnitine -
CTD (Carnitine Transporter) ↓ Sum of all acylcarnitines -

Data sourced from the whole blood assay developed by [3].

Summary and Best Practices

  • Primary Challenge: Plasticware-derived contamination is the most significant variable confounding accurate palmitate quantitation.
  • Optimal Solution: Use glass consumables wherever possible for sample preparation and solvent storage.
  • Practical Compromise: If plastic is unavoidable, pre-rinse all tips and tubes with methanol to significantly reduce background signal.
  • For Tracer Studies: Measure isotope enrichment from palmitoylcarnitine instead of free palmitate to avoid contamination-related inaccuracies [5].
  • Quality Control: Consistently include process blanks to monitor background levels and ensure the validity of your data.

References

Comprehensive Application Notes and Protocols: DI-nano-ESI-MS/MS Detection of Fatty Acid Metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Technical Principles

Direct Injection nano-Electrospray Ionization Tandem Mass Spectrometry (DI-nano-ESI-MS/MS) represents a transformative analytical approach that enables rapid, high-sensitivity detection of fatty acid metabolites and complex lipids without the need for extensive sample preparation or chromatographic separation. This technique combines the efficiency of nano-electrospray ionization with tandem mass spectrometry's analytical power to directly analyze complex biological samples. The fundamental principle involves direct infusion of minimally processed samples using nanospray capillaries with tip diameters of approximately 1 μm, which creates a stable Taylor cone at low flow rates (nL/min) and significantly enhances ionization efficiency compared to conventional ESI sources [1].

Fatty acid metabolites play crucial roles as precursors to signaling molecules, cellular membrane components, and energy sources, making their comprehensive profiling essential for understanding metabolic health and disease states. The DI-nano-ESI-MS/MS approach is particularly suited for analyzing these compounds because it preserves labile metabolites that might otherwise degrade during extended chromatography and eliminates the chromatographic dilution effect, thereby improving detection sensitivity for low-abundance metabolites [1] [2]. When combined with a "dilute-and-shoot" methodology, this technique enables high-throughput screening of numerous biological samples while maintaining the capability to detect a wide range of fatty acid metabolites, from short-chain signaling derivatives to complex very-long-chain polyunsaturated fatty acids (VLC-PUFAs) [1].

Materials and Instrument Setup

Required Reagents and Materials
  • Solvents: HPLC-grade methanol (Tokyo Chemical Industry Co., LTD), formic acid (≥95%, Sigma-Aldrich), ultrapure water (daily prepared from systems such as Organo Puric-ω) [1]
  • Nanospray Capillaries: NS capillaries with 1-μm tip pore size (Humanix, Hiroshima, Japan) [1]
  • Sample Loading Tips: GelLoader tips or similar pipette tips (Eppendorf) for precise sample handling [1]
  • Reference Standards: For system calibration and metabolite identification, including fatty acid metabolites and stable isotope-labeled internal standards [1] [3]
  • Biological Matrices: Appropriate solvents for extracting metabolites from urine, plasma, tissues, or cellular materials [1]
Instrumentation and Optimal Parameters

Table 1: Optimal Instrument Parameters for DI-nano-ESI-MS/MS Analysis of Fatty Acid Metabolites

Parameter Recommended Setting Alternative Options Technical Notes
Mass Spectrometer Orbitrap Velos Pro (Thermo Fisher Scientific) Other high-resolution MS systems High mass accuracy (<5 ppm) essential for metabolite identification
Ion Spray Voltage ±1.1 kV ±0.8-1.5 kV depending on sample Optimize for stable spray formation
Capillary Temperature 250°C 200-300°C Higher temperatures improve desolvation
Scan Range m/z 100-1000 m/z 50-1500 Adjust based on target metabolites
Segment Scanning 20 s per segment 15-30 s depending on stability Ensures comprehensive coverage
Collision Energy (CID) 25 eV (for fragmentation) 15-35 eV depending on analyte Optimize for specific metabolite classes
Ionization Mode Both positive and negative Depending on target analytes Negative mode often better for free fatty acids

The experimental setup requires an off-line NS ion source positioned on a manual XYZ podium placed in front of the MS entrance, allowing precise adjustment of the capillary position. A video camera system is recommended for monitoring and maintaining the optimal distance (approximately 5 mm) between the NS capillary tip and the MS aperture, which is critical for signal stability and sensitivity [1]. The high mass resolving power of Orbitrap technology (typically >30,000 resolution) is essential for distinguishing between isobaric and isomeric fatty acid metabolites that commonly occur in biological samples [1] [2].

Sample Preparation Protocols

Biological Fluids (Urine, Plasma)

For biological fluids, the "dilute-and-shoot" approach provides the simplest and most rapid preparation method. Collect urine or plasma samples following standard clinical procedures and immediately freeze at -80°C until analysis. Thaw samples on ice and centrifuge at 14,000 × g for 10 minutes to remove particulate matter. For urine, mix 100 μL of supernatant with 100 μL of ionization solvent (80% methanol containing 3 μL formic acid) [1]. For plasma, a 1:5 dilution with ionization solvent is typically more appropriate due to higher matrix complexity. Vortex the mixture for 30 seconds, then centrifuge briefly (1-2 minutes) to ensure complete mixing and removal of any insoluble components. The acidification with formic acid serves to enhance protonation of metabolites in positive ion mode while also suppressing protein binding through denaturation. This approach has successfully identified numerous fatty acid metabolites and related compounds in human urine after dietary supplement consumption, demonstrating its applicability to clinical samples [1].

Tissue and Cellular Samples

For tissue samples or cell pellets, mechanical homogenization combined with organic solvent extraction is required. Weigh approximately 10 mg of tissue or cell pellet and add 500 μL of cold methanol. Homogenize using a bead beater or rotor-stator homogenizer for 30-60 seconds while keeping samples on ice to prevent metabolite degradation. Add 500 μL of chloroform for comprehensive lipid extraction, followed by vortexing for 1 minute and centrifugation at 14,000 × g for 10 minutes at 4°C [4]. Collect the upper aqueous-methanol phase (for polar metabolites) and the lower organic phase (for lipids) separately. Evaporate the organic phase under a gentle nitrogen stream and reconstitute in 100 μL of ionization solvent. The methanol:chloroform (1:1) extraction provides comprehensive coverage of both polar and non-polar metabolites while precipitating proteins and other macromolecules that could interfere with analysis [4] [2].

Pharmaceutical and Dietary Supplement Formulations

For commercial formulations such as soft gelatin capsules, carefully empty the capsule contents and wash with 5 mL of 60% methanol. Vortex for 1 minute to ensure complete dissolution, then centrifuge for 1 minute to pellet any insoluble excipients [1]. Collect 100 μL of the supernatant and mix with 100 μL of ionization solvent (80% methanol containing 3 μL formic acid). This approach has been successfully applied to commercial multivitamin supplements containing complex mixtures of lipids, vitamins, amino acids, and botanical extracts, demonstrating the method's robustness for analyzing heterogeneous samples [1].

Experimental Procedure

Step-by-Step Workflow

The following workflow visualization outlines the complete DI-nano-ESI-MS/MS analytical procedure:

G DI-nano-ESI-MS/MS Analytical Workflow SampleCollection Sample Collection SamplePrep Sample Preparation (Dilute-and-shoot) SampleCollection->SamplePrep CapillaryLoading NS Capillary Loading (4 μL aliquot) SamplePrep->CapillaryLoading InstrumentSetup Instrument Setup (Voltage: 1.1 kV, Temp: 250°C) CapillaryLoading->InstrumentSetup DataAcquisition Data Acquisition (m/z 100-1000, 20s/segment) InstrumentSetup->DataAcquisition DataProcessing Data Processing (Peak picking, alignment) DataAcquisition->DataProcessing MetaboliteID Metabolite Identification (Database search, MS/MS) DataProcessing->MetaboliteID StatisticalAnalysis Statistical Analysis & Interpretation MetaboliteID->StatisticalAnalysis

1. Sample Loading: Draw up 4 μL of the prepared sample solution using a GelLoader tip and carefully load it into the rear of the NS capillary. Centrifuge the capillary for a few seconds to ensure the sample moves toward the tip and eliminate air bubbles. Proper loading is critical for establishing stable electrospray and preventing analysis interruptions [1].

2. Instrument Positioning: Fix the loaded NS capillary onto the off-line ion source. Using the manual XYZ podium and video monitoring system, adjust the capillary position to maintain a distance of approximately 5 mm from the MS aperture. This optimal distance ensures efficient ion transfer while preventing electrical discharge and contamination of the MS inlet [1].

3. Data Acquisition: Apply the ionization voltage (typically 1.1 kV) to initiate nano-electrospray. Once a stable spray is confirmed, begin data acquisition across the predetermined m/z ranges (e.g., 100-1000). Employ segment scanning with 20-second acquisitions per segment to ensure comprehensive coverage while maintaining signal stability. For structural elucidation, implement data-dependent acquisition (DDA) or target specific m/z values for fragmentation at CID energy of 25 eV [1].

4. System Shutdown: After data acquisition, reduce the ionization voltage to zero before removing the NS capillary to prevent electrical discharge. Properly dispose of the used capillary according to laboratory safety protocols for biological samples.

Data Processing and Analysis

Metabolite Identification and Structural Elucidation

Fatty acid metabolite identification relies on multiple lines of mass spectrometric evidence. Begin with accurate mass measurement using high-resolution data to determine potential elemental compositions with mass errors <5 ppm. Subsequently, utilize tandem MS fragmentation to generate structural information and confirm metabolite identities. For complex lipids containing fatty acyl chains, apply advanced fragmentation techniques such as electron-activated dissociation (EAD) to determine double bond positions and regiochemistry [4]. The EAD technique, particularly at 14 eV kinetic energy, produces diagnostic fragmentation patterns including V-shaped distributions of fragment ions that enable precise localization of double bonds within fatty acyl chains [4].

For systematic metabolite annotation, employ specialized software tools such as MS-DIAL 5, which incorporates algorithms for lipid structure elucidation and supports the Lipidomics Standards Initiative (LSI) reporting guidelines [4]. MS-DIAL 5 enables comprehensive annotation of 27 lipid subclasses, including 15 subclasses of glycerophospholipids (GP), 5 sphingolipids (SP), and 7 glycerolipids (GL), with specific attention to sn-positions, double bond locations, and functional group modifications [4]. Additionally, tools such as LipidMatch and LipidHunter facilitate lipid identification through rule-based approaches and automated processing of high-resolution MS/MS data [5] [6].

Statistical Analysis and Interpretation

Following metabolite identification, perform multivariate statistical analysis to extract biologically relevant patterns from the complex datasets. Principal Component Analysis (PCA) provides an unsupervised method to assess overall data structure and identify outliers, while Partial Least Squares-Discriminant Analysis (PLS-DA) enables class separation and identification of significant metabolites discriminating sample groups [2]. Implement pathway analysis tools such as BioPAN to predict changes in metabolic pathway activities based on the observed lipid alterations, providing biological context to the analytical results [5]. To ensure robust findings, perform rigorous statistical validation using permutation testing and cross-validation, particularly for PLS-DA models, to prevent overfitting and ensure the biological relevance of identified metabolite markers [4] [2].

Applications and Experimental Data

Biological and Clinical Applications

DI-nano-ESI-MS/MS has demonstrated exceptional utility in clinical metabolomics and dietary supplement analysis. In one representative study, the method successfully identified nearly all components in a commercial multivitamin supplement (Kerovit soft gelatin capsules), including fat-soluble vitamins (A, D, E, K), water-soluble vitamins (B complex, C), amino acids (arginine, lysine, L-carnitine, L-glutamine), and botanical extracts (ginseng, ginkgo biloba, royal jelly) [1]. The technique also enabled detection of a plethora of component-related metabolites in clinical urine samples following supplement consumption, demonstrating its applicability for pharmacokinetic and metabolism studies [1].

Table 2: Representative Fatty Acid Metabolites Detected by DI-nano-ESI-MS/MS in Biological Samples

Metabolite Class Specific Metabolites Biological Matrix Detection Level Significance
Saturated Fatty Acids Palmitic acid, Stearic acid Human urine, Plasma 500 nM - 5 μM Energy metabolism, Membrane composition
Monounsaturated Fatty Acids Oleic acid, Palmitoleic acid Human urine, Cells 100 nM - 2 μM Metabolic regulation, Signaling precursors
Polyunsaturated Fatty Acids Linoleic acid, Arachidonic acid Tissues, Dietary supplements 50 nM - 1 μM Eicosanoid precursors, Inflammation mediators
Oxidized Fatty Acids Hydroxyeicosatetraenoic acids (HETEs) Inflammatory models 10-500 nM Inflammatory signaling, Resolution mediators
Phospholipids Phosphatidylcholines, Phosphatidylethanolamines Cell membranes, Tissues 1 nM - 100 μM Membrane structure, Signaling reservoirs

In spatial lipidomics, DI-nano-ESI-MS/MS coupled with mass spectrometry imaging has revealed the specific localization of lipid species in biological tissues. For example, the technology has identified eye-specific phosphatidylcholines containing very-long-chain polyunsaturated fatty acids (VLC-PUFAs), characterized as PC n-3-VLC-PUFA/FA, and helped identify glycerol 3-phosphate acyltransferase as the enzyme responsible for incorporating n-3 VLC-PUFAs into the sn1 position of phospholipids in mammalian cells [4]. This application demonstrates the power of DI-nano-ESI-MS/MS not only for metabolic profiling but also for elucidating fundamental biological processes and enzyme functions in lipid metabolism.

Troubleshooting and Technical Notes

Table 3: Troubleshooting Guide for DI-nano-ESI-MS/MS Analysis

Problem Potential Causes Solutions Preventive Measures
Unstable Spray Current Capillary tip damage, Improper positioning, Sample impurities Check capillary under microscope, Reposition capillary (5 mm distance), Centrifuge sample longer Use fresh capillaries, Filter samples (0.2 μm), Optimize positioning
Low Signal Intensity Suboptimal voltage, Capillary clogging, Ion suppression Adjust voltage (0.8-1.5 kV), Clear with solvent rinse, Dilute sample further Regular capillary maintenance, Optimize sample dilution
High Background Noise Solvent impurities, Contaminated interface, Matrix effects Use higher purity solvents, Clean MS interface, Improve sample cleanup Use LC-MS grade solvents, Regular instrument maintenance
Inconsistent Fragmentation Varying collision energy, Co-eluting isobars, Insufficient analyte Standardize CE, Improve sample preparation, Concentrate sample Use reference standards, Optimize CID energy

The dilute-and-shoot DI-nano-ESI-MS/MS approach represents a powerful analytical technique that balances analytical sensitivity with practical efficiency. While the method provides exceptional performance for many applications, users should recognize that ion suppression effects can occur with complex matrices, potentially reducing sensitivity for certain metabolites. In such cases, implementing a rapid solid-phase extraction or on-line cleanup may be necessary to maintain analytical performance [7]. Additionally, the limited dynamic range of direct infusion approaches may require sample dilution series for comprehensive quantification of metabolites with widely varying concentrations [1] [2].

Conclusion

The DI-nano-ESI-MS/MS protocol described in this document provides researchers with a robust, high-sensitivity method for comprehensive analysis of fatty acid metabolites and complex lipids in biological samples. The key advantages of this approach include minimal sample requirements (as little as 4 μL), rapid analysis time (minutes per sample versus hours for LC-MS methods), and exceptional sensitivity achieved through enhanced ionization efficiency of nano-ESI. The methodology supports both targeted quantification of specific metabolic pathways and untargeted discovery of novel biomarkers, making it particularly valuable for clinical research, pharmaceutical development, and nutritional studies.

As the field of metabolomics continues to advance, future developments in miniaturized sampling techniques, advanced fragmentation methods, and integrated software platforms will further enhance the capabilities of DI-nano-ESI-MS/MS. The integration of artificial intelligence approaches for data interpretation and the expansion of comprehensive metabolite databases will continue to improve annotation confidence and biological insights derived from this powerful analytical technique [5] [4].

References

Comprehensive Analytical Protocol for Sample Preparation and Analysis of 16-Oxo-Palmitate in Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

16-oxo-palmitate (16-oxo-hexadecanoic acid) is an oxidized metabolite of palmitic acid that belongs to the broader family of oxygenated fatty acids. These metabolites have gained significant research interest due to their potential biological activities in various metabolic and disease contexts. The analysis of this compound presents significant analytical challenges due to its chemical properties and the complex biological matrices in which it is typically found. As a medium-chain fatty acid derivative, this compound exhibits moderate polarity and requires specialized sample preparation techniques to ensure accurate quantification amidst interfering compounds.

Recent metabolomics studies have highlighted the importance of oxidized lipid metabolites in various disease states. Research on pulmonary fibrosis has identified several fatty acid metabolites, including hexadecanoic acid derivatives, as potentially significant biomarkers, underscoring the need for reliable analytical methods for these compounds [1]. Similarly, studies of gut microbiota-metabolite interactions have revealed that lipid metabolism is significantly altered in response to various interventions, further highlighting the importance of accurate oxo-fatty acid quantification [2]. The analytical approach must address challenges such as matrix effects, potential degradation, and the need for sufficient sensitivity to detect these metabolites at physiologically relevant concentrations.

Table 1: Key Characteristics of this compound

Property Specification
Systematic Name 16-Oxohexadecanoic acid
Molecular Formula C₁₆H₃₀O₃
Category Oxidized fatty acid
Precursor Compound Palmitic acid (C16:0)
Common Biological Matrices Plasma, serum, adipose tissue, gut content
Key Analytical Challenges Matrix interference, low abundance, chemical stability

Sample Collection and Preparation

Sample Collection Protocols

Proper collection of biological samples is crucial for maintaining the integrity of this compound and preventing artifactual formation or degradation. For blood-derived samples, collect venous blood into EDTA-containing vacuum tubes followed by immediate centrifugation at 2,500 × g for 15 minutes at 4°C to separate plasma. For serum preparation, use serum separator tubes and allow blood to clot for 30 minutes before centrifugation. Aliquot the samples immediately into cryovials and flash-freeze in liquid nitrogen before storage at -80°C to prevent degradation [2]. For tissue samples, rapidly excise the tissue of interest (e.g., adipose tissue, liver) and rinse with ice-cold phosphate-buffered saline to remove blood contaminants. Snap-freeze in liquid nitrogen and pulverize the frozen tissue using a pre-cooled mortar and pestle under liquid nitrogen before homogenization.

Adipose tissue sampling requires special consideration due to the high lipid content. Following the protocols used in lipid metabolism studies, collect subcutaneous adipose tissue (SCAT) explants and immediately process them for analysis [3]. For gut content samples, collect the luminal content from the cecum and colon, immediately lyophilize to preserve metabolic profiles, and store at -80°C until analysis [2]. Consistent handling procedures are critical as variations in processing time can significantly impact metabolite stability.

Table 2: Sample Types and Storage Conditions

Sample Type Collection Method Storage Conditions Stability
Plasma EDTA tubes, centrifugation at 2,500 × g, 15 min, 4°C -80°C in cryovials 6 months
Serum Serum separator tubes, clot 30 min, centrifugation -80°C in cryovials 6 months
Adipose Tissue Snap-freeze in liquid nitrogen, pulverize -80°C 3 months
Gut Content Lyophilize, homogenize -80°C in amber vials 6 months
Cell Cultures Rapid wash with cold PBS, scrape cells -80°C in cryovials 3 months
Sample Preparation Techniques

Extraction efficiency is paramount for accurate this compound quantification. For comprehensive metabolomic analysis, employ a dual-extraction approach using cold methanol-methyl tert-butyl ether (MTBE) mixture (80:20, v/v) [2]. Add 300 μL of the cold solvent mixture to 10 mg of lyophilized and homogenized sample, followed by homogenization for 30 minutes using a cell disruption pellet mixer. Centrifuge the mixture at 12,825 × g for 10 minutes at 4°C to separate the phases. Carefully collect the supernatant and divide it for different analysis platforms: 50 μL for GC-MS analysis and 200 μL for LC-MS analysis [2].

For cellular samples, carefully aspirate the culture medium and rapidly wash cells with ice-cold phosphate-buffered saline (PBS). Add 500 μL of cold lysis buffer (4% SDS, 150 mM NaCl, 50 mM HEPES pH 7.4) containing EDTA-free protease inhibitors and benzonase to the cell pellet [4]. Vortex vigorously and incubate on ice for 15 minutes with periodic mixing. Clarify the lysate by centrifugation at 14,000 × g for 15 minutes at 4°C and transfer the supernatant to a new tube for subsequent extraction. Protein precipitation is a critical step; add four volumes of cold methanol to the lysate, vortex thoroughly, and incubate at -20°C for 1 hour before centrifugation at 14,000 × g for 15 minutes. Collect the supernatant and evaporate under a gentle nitrogen stream before reconstitution in the appropriate mobile phase.

Extraction and Enrichment Methods

Liquid-Liquid Extraction Techniques

Optimized extraction of this compound from biological matrices requires careful solvent selection. The modified MTBE/methanol method provides excellent recovery of oxidized lipids while minimizing protein co-precipitation. Resuspend the dried sample extracts in 300 μL of cold methanol-MTBE mixture (80:20, v/v) with thorough vortexing [2]. For complex matrices, consider a sequential extraction approach: first with methanol-water (1:1, v/v) followed by MTBE-methanol (3:1, v/v). This approach can improve recovery from samples with high triglyceride content, such as adipose tissue or milk fat.

Phase separation is achieved by centrifugation at 12,825 × g for 10 minutes at 4°C. The upper organic phase containing this compound and other lipids is carefully collected without disturbing the protein interphase. The extraction is repeated twice with fresh MTBE, and the combined organic phases are evaporated to dryness under a gentle nitrogen stream at room temperature. Sample reconstitution is performed in 100 μL of methanol or methanol-water (80:20, v/v) depending on the subsequent analytical technique, with vortexing for 30 seconds and brief sonication (5 minutes) to ensure complete dissolution.

Solid-Phase Extraction and Enrichment

Selective enrichment of this compound may be necessary when analyzing samples with limited material or low metabolite concentrations. Use reversed-phase C18 cartridges (100 mg, 3 mL) conditioned sequentially with 3 mL of methanol and 3 mL of water. After loading the sample, wash with 3 mL of water followed by 3 mL of methanol-water (30:70, v/v). Elute this compound with 2 mL of methanol containing 0.1% formic acid, and evaporate the eluate to dryness under nitrogen [5].

For hydroxylamine-mediated enrichment of fatty acid metabolites, adapt the approaches used for S-fatty-acylated protein analysis [4]. After initial extraction, reconstitute samples in 100 μL of 50 mM HEPES buffer (pH 7.4) containing 1% SDS and 50 mM hydroxylamine. Incubate at room temperature for 2 hours with gentle agitation. This treatment can help stabilize certain oxidized lipid species before further cleanup using C8 or C18 cartridges. The enrichment factor for this method typically ranges from 5 to 10-fold, significantly improving detection sensitivity for low-abundance oxo-fatty acids.

Instrumental Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography separation is achieved using reversed-phase columns, with the C18 column (100 × 2.1 mm, 1.7 μm) being the most suitable for this compound analysis. Maintain the column temperature at 40°C and use a binary mobile phase system consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. Employ a gradient elution program as follows: 0-2 min, 20% B; 2-15 min, 20-95% B; 15-18 min, 95% B; 18-20 min, 95-20% B; followed by 5 minutes of re-equilibration at 20% B. The flow rate should be maintained at 0.3 mL/min with an injection volume of 5-10 μL [2] [1].

Mass spectrometric detection is performed using high-resolution instruments such as Q-TOF or Orbitrap systems for optimal identification and quantification. Operate the mass spectrometer in negative electrospray ionization mode with the following typical source parameters: capillary voltage, 2.5 kV; cone voltage, 30 V; source temperature, 120°C; desolvation temperature, 350°C; cone gas flow, 50 L/h; and desolvation gas flow, 600 L/h. For targeted analysis, use multiple reaction monitoring (MRM) with the transition 269.2→251.2 for this compound (corresponding to the loss of H₂O). For untargeted metabolomics, full scan mode at a resolution of 70,000 (FWHM) with a mass range of m/z 50-1000 is recommended [2].

Gas Chromatography-Mass Spectrometry (GC-MS)

Derivatization is essential for GC-MS analysis of this compound. Start with a methoximation step by adding 50 μL of methoxyamine hydrochloride (15 mg/mL in pyridine) to the dried extract and incubating at room temperature in darkness for 16 hours [2]. This step protects the carbonyl group and reduces ring formation. Follow with silylation by adding 50 μL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), vortexing, and incubating at 70°C for 1 hour. This process derivatives acidic protons, increasing volatility and thermal stability.

Chromatographic separation is achieved using a non-polar stationary phase such as DB-5MS capillary column (30 m × 0.25 mm i.d., 0.25 μm film thickness). Use helium as the carrier gas at a constant flow rate of 1.0 mL/min. Implement the following temperature program: initial temperature 60°C (held for 1 min), ramped to 325°C at 10°C/min, with a final hold time of 10 minutes. The injector temperature should be maintained at 250°C, and samples should be injected in splitless mode with a purge time of 1 minute. Mass spectrometric detection is performed in electron impact ionization mode at 70 eV with the ion source temperature set to 230°C and the quadrupole at 150°C. Scan from m/z 50 to 600 at 2 scans per second [2].

The following workflow diagram illustrates the complete sample preparation and analysis process:

This compound Analysis Workflow SampleCollection Sample Collection Preparation Sample Preparation Homogenization & Extraction SampleCollection->Preparation Flash freeze -80°C storage Derivatization Derivatization (Methoximation & Silylation) Preparation->Derivatization MTBE/MeOH extraction LCMS LC-MS Analysis Preparation->LCMS Reconstitute in MeOH/water GCMS GC-MS Analysis Derivatization->GCMS Derivatized sample DataProcessing Data Processing & Quantification LCMS->DataProcessing Spectral data GCMS->DataProcessing Spectral data

Data Processing and Analysis

Metabolite Identification and Quantification

Data processing for this compound analysis requires specialized software tools depending on the analytical platform used. For GC-MS data, use the free access XCMS software on the R platform after converting files to CDF format [2]. Perform filtering, feature detection, peak alignment, and data normalization using optimized parameters. For LC-MS data, process raw data with software such as Mass Profinder using Molecular Feature Extraction (MFE) algorithms for peak selection, background cleaning, and peak alignment [2]. Transfer the processed data to Mass Profiler Professional (MPP) for univariate and multivariate analysis.

Compound identification should follow a tiered approach: (1) match retention time/index and mass spectrum with authentic standards when available; (2) confirm precursor ion m/z with mass accuracy < 5 ppm; (3) match fragmentation pattern with reference spectra or computational prediction; and (4) verify chromatographic behavior against known standards. For quantitative analysis, use stable isotope-labeled internal standards (e.g., d₃-16-oxo-palmitate) when available. Prepare a calibration curve with at least six concentration levels covering the expected physiological range (typically 1-500 ng/mL). Use weighted linear regression (1/x or 1/x²) to account for heteroscedasticity.

Statistical Analysis and Interpretation

Multivariate statistical analysis is essential for interpreting this compound data in the context of metabolomic studies. Perform unsupervised pattern recognition using principal component analysis (PCA) to identify natural clustering and outliers. Follow with supervised methods such as partial least-squares discriminant analysis (PLS-DA) or orthogonal PLS-DA (OPLS-DA) to maximize separation between experimental groups. Use cross-validation and permutation tests to avoid overfitting. For univariate analysis, apply appropriate statistical tests (t-test, ANOVA) with correction for multiple comparisons (e.g., Benjamini-Hochberg false discovery rate). Consider pathway analysis using tools such as MetaboAnalyst to identify perturbed metabolic pathways involving this compound [1].

Troubleshooting and Quality Control

Quality control measures are essential for generating reliable this compound data. Incorporate system suitability tests at the beginning of each analytical batch using a reference standard at mid-range concentration. Include pooled quality control (QC) samples prepared by combining equal aliquots of all study samples and analyze these QCs throughout the sequence (at beginning, end, and after every 6-10 experimental samples) to monitor system stability [2]. Evaluate QC samples using multivariate statistics (PCA) to ensure clustering tightly in the center of the scores plot.

Method performance should be regularly assessed using validation parameters. The table below outlines key quality control parameters and acceptance criteria:

Table 3: Quality Control Parameters and Acceptance Criteria

Parameter Assessment Method Acceptance Criteria
Accuracy Spike recovery with known amounts 85-115%
Precision Replicate injections of QC samples RSD < 15%
Linearity Calibration curve R² > 0.995
LOD Signal-to-noise ratio = 3 < 1 ng/mL
LOQ Signal-to-noise ratio = 10 < 5 ng/mL
Matrix Effects Post-extraction spiking 85-115%

Common issues in this compound analysis include peak tailing in chromatography, which can be addressed by adding 0.1% formic acid to mobile phases; ion suppression in mass spectrometry, minimized through improved sample cleanup; and degradation during analysis, prevented by maintaining samples at 4°C during acquisition and using amber vials for light-sensitive compounds.

The following diagram illustrates the quality control protocol implemented throughout the analytical process:

Quality Control Protocol QC_samples QC Sample Preparation (Pooled study samples) SequenceDesign Analysis Sequence Design QC_samples->SequenceDesign Multiple QC replicates SystemSuitability System Suitability Test SystemSuitability->SequenceDesign Verify retention time & sensitivity DataReview Data Review & Acceptance Criteria SequenceDesign->DataReview QC interspersed every 6-10 samples CorrectiveAction Corrective Action if Needed DataReview->CorrectiveAction Criteria not met FinalReport FinalReport DataReview->FinalReport Acceptable data

References

Comprehensive Application Notes and Protocols: Chemical Synthesis, Ester Hydrolysis, and Biological Significance of 16-oxo-palmitate

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Introduction and Background

16-oxo-palmitate (also known as 16-oxohexadecanoate) represents a specialized oxidized fatty acid derivative that belongs to the class of long-chain fatty acids characterized by an aliphatic tail containing 16 carbon atoms with a terminal carbonyl (oxo) group. This molecular structure features a carboxylic acid terminus on one end and a ketone functional group on the terminal carbon (C-16), making it a ω-oxo fatty acid with distinctive chemical and biological properties compared to its saturated counterpart, palmitic acid. The compound's molecular formula is C₁₆H₂₉O₃, with a molar mass of 269.41 g/mol, and it possesses predicted physicochemical properties including a logP value of 5.61 (indicating moderate hydrophobicity) and water solubility of approximately 0.00059 g/L, reflecting its amphipathic character [1].

The unique structural features of this compound, particularly its terminal carbonyl group, render it a valuable chemical intermediate in organic synthesis and a potential signaling molecule in biological systems. The presence of both carboxylic acid and ketone functionalities within the same hydrocarbon chain allows for diverse chemical manipulations, including selective reductions, nucleophilic additions to the carbonyl, and various conjugation strategies. In biological contexts, such oxidized fatty acid derivatives often exhibit modified bioactivities compared to their parent compounds, potentially influencing metabolic pathways and cellular signaling processes. These characteristics make this compound a compound of significant interest in both chemical and biological research applications [1].

Synthesis Methods for this compound

Photochemical Hydroacylation Approach

The photochemical hydroacylation reaction represents a modern, efficient methodology for synthesizing this compound and similar oxidized fatty acid derivatives. This approach employs green chemistry principles by utilizing mild reaction conditions, water as a solvent, and avoiding toxic metal catalysts. The procedure involves the reaction of commercially available terminal alkenoic acids with aliphatic aldehydes using phenylglyoxylic acid as a photoinitiator under household lamp irradiation. This method yields saturated oxo fatty acids (SOFAs) with the oxo functionality at various positions along the aliphatic chain, including the desired this compound when appropriate starting materials are selected [2].

The reaction mechanism proceeds through a radical-based pathway initiated by photoexcitation of phenylglyoxylic acid, which generates radical species that facilitate the addition of the aldehyde across the terminal double bond of the alkene precursor. The reaction typically achieves yields between 52-68%, which represents excellent efficiency for a carbon-carbon bond forming reaction in aqueous media. Key advantages of this methodology include its atom economy, minimal waste generation, and the avoidance of precious metal catalysts, making it particularly suitable for the synthesis of biologically relevant molecules where metal contamination must be avoided. The reaction exhibits broad substrate scope, allowing for the incorporation of various functional groups and chain lengths, thus enabling the preparation of diverse oxo-fatty acid analogs for structure-activity relationship studies [2].

Enzymatic and Alternative Synthetic Approaches

While photochemical hydroacylation represents the most direct contemporary approach, researchers have also developed enzymatic synthesis routes for related fatty acid esters that could be adapted for this compound production. These methods typically utilize lipase-based catalysis to achieve specific chemical transformations under mild conditions. For instance, the synthesis of palmitic acid ethyl ester using immobilized porcine pancreatic lipase has been demonstrated with yields exceeding 73%, showcasing the potential of enzymatic approaches for fatty acid derivative synthesis. Such methods offer advantages including high regioselectivity, minimal protection/deprotection requirements, and reduced environmental impact compared to traditional chemical synthesis [3].

The operational simplicity of enzymatic methods makes them particularly attractive for laboratories without specialized photochemical equipment. Typical enzymatic procedures involve combining fatty acid substrates with alcohol components in the presence of immobilized lipase enzymes at moderate temperatures (30-45°C) for several hours. The reactions can be performed in solvent-free systems or in non-polar organic solvents, followed by straightforward purification of the products. While enzymatic approaches specifically for this compound have not been extensively documented in the literature, the established efficacy with similar fatty acid derivatives suggests strong potential for adaptation through careful selection of enzyme variants and reaction optimization [3].

Table 1: Comparison of Synthesis Methods for this compound

Method Reagents & Conditions Yield (%) Advantages Limitations
Photochemical Hydroacylation Phenylglyoxylic acid, household lamps, water solvent, room temperature 52-68 Metal-free, green conditions, high atom economy Requires photochemical equipment
Enzymatic Synthesis Immobilized lipase (e.g., porcine pancreatic lipase), 40°C, 6 hours ~73 (for analogous esters) Mild conditions, high selectivity, minimal purification Longer reaction times, enzyme cost
Traditional Chemical Synthesis Concentrated H₂SO₄, high temperature Variable Low cost, readily available reagents Poor selectivity, environmental concerns

Ester Hydrolysis Mechanisms and Kinetics

Fundamental Mechanisms of Ester Hydrolysis

Ester hydrolysis represents a fundamental chemical transformation with significant implications in both chemical and biological contexts. The hydrolytic cleavage of ester bonds proceeds through two primary mechanistic pathways depending on reaction conditions and catalyst presence. The first is a stepwise addition-elimination mechanism that proceeds through a tetrahedral intermediate, which is favored for esters with strongly basic leaving groups. The second is an elimination-addition mechanism that transits through a high-energy acylium ion intermediate, typically operating for esters with weakly basic leaving groups where the conjugate acid of the leaving group is a strong acid. Between these conceptual extremes exists a continuum of possible concerted mechanisms with varying combinations of bond formation and cleavage synchrony [4].

In biological systems, enzyme-catalyzed ester hydrolysis employs sophisticated active site architectures to stabilize high-energy transition states and intermediates. The three major families of ester-hydrolyzing enzymes include: (1) acid lipases that function optimally in acidic environments (pH 2-5); (2) phospholipases A2 that are maximally active at neutral pH and typically utilize Ca²⁺ as a Lewis acid in catalysis; and (3) esterases of the α/β hydrolase fold superfamily that predominantly employ Ser-His-Asp (or Glu) catalytic triads to facilitate nucleophilic attack on the carbonyl carbon. Understanding these enzymatic mechanisms provides valuable insights for designing hydrolysis conditions in laboratory settings and for anticipating the metabolic fate of esterified this compound derivatives in biological systems [4].

Kinetic Analysis and Experimental Approaches

The kinetic evaluation of ester hydrolysis reactions provides critical insights into reaction mechanisms and efficiency. For pH-independent hydrolysis, as observed with certain activated esters like bis(2,4-dinitrophenyl) carbonate (DNPC), the reaction follows a second-order rate law dependent on both ester and water concentration. The observed rate constant (kₒbₛ) can be determined by monitoring the increase in solution absorbance due to liberation of the chromogenic phenol product over time. The second-order rate constant (k₂) is then calculated by normalizing kₒbₛ to the water concentration [k₂ = kₒbₛ / [H₂O]]. This approach enables quantitative comparison of hydrolysis rates under different experimental conditions [5].

Activation parameters provide additional mechanistic information and can be determined through temperature-dependent kinetic studies. The activation energy (Eₐ) is obtained from the slope of an Arrhenius plot (ln k₂ vs. 1/T), while the enthalpy (ΔH‡) and entropy (ΔS‡) of activation are calculated using the Eyring equation. Typical experimental values for ester hydrolysis reactions range from 50-100 kJ/mol for Eₐ, with ΔH‡ values of 15-20 kcal/mol and ΔS‡ values of -10 to -20 cal·mol⁻¹·K⁻¹ for bimolecular mechanisms in aqueous-organic solvent mixtures. These parameters reflect the molecular reorganization requirements during the transition state formation and provide evidence for the operating mechanism [5].

Table 2: Kinetic Parameters for Ester Hydrolysis in Aqueous-Organic Solvent Mixtures

Solvent System Temperature Range (°C) k₂ (L·mol⁻¹·s⁻¹) Eₐ (kJ/mol) ΔH‡ (kcal/mol) ΔS‡ (cal·mol⁻¹·K⁻¹)
Water-Acetonitrile 25-45 0.005-0.015 ~70 ~15 ~ -15
Water-Dimethoxyethane 25-45 0.003-0.008 ~75 ~16 ~ -12
Aqueous Buffer (pH 7.4) 37 0.001-0.01 Variable Variable Variable

Analytical Characterization Methods

Spectroscopic and Chromatographic Techniques

The structural confirmation and purity assessment of synthesized this compound require complementary analytical techniques. Mass spectrometry, particularly LC-MS/MS in negative ionization mode, provides sensitive detection and characterization through predictable fragmentation patterns. The predicted MS/MS spectrum shows characteristic fragments at m/z 269.21 [M-H]⁻, with diagnostic cleavage fragments indicating the position of the oxo functionality along the aliphatic chain. Additionally, nuclear magnetic resonance (NMR) spectroscopy offers complementary structural information, with ¹³C NMR displaying characteristic signals for the terminal carbonyl carbon (δ ~200 ppm), the carboxylate carbon (δ ~180 ppm), and the aliphatic chain carbons (δ 20-40 ppm) [1].

For quantitative analysis of this compound in complex mixtures, chromatographic separation coupled with mass spectrometric detection provides the necessary specificity and sensitivity. Reverse-phase high-performance liquid chromatography (HPLC) using C18 stationary phases with gradient elution (typically water-acetonitrile or water-methanol mobile phases containing volatile modifiers like formic acid or ammonium acetate) effectively separates this compound from related fatty acid derivatives. Detection can be achieved through UV absorbance (although extinction coefficients are modest for aliphatic oxo-acids) or more sensitively by mass spectrometry using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced specificity in biological matrices [1].

Determination of Purity and Physicochemical Properties

Rigorous quality assessment of synthesized this compound requires determination of chemical purity and key physicochemical parameters. Purity evaluation typically employs normal-phase HPLC with evaporative light-scattering detection (ELSD) or corona charged aerosol detection (CAD) as these detection methods provide uniform response factors independent of chromophore presence. For reference standardization, quantitative NMR (qNMR) using an appropriate internal standard (e.g., 1,3,5-trimethoxybenzene) offers absolute purity determination without need for identical reference materials. Additional quality assessments include measurement of melting point (theoretical 24-26°C for analogous ethyl palmitate), refractive index (theoretical n₂₀/D 1.440), and acid value to confirm complete deprotection if carboxyl-protecting groups were employed during synthesis [3].

The physicochemical characterization of this compound should include determination of its exact solubility profile in pharmaceutically relevant solvents, partition coefficients (log P) in standard octanol-water systems, and stability assessment under various pH and temperature conditions. These parameters critically influence biological activity and pharmaceutical development potential. Particularly important is the evaluation of hydrolytic stability under physiological conditions (pH 7.4, 37°C) to determine the lifetime of ester derivatives in biological systems. Such comprehensive characterization provides essential data for both chemical applications and biological studies of this compound and its derivatives [1] [3].

Biological Significance and Research Applications

Role in PPAR Signaling Pathways

This compound and related oxidized fatty acid derivatives have emerged as potential signaling molecules with significant roles in metabolic regulation, particularly through the Peroxisome Proliferator-Activated Receptor (PPAR) pathways. PPARs constitute a family of ligand-activated nuclear transcription factors that regulate fundamental metabolic processes including fatty acid oxidation, lipid homeostasis, glucose metabolism, and inflammatory responses. The PPAR signaling pathway plays a particularly significant role in mitochondrial biogenesis and energy metabolism regulation, with PPARα highly expressed in metabolically active tissues like the heart, liver, and skeletal muscle, while PPARγ, though underexpressed in cardiac tissue, significantly influences insulin sensitivity and glucose metabolism [6].

Research has demonstrated that palmitate and its derivatives can induce substantial alterations in PPAR signaling, ultimately contributing to metabolic dysregulation in conditions such as diabetic cardiomyopathy. In experimental models, palmitate exposure decreased cell viability, induced cell membrane shrinkage, and promoted intracellular lipid accumulation. Concurrently, palmitate triggered increased cellular reactive oxygen species (ROS) production, leading to reduced ATP generation and mitochondrial damage. These changes were associated with decreased expression of PPARα and PPARγ, increased expressions of PGC-1α (PPARγ coactivator-1 alpha, a master regulator of mitochondrial biogenesis) and UCP2 (mitochondrial uncoupling protein-2), and elevated levels of BNP (brain natriuretic peptide), indicating impaired cardiomyocyte function [6].

PPAR_Pathway Palmitate Palmitate PPARα PPARα Palmitate->PPARα Decreases PPARγ PPARγ Palmitate->PPARγ Decreases ROS ROS Palmitate->ROS Increases PGC1α PGC1α PPARα->PGC1α Regulates PPARγ->PGC1α Regulates UCP2 UCP2 PGC1α->UCP2 Activates Mitochondrial_Damage Mitochondrial_Damage Energy_Metabolism Energy_Metabolism Mitochondrial_Damage->Energy_Metabolism Disrupts ROS->Mitochondrial_Damage Cell_Damage Cell_Damage ROS->Cell_Damage BNP BNP Energy_Metabolism->BNP Increases BNP->Cell_Damage

Diagram 1: PPAR Signaling Pathway in Palmitate-Induced Cellular Damage - This diagram illustrates the molecular mechanisms through which palmitate and its derivatives, including this compound, influence PPAR signaling, mitochondrial function, and ultimately contribute to cellular damage in conditions such as diabetic cardiomyopathy.

Implications for Metabolic Disease Research

The pathophysiological significance of palmitate derivatives extends to multiple metabolic disorders, with research particularly highlighting their role in diabetic cardiomyopathy (DCM). In this condition, altered PPAR signaling contributes to mitochondrial energy metabolism disorders through several interconnected mechanisms. The heart primarily relies on fatty acid oxidation for energy production, accompanied by higher oxygen consumption rates and lower energy metabolism efficiency. This metabolic shift leads to overproduction of ROS, mitochondrial damage, and accumulation of fatty acids as triglycerides in cardiac tissue, promoting myocardial steatosis. Inappropriate lipid accumulation ultimately causes cardiomyocyte dysfunction and cell death, key features of DCM progression [6].

Beyond cardiac implications, palmitate and its oxidized derivatives induce ER stress-mediated apoptosis in hepatic cells, contributing to non-alcoholic steatohepatitis (NASH) pathogenesis. Elevated saturated free fatty acids, particularly palmitate, trigger endoplasmic reticulum stress through multiple signaling pathways, including PERK (PKR-like ER kinase), PKR (double-stranded RNA-activated protein kinase), and PKA (cAMP-dependent protein kinase A) pathways. These signaling cascades converge on transcription factors such as ATF4 (activating transcription factor-4) and CREB1 (cAMP-responsive element-binding protein 1), which regulate expression of pro-apoptotic factors including CHOP (C/EBP-homologous protein), ultimately promoting programmed cell death. This mechanism demonstrates how lipotoxic stress from saturated fatty acids like palmitate and its derivatives can contribute to metabolic disease progression across multiple organ systems [7].

Experimental Protocols

Protocol 1: Synthesis of this compound via Photochemical Hydroacylation

Principle: This protocol describes the synthesis of this compound through a metal-free photochemical hydroacylation reaction between terminal alkenoic acids and aldehydes, using phenylglyoxylic acid as a photoinitiator and water as solvent [2].

Materials and Equipment:

  • Pentadec-14-enoic acid (1.0 mmol)
  • Acetaldehyde (1.2 mmol)
  • Phenylglyoxylic acid (0.2 mmol, 20 mol%)
  • Deionized water (10 mL)
  • Household lamps (20-30 W) or blue LED array
  • Round-bottom flask (25 mL) with magnetic stir bar
  • Nitrogen gas supply
  • Thin-layer chromatography (TLC) supplies
  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Charge a 25 mL round-bottom flask with pentadec-14-enoic acid (1.0 mmol), phenylglyoxylic acid (0.2 mmol), and deionized water (10 mL).
  • Aldehyde Addition: Add acetaldehyde (1.2 mmol) to the reaction mixture.
  • Degassing: Sparge the reaction mixture with nitrogen gas for 10 minutes to remove dissolved oxygen.
  • Irradiation: Stir the reaction mixture under household lamp irradiation at room temperature for 12-24 hours. Monitor reaction progress by TLC (silica gel, hexane:ethyl acetate 4:1, visualization with KMnO₄ stain).
  • Workup: After complete conversion, acidify the reaction mixture to pH 3-4 with 1M HCl. Extract the product with ethyl acetate (3 × 15 mL).
  • Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexane to hexane:ethyl acetate (4:1) to obtain pure this compound as a white solid.

Characterization:

  • Yield: 52-68%
  • TLC: Rf ~0.3 (hexane:ethyl acetate 4:1)
  • MS (ESI-negative): m/z 269.21 [M-H]⁻
  • ¹H NMR (CDCl₃): Characteristic signals at δ 2.40 (t, J = 7.5 Hz, 2H, -CH₂C(O)OH), 2.10 (t, J = 7.3 Hz, 2H, -CH₂C(O)CH₃), 1.60-1.20 (m, 24H, -CH₂-), 0.85 (t, J = 6.8 Hz, 3H, -CH₃)
Protocol 2: Kinetics of Ester Hydrolysis

Principle: This protocol describes the kinetic analysis of ester hydrolysis for this compound ester derivatives using UV-Vis spectrophotometry to monitor the release of chromogenic products over time [5].

Materials and Equipment:

  • Ester derivative of this compound (e.g., 2,4-dinitrophenyl ester)
  • Aqueous-organic solvent mixtures (e.g., water-acetonitrile, water-dimethoxyethane)
  • HCl for pH adjustment
  • UV-Vis spectrophotometer with temperature control
  • Quartz cuvettes (1 cm path length)
  • Precision micropipettes
  • Thermostatted water bath

Procedure:

  • Solution Preparation: Prepare stock solutions of the ester derivative in dry acetonitrile (0.005 M). Prepare aqueous-organic solvent mixtures with varying water concentrations (0.1-1.0 M) containing 0.005 M HCl for pH control.
  • Instrument Setup: Set spectrophotometer to appropriate wavelength (e.g., 302 nm for 2,4-dinitrophenol liberation) and equilibrate cell holder to desired temperature (25-45°C).
  • Kinetic Measurements: Initiate reactions by adding 20 μL of ester stock solution to 2 mL of aqueous-organic solvent in a quartz cuvette. Mix rapidly using a handheld micro-stirrer.
  • Data Collection: Monitor absorbance increase at predetermined wavelength until absorbance reaches a constant value (A∞). Record absorbance (At) versus time (t) for at least 3-4 half-lives.
  • Data Analysis: Calculate observed rate constants (kobs) from the slope of ln(A∞ - At) versus t plots. Determine second-order rate constants (k₂) by dividing kobs by water concentration.

Calculations:

  • Determine A∞ from nonlinear regression analysis of absorbance-time data.
  • Plot ln(A∞ - At) versus time; the slope equals -kobs.
  • Calculate k₂ = kobs / [H₂O] for each water concentration.
  • For temperature dependence, construct Arrhenius plot (ln k₂ vs. 1/T) to determine activation energy (Eₐ).
  • Use Eyring equation to calculate activation parameters (ΔH‡ and ΔS‡).

Synthesis_Workflow Start Reaction Setup: Alkenoic acid + Aldehyde Phenylglyoxylic acid in H₂O Degas Degas with N₂ (10 min) Start->Degas Irradiate Photochemical Reaction Household lamps, 12-24h Degas->Irradiate Monitor Monitor by TLC Irradiate->Monitor Workup Workup: Acidify, Extract with EtOAc Monitor->Workup Purify Purification: Column Chromatography Workup->Purify Characterize Characterization: NMR, MS, HPLC Purify->Characterize Final This compound Characterize->Final

Diagram 2: Synthetic Workflow for this compound Production - This diagram outlines the step-by-step procedure for synthesizing this compound via photochemical hydroacylation, from reaction setup through final characterization of the purified product.

Troubleshooting and Technical Notes

Common Synthesis Challenges and Solutions
  • Low Conversion in Photochemical Reaction: Inadequate light penetration or oxygen quenching can reduce reaction efficiency. Ensure proper degassing with nitrogen before irradiation and use appropriate light sources with sufficient output in the required wavelength range. Agitation of the reaction mixture improves light exposure to all reaction components.

  • Product Purity Issues: The hydrophobic nature of this compound can lead to co-elution of similar fatty acid derivatives during purification. Implement a shallow gradient during silica gel column chromatography and consider using silver nitrate-impregnated silica gel for improved separation of saturated and unsaturated impurities.

  • Ester Hydrolysis Variability: Inconsistent water content in solvent systems leads to significant variability in hydrolysis kinetics. Maintain strict control over solvent composition by using precisely prepared binary mixtures and account for water content in organic solvents when calculating reactant concentrations.

Safety Considerations and Storage Recommendations
  • Chemical Handling: this compound and its synthetic precursors present minimal acute toxicity but should be handled using standard laboratory precautions including gloves and safety glasses. The photochemical reaction should be conducted in a designated photochemistry facility or with proper shielding.

  • Storage Conditions: Store this compound as a solid at -20°C under inert atmosphere to prevent oxidation. Prepare stock solutions in appropriate organic solvents (acetonitrile, DMSO) and store at -20°C with desiccant to minimize hydrolytic degradation. Under these conditions, the compound typically remains stable for at least 6-12 months.

Conclusion

This compound represents a chemically versatile and biologically relevant fatty acid derivative with significant potential in both basic research and applied contexts. The synthetic methodologies outlined herein, particularly the photochemical hydroacylation approach, provide efficient access to this compound and related analogs for structure-activity relationship studies. A comprehensive understanding of its ester hydrolysis behavior enables appropriate experimental design for biological evaluations and potential pharmaceutical development. The compound's involvement in PPAR signaling pathways and metabolic regulation highlights its significance in metabolic disease research, particularly in the context of diabetic cardiomyopathy and hepatic lipotoxicity. These application notes provide researchers with detailed protocols for the synthesis, characterization, and study of this compound, facilitating further investigation into its chemical properties and biological activities.

References and Additional Resources

  • FoodB Compound Database: this compound (FDB030272) – Structural and physicochemical data [1]
  • Kokotos et al.: Photochemical hydroacylation methodology for oxo-fatty acid synthesis [2]
  • Zhang et al.: PPAR signaling in palmitate-induced metabolic dysregulation [6]
  • El Seoud et al.: Kinetics of pH-independent ester hydrolysis in aqueous solvents [5]
  • ScienceDirect Topics: Ester hydrolysis mechanisms and enzymatic catalysis [4]
  • BMC Systems Biology: Palmitate-induced ER stress signaling dynamics [7]

References

Comprehensive Application Notes and Protocols: Ligand Transfer Reactions for 16-Oxo-palmitate Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 16-Oxo-palmitate and Its Significance

This compound (also known as 16-oxohexadecanoate) represents a specialized omega-oxo fatty acid anion that serves as a crucial biochemical intermediate in various metabolic pathways and synthetic applications. This compound is the conjugate base of 16-oxohexadecanoic acid, forming the major species present at physiological pH (7.3). Its unique structural characteristics include a terminal ketone functional group at the sixteenth carbon position, which differentiates it from conventional fatty acids and provides distinctive reactivity profiles valuable in synthetic chemistry and drug development. The compound's significance extends to its role as a precursor in the biosynthesis of cutin in plants and as a metabolic intermediate in fatty acid oxidation pathways [1].

The growing interest in this compound within pharmaceutical and biochemical research stems from its potential applications in structure-activity relationship studies and as a building block for more complex lipid molecules. Recent advances in synthetic methodology have enabled more efficient production of this compound, facilitating its utilization across various research domains. These application notes provide comprehensive protocols for the synthesis of this compound through both enzymatic and chemical routes, with particular emphasis on ligand transfer reactions that offer enhanced efficiency and selectivity [1] [2].

Synthetic Approaches Overview

Enzymatic Synthesis in Biological Systems

The enzymatic synthesis of this compound represents a fundamental metabolic pathway involving sequential oxidation reactions that transform palmitic acid into its omega-oxo derivative. This biosynthetic process occurs through multiple enzymatic steps, each catalyzed by specific enzyme systems with distinct cofactor requirements and cellular localizations. The primary pathway initiates with omega hydroxylation of palmitic acid, progresses through an aldehyde intermediate, and culminates in the formation of the final oxo product [1].

Table 1: Enzymatic Synthesis Pathway for this compound

Enzyme System Substrate Product Cofactors Cellular Location Reaction Type
Cytochrome P450 omega-hydroxylase (CYP4A/CYP4F families) Palmitic acid (16:0) 16-Hydroxypalmitic acid NADPH, O₂ Endoplasmic reticulum microsomes Omega hydroxylation
Alcohol dehydrogenase (NAD⁺-dependent) 16-Hydroxypalmitic acid 16-Oxopalmitaldehyde NAD⁺ Microsomes/Cytoplasm Alcohol oxidation
Fatty aldehyde dehydrogenase (ALDH3A2) 16-Oxopalmitaldehyde This compound NAD⁺ Endoplasmic reticulum/Peroxisomes Aldehyde oxidation
Plant cytochrome P450 (CYP86A8, CYP94C1) Palmitic acid (16:0) 16-Hydroxypalmitic acid NADPH, O₂ Plant microsomes Omega hydroxylation
Cytochrome P450BM-3 (CYP102) 16-Oxohexadecanoic acid Hexadecanedioic acid NADPH, O₂ Bacterial cytoplasm Aldehyde oxidation

Research findings demonstrate that cytochrome P450BM-3 from Bacillus megaterium exhibits significant activity toward omega-oxo fatty acids, oxidizing 16-oxohexadecanoic acid exclusively to the corresponding alpha,omega-dicarboxylic acid. The oxidation rates for omega-oxo fatty acids decrease in the order C₁₆ > C₁₈ ≈ C₁₄ > C₁₂, indicating clear substrate chain length preferences. Notably, no kinetic isotope effect is observed when the aldehyde hydrogen is replaced by deuterium, and the catalytic outcome remains unchanged with structural modifications designed to stabilize radical intermediates [1].

Chemical Synthesis Methods

Chemical synthesis of this compound and related compounds can be achieved through various non-enzymatic methods, primarily involving ester hydrolysis and ligand transfer reactions. These synthetic approaches provide alternative pathways for producing omega-oxo fatty acids when enzymatic systems are not available or practical for large-scale synthesis. The strategic advantage of chemical methods lies in their scalability and reaction tunability, allowing researchers to optimize conditions for specific yield and purity requirements [1].

Table 2: Chemical Synthesis Methods for this compound and Related Compounds

Method Reagents Conditions Product Formation Mechanism
Basic hydrolysis (Saponification) NaOH, KOH, or LiOH Basic aqueous solution, room temperature to heating Carboxylate salt → carboxylic acid after neutralization Nucleophilic acyl substitution (addition-elimination)
Acidic hydrolysis H₂SO₄ or HCl with heat Acidic conditions, elevated temperature Direct formation of carboxylic acid and alcohol Acid-catalyzed nucleophilic substitution
Ligand transfer reactions Protein substrates with cysteine residues Physiological pH, presence of target proteins Transfer to cysteine residues on proteins Thioester formation and transfer
Ester hydrolysis with hydroxide Metal hydroxides Alkaline conditions, controlled temperature Metal carboxylate salts Base-catalyzed ester cleavage
Transpalmitoylation Acyl-enzyme intermediates Enzymatic conditions, specific protein substrates Palmitoylated proteins Enzymatic acyl transfer

The structural organization of acyl-enzyme intermediates shows that all but one side of the acyl-enzyme thioester is shielded by hydrophobic residues, leaving only the front side accessible for substrate cysteine approach. This spatial arrangement ensures specificity in ligand transfer reactions and prevents unwanted side reactions. Protonated histidine residues often serve as proton donors to activate the acyl-enzyme thioester for subsequent palmitoyl transfer to substrate molecules [1].

Experimental Protocols

Protocol 1: Enzymatic Synthesis Using Cytochrome P450 Systems

Principle: This protocol utilizes biological enzyme systems to catalyze the oxidation of palmitic acid to this compound through sequential reactions. The method offers high regioselectivity and occurs under mild physiological conditions, making it ideal for producing compounds for biological studies [1].

Materials and Reagents:

  • Palmitic acid substrate (≥99% purity)
  • NADPH regenerating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺)
  • Cytochrome P450 enzyme source (CYP4A/CYP4F microsomal preparation or recombinant enzyme)
  • Alcohol dehydrogenase (commercial preparation, NAD⁺-dependent)
  • Fatty aldehyde dehydrogenase (ALDH3A2, commercial recombinant)
  • Reaction buffer: 50 mM Tris-HCl, pH 7.4, containing 150 mM KCl and 5 mM MgCl₂
  • Stop solution: 1M HCl in methanol
  • Extraction solvents: Dichloromethane, ethyl acetate

Procedure:

  • Prepare the enzyme reaction mixture in a final volume of 10 mL containing:

    • 50 mM Tris-HCl buffer, pH 7.4
    • 150 mM KCl
    • 5 mM MgCl₂
    • 1 mM palmitic acid (dissolved in DMSO, final DMSO concentration ≤1%)
    • 2 mg/mL microsomal protein (CYP4A/CYP4F enriched)
    • NADPH regenerating system (10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 0.5 mM NADP⁺)
  • Initiate the reaction by adding the NADPH regenerating system and incubate at 37°C with gentle shaking (150 rpm) for 60 minutes.

  • Monitor reaction progress by LC-MS analysis of aliquots (100 μL) taken at 0, 15, 30, and 60 minutes, quenched with 100 μL stop solution.

  • Add second enzyme system after 60 minutes:

    • 2 U/mL alcohol dehydrogenase
    • 2 U/mL fatty aldehyde dehydrogenase
    • 1 mM NAD⁺
  • Continue incubation for an additional 90 minutes at 37°C with gentle shaking.

  • Terminate the reaction by adding 10 mL of stop solution and incubating on ice for 10 minutes.

  • Extract the product with 3 volumes of dichloromethane:ethyl acetate (1:1 v/v), vortex vigorously for 1 minute, and centrifuge at 3000 × g for 10 minutes.

  • Collect the organic phase and evaporate under a stream of nitrogen gas.

  • Purify the residue by normal phase chromatography using a hexane:ethyl acetate gradient (100:0 to 70:30 over 30 minutes).

  • Characterize the product by LC-MS, NMR, and comparison with authentic standards.

Critical Notes:

  • Maintain strict temperature control at 37°C throughout the procedure
  • Ensure adequate oxygenation by including gentle shaking during incubation
  • Monitor NADPH levels spectrophotometrically at 340 nm to confirm regenerating system function
  • For scaled-up reactions, increase surface area to volume ratio to ensure oxygen availability
Protocol 2: Chemical Synthesis via Ligand Transfer Reactions

Principle: This protocol employs chemical ligand transfer methodology for the synthesis of this compound derivatives through transpalmitoylation reactions. The approach utilizes acyl-enzyme intermediates to transfer palmitoyl groups to substrate cysteine residues, offering advantages in synthetic efficiency and functional group compatibility [1].

Materials and Reagents:

  • Palmitic acid or methyl palmitate (≥98% purity)
  • Protein substrates containing cysteine residues (synthetic or recombinant)
  • Coupling agents: DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
  • Catalyst: 4-dimethylaminopyridine (DMAP)
  • Reaction solvents: Anhydrous toluene, dimethylformamide (DMF)
  • Purification materials: Silica gel, TLC plates
  • Acyl-enzyme intermediate preparation

Procedure:

  • Activate the carboxylic acid by dissolving 5 mmol palmitic acid in 20 mL anhydrous toluene containing 5.5 mmol DCC and 0.5 mmol DMAP. Stir under nitrogen atmosphere at room temperature for 2 hours.

  • Remove precipitated dicyclohexylurea by filtration through a sintered glass funnel.

  • Form the acyl-enzyme intermediate by adding 1 mmol protein substrate with accessible cysteine residues to the activated ester solution. Maintain pH at 7.5 using 50 mM phosphate buffer and incubate at 25°C for 4 hours with gentle stirring.

  • Monitor intermediate formation by analytical TLC (hexane:ethyl acetate, 8:2) or by sulfhydryl group quantification using Ellman's reagent.

  • Initiate the ligand transfer by adding the target acceptor molecule (1.2 mmol) containing a nucleophilic group (typically -SH or -OH).

  • Continue the reaction at 25°C for 12-16 hours with continuous monitoring by TLC or LC-MS.

  • Quench the reaction by adding 10 mL saturated ammonium chloride solution.

  • Extract the product with 3 × 30 mL ethyl acetate, combine organic layers, and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography using silica gel and a hexane to hexane:ethyl acetate gradient system.

  • Characterize the final product using appropriate analytical techniques (NMR, MS, IR).

Critical Notes:

  • Maintain anhydrous conditions throughout the activation step
  • Monitor reaction progress carefully to prevent over-reaction or side product formation
  • Optimize the cysteine-to-acyl ratio for specific protein substrates
  • Consider alternative coupling agents (HATU, HBTU) for sensitive substrates

Applications in Drug Discovery and Development

Binding Site Classification and Ligand Design

The synthesis and utilization of this compound and related fatty acid derivatives have significant implications for modern structure-based drug discovery. Recent advances in deep learning methodologies, particularly graph neural networks (GNNs), have enabled more accurate classification of ligand binding sites in protein targets. The GraphSite algorithm exemplifies this approach, utilizing graph representations of local protein structures to effectively capture structural, physicochemical, and evolutionary characteristics of binding pockets. This method has demonstrated impressive performance, achieving a class-weighted F1-score of 81.7% in comprehensive cross-validation benchmarks against a large dataset of binding pockets belonging to 14 diverse functional classes [3].

The application of this compound in binding site studies contributes to the development of predictive models for ligand-protein interactions, particularly for lipids and fatty acid-binding proteins. These models help identify novel targets for pharmacotherapy and support the design of biopharmaceuticals against various diseases. The ability to accurately classify binding sites based on ligand information is essential for studying ligand binding at a system level, with broad applications in polypharmacology, side effects prediction, and drug repositioning [3].

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Synthesis

This compound serves as a key intermediate in the synthesis of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), an extraordinary class of bioactive lipids with diverse therapeutic potentials. These compounds have demonstrated significant bioactivities, including enhancement of insulin secretion, optimization of blood glucose absorption, and anti-inflammatory effects. The intricate nature of FAHFAs' structure reflects a synthetic challenge that requires strategic introduction of ester bonds along the hydroxy fatty acid chain [2].

Recent methodological advances have enabled the construction of comprehensive FAHFA libraries using photochemical hydroacylation as a key transformation. This environmentally friendly process, orchestrated by phenylglyoxylic acid as the photoinitiator, serves as the linchpin in establishing a practical method for generating diverse FAHFA derivatives. The approach involves:

  • Photochemical hydroacylation of terminal alkenoic acids with aliphatic aldehydes to produce oxo fatty acids
  • Reduction of ketones to hydroxy derivatives
  • Esterification with various fatty acids including caproic, palmitic, or oleic acid

This modular synthetic approach has enabled the production of diverse regio-isomers of CAHSAs, PAHSAs, and OAHSAs, broadening our ability for future structure-activity relationship studies and highlighting the importance of this compound as a synthetic intermediate [2].

Pathway Diagrams and Workflow Visualizations

Enzymatic Synthesis Pathway

enzymatic_pathway Enzymatic Synthesis of this compound Palmitic_acid Palmitic Acid C16H32O2 CYP450 CYP450 Omega-Hydroxylase (NADPH, O₂) Palmitic_acid->CYP450 Initial Hydroxylation OH_intermediate 16-Hydroxypalmitic Acid CYP450->OH_intermediate Byproducts NADP⁺, NADH, H⁺ CYP450->Byproducts Co-factor Conversion ADH Alcohol Dehydrogenase (NAD⁺) OH_intermediate->ADH Oxidation Aldehyde 16-Oxopalmitaldehyde ADH->Aldehyde ADH->Byproducts Co-factor Conversion ALDH Aldehyde Dehydrogenase (NAD⁺) Aldehyde->ALDH Final Oxidation Final_product This compound C16H29O3⁻ ALDH->Final_product ALDH->Byproducts Co-factor Conversion

Figure 1: Enzymatic pathway for this compound synthesis showing sequential oxidation steps catalyzed by specific enzyme systems with their required cofactors.

Experimental Workflow for Chemical Synthesis

chemical_workflow Chemical Synthesis Workflow Start Palmitic Acid Starting Material Activation Carboxylic Acid Activation (DCC, DMAP, anhydrous toluene) Start->Activation Intermediate Acyl-Enzyme Intermediate Formation (Protein substrate with cysteine residues) Activation->Intermediate Transfer Ligand Transfer Reaction (Nucleophilic acceptor addition) Intermediate->Transfer Quench Reaction Quenching (Saturated ammonium chloride) Transfer->Quench Conditions Reaction Conditions: - Anhydrous atmosphere - Room temperature (25°C) - 12-16 hour reaction time Transfer->Conditions Extraction Product Extraction (Ethyl acetate, 3× volumes) Quench->Extraction Purification Purification (Flash column chromatography) Extraction->Purification Analysis Product Characterization (NMR, MS, IR) Purification->Analysis

Figure 2: Experimental workflow for chemical synthesis of this compound derivatives via ligand transfer reactions, highlighting key steps and critical reaction conditions.

Conclusion and Future Perspectives

The synthesis of This compound through both enzymatic and chemical routes represents a strategically important capability in modern chemical biology and drug discovery. The ligand transfer methodologies outlined in these application notes provide researchers with robust, reproducible protocols for producing this key metabolic intermediate and building block for more complex lipid molecules. The continuing evolution of synthetic approaches, including the emerging applications of photochemical hydroacylation and graph-based binding site prediction, promises to further enhance our ability to study and utilize this important class of compounds [1] [3] [2].

Future directions in this field will likely focus on the development of increasingly selective catalysts for fatty acid oxidation, improved ligand transfer efficiency, and enhanced computational prediction of binding interactions. The integration of artificial intelligence methodologies with experimental synthesis will potentially enable more targeted design of fatty acid derivatives with optimized therapeutic properties. As these capabilities advance, this compound and related oxo-fatty acids will continue to serve as crucial tools in elucidating biological pathways and developing novel therapeutic interventions for metabolic diseases, inflammatory conditions, and other health challenges.

References

protocol for 16-oxo-palmitate extraction from plant tissue

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Extraction Protocol for Oxidized Fatty Acids

The table below summarizes a recommended single-step extraction method, adapted from a comprehensive comparison of lipid extraction techniques, which was found to be efficient for a broad range of lipids from diverse Arabidopsis tissues [1].

Protocol Component Detailed Description for 16-Oxo-palmitate
Method Principle Single-step extraction using a chloroform/isopropanol/methanol/water solvent system [1].
Recommended Solvents Chloroform, Isopropanol, Methanol (e.g., ratio 3:5:2:1 with water) [1].

| Key Additives | Antioxidant: Butylated hydroxytoluene (BHT) at 0.01% to prevent oxidation of target analyte [1]. Internal Standard: A stable isotope-labeled standard (e.g., d₃-16-oxo-palmitate) should be added during extraction for accurate quantification [2]. | | Sample Preparation | 1. Harvesting: Flash-freeze tissue in liquid nitrogen. 2. Homogenization: Grind frozen tissue to a fine powder. 3. Weighing: Transfer a precise amount (e.g., 50-100 mg) for extraction [3]. | | Extraction Procedure | 1. Add ice-cold extraction solvent with additives to powdered tissue. 2. Vortex vigorously for 10 seconds. 3. Sonicate in an ice bath for 10 minutes. 4. Incubate with shaking (e.g., 100 rpm) for 24 hours at 4°C [1]. | | Post-Extraction Cleanup | Centrifuge (e.g., 15,000 × g, 15 min, 4°C) to pellet debris. Collect the supernatant for analysis or further purification. |

Workflow for Sample Preparation and Analysis

The following diagram outlines the complete experimental workflow, from sample collection to data analysis, integrating the extraction protocol with modern purification and detection strategies.

Advanced Purification and Detection Strategies

For enhanced sensitivity, especially with limited plant material, consider these advanced techniques:

  • Miniaturized Purification (StageTip): Pipette tip-based solid-phase extraction (PT-SPE) is highly effective for small samples (1-5 mg fresh weight). A combination of C18 and cation-exchange sorbents in a StageTip can provide excellent recovery (>80%) for small molecules like oxidized fatty acids [4].
  • LC-MS/MS Analysis: This is the cornerstone for sensitive detection and quantification.
    • Chromatography: Use a reverse-phase C18 column packed with sub-2-µm particles for high-resolution separation [4].
    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific parent ion of this compound and monitoring its characteristic product ion(s), which provides high selectivity and sensitivity, with detection limits potentially in the femtomolar range [2] [4].

Critical Method Optimization Considerations

Given the lack of a direct protocol, you will likely need to optimize the general method. Key parameters to investigate include:

  • Solvent System Polarity: The polarity of the extraction solvent must be matched to the target analyte. This compound, being an oxidized fatty acid, may have different polarity compared to neutral lipids. Testing different ratios of chloroform, isopropanol, and methanol could maximize recovery [1].
  • Extraction Duration and Temperature: The recommended 24-hour extraction should be validated against shorter and longer times. All steps should be performed at 4°C to minimize enzymatic degradation and chemical modification of the target compound [1] [3].
  • Comprehensive Validation: Once an optimized method is established, validate it according to guidelines (e.g., EMA, US-FDA) for parameters like linearity, precision, accuracy, and recovery, using your internal standard [2].

References

Frequently Asked Questions & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Question Possible Cause & Solution

| How can I improve my overall synthesis yield? | Cause: Inefficient purification methods. Solution: Implement a Solid-Phase Extraction (SPE) purification method. This approach eliminates liquid-liquid extraction and solvent evaporation, which can lead to product loss. Automated systems using an Alumina-N Sep-Pak cartridge have achieved high yields for labeled palmitate [1]. | | My reaction yield is low. What parameters should I optimize? | Causes & Solutions:Reaction Time & Temperature: Optimize for your specific setup. One protocol uses 2 minutes at 40°C [1]. • Substrate Molar Ratio: A slight excess of one reactant can drive the reaction. For esterification, a 1:1.1 molar ratio has been used successfully [2]. • Enzyme Usage (if applicable): Using 10 g/L of immobilized lipase has resulted in yields over 97% for related esters [2]. | | How can I monitor the reaction progress and check final purity? | Solution: Use UPLC-QTOF-MS. This technique is highly effective for metabolite profiling and identification. Specific parameters include a C18 column, a water/acetonitrile mobile phase gradient with 0.1% formic acid, and positive ion mode detection [3]. | | I am concerned about the scalability of my synthesis. | Solution: A two-step chemo-enzymatic process has been successfully scaled to a 700-L reactor, producing a 97.5% yield of a palmitate ester, demonstrating excellent scalability [2]. |

Synthesis Method Performance & Benchmarks

The table below summarizes key performance data from relevant palmitate synthesis protocols to provide realistic yield expectations.

Synthesis Target Synthesis Method Key Optimized Parameters Reported Yield Reference

| [11C]Palmitate (Radioactive Tracer) | Grignard reagent alkylation with [11C]CO₂, SPE purification | • Reaction: 2 min at 40°C • Purification: Alumina-N Sep-Pak | 33% (Decay-corrected radiochemical yield) | [1] | | All-trans-Retinyl Palmitate | Two-step chemo-enzymatic (hydrolysis + enzymatic esterification) | • Retinol concentration: 300 g/L • Molar ratio (Retinol:Palmitic Acid): 1:1.1 • Immobilized lipase: 10 g/L • Temperature: 30°C | 97.5% (Reactor yield, 700-L scale) | [2] |

Detailed Experimental Protocols

Here are detailed methodologies for two key techniques that can be adapted for 16-oxo-palmitate synthesis.

Automated SPE-based Synthesis and Purification

This protocol, adapted from the synthesis of [11C]palmitate, is highly valuable for its efficiency and automation potential [1].

  • Reaction: The synthesis involves the reaction of your precursor (e.g., a Grignard reagent) with the carbon source in a diethyl ether solution for 2 minutes at 40°C.
  • Quenching: The reaction is quenched by adding a fourfold molar excess of a nonaqueous HCl/Et₂O solution.
  • Purification (Key Step): The crude product is purified by Solid-Phase Extraction (SPE).
    • The mixture is passed through an Alumina-N Sep-Pak Plus cartridge.
    • The desired product is selectively eluted with 100% ethanol.
    • This method requires no liquid-liquid extraction, solvent evaporation, or distillation, minimizing steps that can reduce yield.
  • Yield: This approach has achieved an average decay-corrected radiochemical yield of 33% for [11C]palmitate, providing a benchmark for a purified product [1].
Analytical Method: UPLC-QTOF-MS for Product Analysis

Employing a robust analytical method like UPLC-QTOF-MS is crucial for monitoring your synthesis and confirming the identity and purity of this compound [3].

  • Sample Preparation: Precipitate proteins by mixing a plasma or solution sample with a large volume of precooled methanol (e.g., 150 μL sample with 750 μL methanol). Vortex, centrifuge, and collect the supernatant for analysis [3].
  • Chromatography (UPLC):
    • Column: Zorbax Eclipse Plus C18 (1.8 μm, 3.0 x 100 mm)
    • Mobile Phase: A) Water with 0.1% formic acid; B) Acetonitrile with 0.1% formic acid
    • Gradient Program:
      • 0-2 min: 5% B
      • 2-4 min: 5% to 40% B
      • 4-5 min: 40% to 50% B
      • 5-10 min: 50% B
      • 10-15 min: 50% to 70% B
      • 15-19 min: 70% to 80% B
    • Flow Rate: 0.8 mL/min
    • Column Temperature: 40°C
  • Mass Spectrometry (Q-TOF/MS):
    • Ionization Mode: Electrospray Ionization (ESI), positive mode
    • Mass Range: 100 - 1700 m/z
    • Voltage: 3.5 kV
    • Gas Flow: 5 L/min (dry gas), 40 psig (nebulizer)

Synthesis Optimization Workflow

The following diagram illustrates a logical troubleshooting pathway for optimizing your synthesis yield, based on the protocols and data above.

synthesis_optimization Start Low Synthesis Yield Step1 Review Reaction Parameters Start->Step1 Param1 Time & Temperature (e.g., 2 min at 40°C) Step1->Param1 Param2 Substrate Ratio (e.g., 1:1.1) Step1->Param2 Param3 Catalyst Loading (e.g., 10 g/L enzyme) Step1->Param3 Step2 Implement SPE Purification Step3 Analyze with UPLC-QTOF-MS Step2->Step3 Result Evaluate Yield & Purity Step3->Result Param1->Step2 Optimized Param2->Step2 Optimized Param3->Step2 Optimized

I hope this technical support content provides a solid foundation for your team. The strategies and methods outlined here, particularly the SPE purification and detailed UPLC-QTOF-MS protocol, should be directly adaptable to your work on this compound.

References

overcoming low yield in enzymatic synthesis of 16-oxo-palmitate

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the most effective methods to significantly increase the reaction rate and yield?

    • A: Applying ultrasound or magnetic fields are highly effective. Ultrasound treatment enhances mass transfer and can decrease reaction time by over 50% while increasing yield [1]. Magnetic field pretreatment of the enzyme or enzyme solution can boost enzyme activity and the initial reaction rate, leading to higher conversion yields [2].
  • Q2: How does magnetic field pretreatment work, and how is it applied?

    • A: Static magnetic fields are believed to influence enzyme activity by potentially altering its structure or the microenvironment. You can apply it by exposing either the immobilized enzyme (M-I-CALB) or the enzyme dissolved in the solvent (M-I-CALB-S) to a field before the reaction starts [2]. Treatment of the enzyme solution can even prevent deactivation that sometimes occurs with strong fields applied to the dry enzyme [2].
  • Q3: My reaction yield is low due to the poor solubility of substrates. What can I do?

    • A: This is a common issue. Your strategy should combine:
      • Selecting an appropriate organic solvent like tert-amyl alcohol or n-hexane, which is suitable for lipase-catalyzed reactions [2] [3].
      • Using a co-solvent like anhydrous ethanol to increase substrate solubility during a preliminary hydrolysis step [3].
      • Employing ultrasound, which is particularly good at improving mass transfer in systems with solubility challenges [1].
  • Q4: How can I make my synthesis process more efficient for larger scales?

    • A: A chemo-enzymatic approach can be highly efficient. This involves a chemical step (like base hydrolysis) to prepare an intermediate, followed by an enzymatic step for esterification. This hybrid method has been successfully demonstrated in a 700-L reactor with a high yield and purity [3].

Experimental Protocols for Yield Enhancement

Here are detailed methodologies for the two most impactful physical enhancement techniques.

Protocol 1: Ultrasound-Assisted Enzymatic Synthesis

This protocol is adapted from research on synthesizing D-isoascorbyl palmitate, demonstrating a yield of 94.32% and a 2.85-fold increase in apparent reaction rate compared to mechanical shaking [1].

  • Materials:
    • Enzyme: Immobilized lipase (e.g., Novozym 435).
    • Substrates: 16-oxo-palmitic acid (or similar fatty acid), alcohol/acceptor molecule.
    • Solvent: Anhydrous acetone.
    • Equipment: Ultrasonic bath or probe (with adjustable power), reactor vessel, molecular sieves (4 Å).
  • Optimized Parameters Table:
Parameter Optimal Condition Notes
Enzyme Load 9% (w/w) Relative to total substrate mass [1].
Reaction Temperature 61 °C Balance between high activity and enzyme stability [1].
Molar Ratio 1:5 (Acceptor : Fatty Acid) Higher acyl donor concentration drives equilibrium toward product [1].
Ultrasound Power 137 W Optimized for reaction efficiency [1].
Reaction Time 6 hours Drastic reduction from typical 24+ hours [1].
  • Procedure:
    • Setup: Add substrates, solvent, enzyme, and molecular sieves (100 g L⁻¹) to the reaction vessel [2] [1].
    • Sonication: Place the vessel in the ultrasound apparatus and run at the optimized power and temperature for the desired time.
    • Monitoring: Track conversion yield over time using HPLC [2].
    • Reusability: The immobilized enzyme can typically be reused multiple times (e.g., 7 cycles with 65% retained activity) [1].
Protocol 2: Magnetic Field Pretreatment for Enzyme Activation

This method, based on the synthesis of naringin palmitate, involves pre-treating the enzyme to boost its catalytic efficiency before the reaction begins [2].

  • Materials:
    • Enzyme: Immobilized lipase (e.g., Immobilized Candida antarctica Lipase B, I-CALB).
    • Solvent: tert-amyl alcohol.
    • Equipment: Static magnetic field apparatus capable of 100-500 mT.
  • Magnetic Field Parameters Table:
Treatment Type Magnetic Field Intensity Exposure Time Observed Effect (vs. Untreated Control)
M-I-CALB (Dry Enzyme) 100 mT 1-3 h Increased initial rate [2].
M-I-CALB (Dry Enzyme) 300 mT 1 h Increased initial rate [2].
M-I-CALB (Dry Enzyme) 500 mT 3 h Enzyme inactivation [2].
M-I-CALB-S (Enzyme in Solution) 500 mT 3 h Significant activity enhancement [2].
  • Procedure:
    • Pretreatment: Place either dry immobilized enzyme (0.05 g) or the enzyme in solvent (0.05 g in 5 mL tert-amyl alcohol) in the center of the magnetic field [2].
    • Application: Apply the magnetic field at the desired intensity (e.g., 100-300 mT) and duration (1-2 hours) at 25 °C [2].
    • Reaction Initiation: Use the magnetically treated enzyme or solution directly in the synthesis reaction with your substrates.

Troubleshooting Workflow Diagram

The following diagram outlines a logical, step-by-step decision process for diagnosing and addressing low yield in your experiments.

G Start Low Yield in Enzymatic Synthesis CheckBasic Have you optimized basic parameters? Start->CheckBasic SubOpt1 Sub-optimal CheckBasic->SubOpt1 No Opt1 Optimal CheckBasic->Opt1 Yes Step1 1. Optimize Basics: - Enzyme load (e.g., 9-10% w/w) - Temperature (e.g., 30-61°C) - Molar ratio (e.g., 1:1.1 to 1:5) - Solvent (e.g., tert-amyl alcohol, n-hexane) SubOpt1->Step1 Strat1 Strategy A: Ultrasound Assistance Opt1->Strat1 Strat2 Strategy B: Magnetic Field Pretreatment Opt1->Strat2 Step1->Opt1 USParams Apply Ultrasound: - Power: ~137 W - Time: ~6 h Strat1->USParams MagParams Apply Magnetic Field: - Intensity: 100-300 mT - Time: 1-2 h - Treat enzyme or solution Strat2->MagParams Outcome Evaluate Yield & Scale-Up USParams->Outcome MagParams->Outcome

References

troubleshooting 16-oxo-palmitate detection in complex matrices

Author: Smolecule Technical Support Team. Date: February 2026

Tracer Method for Fatty Acid Metabolite Analysis

A study introduced oxaalkyne and alkyne fatty acids as novel tracers to study beta-oxidation. This method, when combined with sensitive chromatography and mass spectrometry, provides unique coverage of metabolic intermediates at an unprecedented level of detail [1].

The methodology is particularly useful for situations where traditional detection methods fail. The table below summarizes its core characteristics and application for your troubleshooting context.

Feature Description & Troubleshooting Relevance
Tracer Type Oxaalkyne and alkyne fatty acids [1].
Core Application Metabolic tracing of the beta-oxidation pathway [1].
Key Advantage Unique coverage of acyl-carnitine intermediates and shortened acyl chains, which are often missed [1].
Sample Compatibility Liver lysates and primary hepatocytes (suggesting applicability to complex tissue matrices) [1].
Salvage Pathway Detection Can indicate peroxisomal beta-oxidation activity when mitochondrial beta-oxidation is impaired [1].

FAQs & Troubleshooting Guidance

Here are some frequently asked questions structured for a technical support resource, based on the information found.

  • Q1: Why is 16-oxo-palmitate particularly challenging to detect in complex matrices like liver lysates?

    • A: Disturbed beta-oxidation leads to a complex mixture of fatty acid and acyl-carnitine intermediates in tissues [1]. This compound may be present at low levels and be rapidly metabolized further, making it difficult to distinguish from the background and capture with standard methods. Comprehensive analysis requires tools that can specifically track these intermediates.
  • Q2: What is a robust method to trace intermediates like this compound in a beta-oxidation pathway?

    • A: Using oxaalkyne or alkyne fatty acids as tracers is a capable method. These tools are metabolized by the cell's endogenous enzymes, allowing you to track the entire pathway. The alkyne group can then be used to selectively tag, enrich, and detect the resulting metabolites (including this compound) via highly sensitive chromatography and mass spectrometry, even in complex lysates [1].
  • Q3: We suspect our cell model has compromised mitochondrial beta-oxidation. How can we check for alternative metabolic pathways?

    • A: The oxaalkyne/alkyne tracer method can help identify salvage pathways. If mitochondrial beta-oxidation is hindered, the tracers can reveal whether peroxisomal beta-oxidation is compensating. This is observed when the system continues to produce and secrete shortened acyl-carnitine metabolites, maintaining metabolic flux outside the mitochondria [1].

Experimental Workflow for Tracer Analysis

Here is a visual workflow for implementing the oxaalkyne/alkyne fatty acid tracer method in an experimental setting.

START START A1 Tracer Incubation START->A1 END END A2 Sample Processing & Metabolite Extraction A1->A2 A3 Click Chemistry (Biotin Azide Tag) A2->A3 A4 Enrichment (Streptavidin Beads) A3->A4 A5 LC-MS/MS Analysis A4->A5 A6 Data Analysis: Identify Shortened Acyl-Carnitines A5->A6 A6->END

Workflow for Oxaalkyne Tracer Analysis

Protocol: Tracing Beta-Oxidation in Liver Lysates

This detailed protocol is adapted from the referenced study [1].

  • Tracer Incubation: Prepare liver lysates in a suitable buffer. Add the oxaalkyne or alkyne fatty acid tracer (e.g., 100 µM) to the lysate and incubate at 37°C for a defined period (e.g., 1-2 hours). Run a control without the tracer in parallel.
  • Metabolite Extraction: Stop the reaction by adding a cold organic solvent like methanol or acetonitrile. Centrifuge to pellet proteins and collect the supernatant containing metabolites.
  • Click Chemistry Tagging: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction on the extracted metabolites. This links a biotin-azide tag specifically to the alkyne-containing metabolites that were processed by the cell.
  • Enrichment: Incubate the tagged metabolite mixture with streptavidin-coated magnetic beads. The biotin on the tagged metabolites binds to streptavidin, allowing you to separate them from the complex matrix using a magnet. Wash the beads thoroughly.
  • LC-MS/MS Analysis: Release the metabolites from the beads (or analyze bead-bound compounds) using Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS).
  • Data Interpretation: Analyze the MS data for masses corresponding to shortened acyl-carnitine species and other expected intermediates. The presence of this compound and other intermediates confirms successful tracing of the pathway.

Pathway Visualization of Metabolic Fate

The following diagram illustrates the metabolic pathways involved in fatty acid beta-oxidation, highlighting where the tracer method provides critical insight, especially under impaired mitochondrial conditions.

A Oxaalkyne/Alkyne Fatty Acid Tracer B Activation to Acyl-CoA Thioester A->B C Mitochondrial Beta-Oxidation B->C Primary Path E Peroxisomal Beta-Oxidation (Salvage Pathway) B->E If Mitochondria Impaired D Shortened Acyl-Carnitines & Secreted Acyl Chains C->D E->D

Fatty Acid Beta-Oxidation & Salvage Pathways

References

optimizing cytochrome P450 activity for 16-oxo-palmitate production

Author: Smolecule Technical Support Team. Date: February 2026

The Biosynthetic Pathway of 16-Oxo-palmitate

Producing this compound involves a three-step enzymatic pathway that begins with palmitic acid. The following diagram outlines this sequence and the primary enzymes responsible for each conversion.

G Palmitic_Acid Palmitic Acid (C16:0) Step1 Omega Hydroxylation Palmitic_Acid->Step1 Intermediate1 16-Hydroxypalmitic Acid Step1->Intermediate1 CYP450 CYP450 Omega-Hydroxylase (CYP4A, CYP4F families) CYP450->Step1 Catalyzes Cofactor1 Cofactors: NADPH, O₂ Cofactor1->Step1 Requires Step2 Oxidation Intermediate1->Step2 Intermediate2 16-Oxopalmitaldehyde Step2->Intermediate2 ADH Alcohol Dehydrogenase (ADH) ADH->Step2 Catalyzes Cofactor2 Cofactor: NAD⁺ Cofactor2->Step2 Requires Step3 Oxidation Intermediate2->Step3 Product This compound Step3->Product ALDH Fatty Aldehyde Dehydrogenase (ALDH3A2) ALDH->Step3 Catalyzes Cofactor3 Cofactor: NAD⁺ Cofactor3->Step3 Requires

Troubleshooting Guide: Common Issues & Solutions

Here are specific problems you may encounter during experiments, with evidence-based solutions.

Problem & Phenomenon Possible Root Cause Recommended Solution Key Parameters & Notes

| Low Reaction Rate Low product yield, slow substrate conversion. | Insufficient CYP450 expression/activity. Sub-optimal electron transfer. Incorrect substrate presentation. | Use inducers to upregulate CYP450 expression. Ensure sufficient NADPH-P450 reductase activity. Solubilize palmitic acid with carriers like BSA or cyclodextrins. | CYP450 Measurement: Use the CO-difference spectral assay (peak at 450 nm) [1]. Reductase Activity: Measure NADPH-cytochrome c reduction rate [1]. | | Byproduct Accumulation Detection of 16-hydroxypalmitate or other intermediates. | Incomplete reaction cascade. Imbalanced enzyme ratios. Insufficient cofactors for ADH/ALDH. | Optimize the expression levels of ADH and ALDH. Supplement with NAD⁺ to drive the second and third oxidation steps. Use engineered enzyme cascades or whole-cell systems. | Cofactor Regeneration: Consider systems to recycle NAD⁺. Analytical Methods: Use GC-MS or LC-MS to monitor all intermediates. | | Loss of Enzyme Activity Activity drops over time or between batches. | Enzyme instability. Proteolytic degradation. Heme group degradation (P420 formation). | Include glycerol (20%) in buffers for P450 stability. Use protease inhibitors during protein extraction. Avoid repeated freeze-thaw cycles; store in small aliquots. | P450 Integrity: A shift in spectral peak from 450 nm to 420 nm indicates inactivation [1]. Storage: Keep microsomal preparations at -80°C. |

Frequently Asked Questions (FAQs)

Q1: What are the best enzyme systems for the initial omega-hydroxylation of palmitic acid? The most relevant enzymes belong to the CYP4A and CYP4F families, which are microsomal P450s specialized in the omega-hydroxylation of fatty acids [2]. In plants, CYP86A8 has been shown to hydroxylate palmitate effectively [2]. For high activity in a biotechnological setting, the bacterial P450BM-3 (CYP102A1) from Bacillus megaterium is an excellent model and engineering platform, as it has high activity toward long-chain fatty acids and is a soluble, self-sufficient fusion protein [2].

Q2: How can I confirm that CYP450 is the limiting factor in my system? A combination of activity and protein level assays is needed:

  • Spectral P450 Assay: This is the definitive method. It measures the concentration of functional, active P450 in your preparation (microsomes or purified) by the characteristic absorption peak at 450 nm of the reduced CO-bound complex [1].
  • mRNA and Immunochemical Assays: These measure the expression level of the P450 gene and protein, but do not confirm its catalytic activity [1].
  • Inhibitor Studies: Using specific CYP450 inhibitors like 1-aminobenzotriazole (ABT) or malathion can provide functional evidence. A significant reduction in this compound production upon inhibitor addition strongly implies that CYP450 activity is critical in your system [3] [4].

Q3: Are there any known inhibitors I should avoid in my reaction buffer? Yes. Be cautious with compounds that can inhibit CYP450 activity.

  • Specific Inhibitors: 1-aminobenzotriazole (ABT) is a broad-spectrum CYP450 inhibitor [3] [4].
  • Organophosphate Insecticides: Malathion has been shown to inhibit CYP450-mediated herbicide metabolism in plants and would likely also inhibit your desired reaction [4] [3].
  • General Considerations: Thiol-reactive agents should be used with caution as the heme iron in P450s is coordinated by a conserved cysteine thiolate ligand, which is essential for activity [5].

Core Experimental Protocols

Here are standardized protocols for two fundamental assays to characterize your system.

Protocol 1: Measuring Total CYP450 Concentration

This protocol is used to determine the concentration of active CYP450 in microsomal or purified preparations [1].

  • Principle: The reduced (ferrous) form of CYP450 binds to carbon monoxide (CO), forming a complex with a distinct absorbance peak at 450 nm.
  • Reagents:
    • Potassium phosphate buffer (100 mM, pH 7.4-7.7)
    • Glycerol (20% v/v)
    • Sodium dithionite (Na₂S₂O₄) solution, freshly prepared
    • Carbon monoxide (CO) gas, bubbled through the solution for 60-90 seconds
    • Sodium cholate (1% w/v) or a mild non-ionic detergent (e.g., Emulgen 911, 0.2%) to reduce turbidity
  • Procedure:
    • Divide the sample equally between two cuvettes (0.5-5 µM P450 is ideal).
    • Bubble CO gently through the sample cuvette for 60-90 seconds. Do not add dithionite yet.
    • Record a baseline spectrum from 400-500 nm.
    • Add a few grains of solid sodium dithionite to both cuvettes to reduce the P450, mix gently.
    • Wait 2 minutes, then record the difference spectrum (sample vs. reference) from 400-500 nm.
  • Calculation: P450 concentration (nmol/mL) = [ (A450 - A490) / (91 mM⁻¹cm⁻¹) ] / pathlength (cm) [1]
Protocol 2: Assessing NADPH-P450 Reductase Activity

This assay measures the activity of the reductase, which is essential for providing electrons to CYP450 [1].

  • Principle: The reductase transfers electrons from NADPH to oxidized cytochrome c, causing an increase in absorbance at 550 nm.
  • Reagents:
    • Potassium phosphate buffer (300 mM, pH 7.7) - high ionic strength is optimal.
    • Cytochrome c solution (0.1 mM, from horse heart)
    • NADPH solution (0.1-0.5 mM), freshly prepared
  • Procedure:
    • Add cytochrome c and an appropriate amount of your enzyme sample to the phosphate buffer in a cuvette.
    • Record the baseline change in absorbance at 550 nm for 1-2 minutes.
    • Initiate the reaction by adding NADPH.
    • Record the increase in A550 for 1-3 minutes. The rate should be linear.
  • Calculation: Activity (nmol/min/mL) = [ (ΔA550/min) / (21.1 mM⁻¹cm⁻¹) ] / pathlength (cm)

Optimization and Advanced Strategies

For advanced troubleshooting and higher yields, consider these strategies:

  • Enzyme Engineering: The bacterial P450BM-3 (CYP102A1) has a high turnover rate for long-chain fatty acids and can be engineered for enhanced activity or altered specificity toward palmitic acid [2].
  • System Optimization: Note that cytochrome P450BM-3 oxidizes 16-oxohexadecanoic acid further to the dicarboxylic acid. To maximize this compound yield, you may need to control reaction times or use engineered enzymes with suppressed further oxidation activity [2].

References

solving stability issues with 16-oxo-palmitate standards

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide for 16-oxo-palmitate Standards

Here are common issues you might encounter and their potential solutions, adapted from general best practices in analytical chemistry.

Issue Potential Causes Troubleshooting Steps
Decreased Concentration/Recovery Adsorption to surfaces, chemical degradation (hydrolysis, oxidation), improper storage Use silanized vials; add antioxidant (e.g., BHT); store in anhydrous organic solvent at -20°C or below; use internal standard for quantification [1].
Unexpected Chromatographic Peaks Chemical degradation forming new compounds, contamination Perform forced degradation studies (see below); use a stability-indicating method (e.g., HPLC-DAD/MS) to separate and identify impurities [2] [3].
HPLC Retention Time Drift Changes in mobile phase pH/composition, column contamination, degradation of standard Precisely prepare mobile phase; use a guard column; flush analytical column with strong solvent; ensure column temperature stability [4].
Poor MS Signal or High Background Ion suppression, source contamination, inappropriate MS parameters, matrix effects Dilute sample or improve sample cleanup (e.g., SPE); use a stable isotope-labeled internal standard (e.g., d₄-16-oxo-palmitate) to correct for matrix effects [1].

Experimental Protocols for Stability Investigation

To systematically understand the stability of your this compound standard, the following forced degradation studies and method validation are recommended.

Forced Degradation Studies

Forced degradation helps identify major degradation pathways and validate the stability-indicating power of your analytical method [3].

  • Acidic/Basic Conditions: Prepare separate solutions of this compound in methanol/water mixtures. Acidify one with HCl (e.g., 0.1 M) and make another basic with NaOH (e.g., 0.1 M). Keep these at a moderately elevated temperature (e.g., 40-60°C) for several hours or days, sampling at intervals for analysis [2].
  • Oxidative Stress: Expose a standard solution to an oxidizing agent like hydrogen peroxide (e.g., 0.1-3%) at room temperature, monitoring over time [2].
  • Thermal Stress: Store solid standard and/or solutions at elevated temperatures (e.g., 40°C, 60°C) to study thermal degradation kinetics [5].
  • Photolytic Stress: Expose standard solutions to UV and visible light (e.g., in a photostability chamber) to assess light sensitivity [5].

Analyze all stressed samples using your HPLC-UV or LC-MS method alongside a fresh, unstressed standard.

Developing a Stability-Indicating LC-MS Method

A validated method is crucial for accurate quantification. Below is a generalized workflow for developing an LC-MS method suitable for this compound [1].

Start Start Method Development Column 1. Column Selection Reverse-phase C18 Start->Column MobilePhase 2. Mobile Phase Optimization Methanol/Water or Acetonitrile/Water with 0.1% Formic Acid Column->MobilePhase Gradient 3. Gradient Elution From high water to high organic content MobilePhase->Gradient MS 4. MS Detection (ESI-negative mode) Optimize MRM transitions Gradient->MS Validation 5. Method Validation (Specificity, Accuracy, Precision, LOD/LOQ) MS->Validation

Key Validation Parameters (as per ICH guidelines) [3]:

  • Specificity: Demonstrate that the method can unequivocally separate this compound from its degradation products (using peak purity tools or a PDA detector).
  • Accuracy: Perform a spike-recovery experiment, adding known amounts of the standard to a blank matrix. Recovery should typically be between 98-102%.
  • Precision: Measure repeatability (multiple injections of the same sample on the same day) and intermediate precision (different days, analysts, instruments). The Relative Standard Deviation (RSD) for peak areas should generally be <2.0%.
  • LOD/LOQ: Determine the Limit of Detection and Limit of Quantification, ensuring the method is sensitive enough for your intended use.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store a this compound stock solution for long-term use? It is recommended to prepare a concentrated stock solution (e.g., 1-10 mg/mL) in a suitable anhydrous organic solvent like methanol or acetonitrile. Aliquot the solution into small, silanized vials to minimize freeze-thaw cycles and store them at -80°C or below. This minimizes hydrolysis and oxidative degradation [1] [5].

Q2: How can I confirm that my this compound standard is still pure? Regularly analyze your standard against a freshly prepared or certified reference material using your validated stability-indicating LC-MS method. A single, sharp chromatographic peak with consistent MS/MS fragmentation patterns and no significant new peaks indicates purity. A steady decrease in the main peak area or the emergence of new peaks suggests degradation [3].

Q3: My LC-MS signal for this compound is inconsistent. What could be wrong? This is often due to ion suppression from matrix components or contamination of the ion source.

  • Solution: Improve sample cleanup prior to injection, for example, using Solid-Phase Extraction (SPE). Additionally, use a stable isotope-labeled internal standard (e.g., d₃- or ¹³C-labeled this compound). The internal standard will co-elute with the analyte and correct for any signal fluctuations caused by ion suppression or instrument variability [1].

Q4: What are the most likely degradation pathways for this compound? As a carbonyl-containing fatty acid, its primary degradation pathways are likely:

  • Oxidation: The ketone group and the alkyl chain can be further oxidized.
  • Polymerization: Aldol-type condensation reactions between carbonyl groups could form dimers and polymers. These pathways can be probed using the forced degradation studies outlined above [6].

Key Takeaways

  • Preventive Care is Key: The most effective strategy is to prevent degradation by storing standards correctly in aliquots at low temperatures and using appropriate solvents and antioxidants.
  • Validate Your Method: Ensure your analytical method is "stability-indicating," meaning it can reliably detect and quantify the parent compound even in the presence of its degradation products.
  • Systematic Investigation: Use forced degradation studies to proactively understand how your standard behaves under stress, which will help you identify and troubleshoot stability issues when they arise.

References

method validation for 16-oxo-palmitate quantification

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: My blank samples show a high signal for palmitate, obscuring my target analyte. What is the cause? A1: This is a common issue caused by palmitate leaching from plastic consumables like microcentrifuge tubes and pipette tips, where it is used as a slip agent during manufacturing [1]. This background can be much higher than your biological signal and is highly variable, making simple background subtraction unreliable.

  • Q2: How can I minimize palmitate contamination from lab plastics? A2: The most effective method is to pre-rinse all plasticware with methanol before use [1]. For the most critical measurements, consider using glass vials and glass pipettes, though this may not be feasible for all steps [1].

  • Q3: My method requires detecting a palmitate derivative. Which technique is best? A3: Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) is highly recommended. It offers high sensitivity and specificity, allowing you to distinguish 16-oxo-palmitate from other compounds based on exact mass and fragmentation patterns [2]. This is particularly useful for complex samples like biological fluids or botanical extracts.

  • Q4: Can I use a derivatization step for better chromatographic performance? A4: While derivatization (e.g., forming methyl esters) is common in GC-MS analysis of fatty acids, it can lead to misidentification if your compound of interest naturally exists in an esterified form [2]. UHPLC-HRMS often provides sufficient analysis without this extra step, reducing complexity and potential error.

Troubleshooting Guide: Key Issues and Solutions

The table below summarizes common problems and their verified solutions based on published studies.

Problem Possible Cause Recommended Solution Technical Reference
High/variable background in blanks Palmitate leaching from plastic consumables (tubes, tips) Pre-rinse all plasticware with LC-MS grade methanol; use glassware where possible [1] [1]
Poor chromatographic resolution of acidic compounds Underlying chemistry of carboxylic acids on standard C18 columns Use mobile phase modified with acids (e.g., 0.1% formic acid) or buffers to improve peak shape [3] [4] [3] [4]
Low sensitivity for target oxo-fatty acid Limitations of detection system Employ UHPLC-HRMS in negative ESI mode for high sensitivity and accurate mass detection [2] [2]
Inaccurate quantification in isotope studies Unlabeled palmitate contamination from plastics skews enrichment calculations Estimate palmitate enrichment from palmitoylcarnitine, which does not suffer from plastic contamination [1] [1]

Experimental Protocol: Quantification via UHPLC-HRMS

Here is a detailed methodology for quantifying this compound, synthesized from relevant experimental sections in the search results.

Workflow Overview: The diagram below outlines the key stages of the analysis, from sample preparation to data processing.

workflow start Start: Sample Preparation sp1 Extract sample with pre-chilled 80% methanol start->sp1 sp2 Vortex and centrifuge sp1->sp2 sp3 Filter supernatant (0.22 μm filter) sp2->sp3 lc UHPLC Separation sp3->lc lc1 Column: C18 (e.g., Hypersil Gold) lc->lc1 lc2 Mobile Phase: Gradient of water (A) and methanol (B) with acidic/basic modifiers lc1->lc2 ms HRMS Detection lc2->ms ms1 Ionization: Negative ESI mode ms->ms1 ms2 Full MS / Data-Dependent Acquisition (DDA) for high-res mass and fragmentation ms1->ms2 data Data Processing ms2->data d1 Peak alignment and picking using software (e.g., Compound Discoverer) data->d1 d2 Database matching (mzCloud, ChemSpider) for identification d1->d2

Detailed Steps:

  • Sample Preparation (Extraction)

    • Resuspend your sample (e.g., 100 µL of serum or plasma) in a pre-chilled solution of 80% methanol [4].
    • Vortex the mixture thoroughly and incubate it on ice for 5 minutes [4].
    • Centrifuge at high speed (e.g., 15,000 × g) at 4°C for 10 minutes to pellet proteins and debris [4].
    • Transfer the supernatant and pass it through a 0.22 μm nylon syringe filter into a glass vial for analysis [4]. Note: If plastic vials must be used, pre-rinse them with methanol [1].
  • UHPLC Conditions

    • Column: A C18 reverse-phase column, such as a Hypersil Gold C18, is suitable for separation [4].
    • Mobile Phase: Use a binary gradient.
      • Eluent A: Water with a modifier. For negative ion mode, 5 mM ammonium acetate (pH 9.0) can be used. For positive mode, 0.1% formic acid is common [4].
      • Eluent B: Methanol [4].
    • Gradient Program: Utilize a linear gradient, for example: start at 2% B, increase to 100% B over 10-12 minutes, hold for 2 minutes, and then re-equilibrate to the initial conditions [4].
    • Flow Rate & Temperature: A flow rate of 0.2 mL/min and a column temperature of 35-40°C are standard starting points [4] [5].
  • HRMS Detection

    • Ionization: Use electrospray ionization (ESI) in negative ion mode, as it is generally more sensitive for fatty acids and their derivatives.
    • Scan Mode: Acquire data in Full MS mode for accurate mass measurement. For confirmation, use Data-Dependent Acquisition (DDA) or Parallel Reaction Monitoring (PRM) to obtain fragmentation spectra of the target ion [2].
    • Key Parameters: Set the spray voltage, capillary temperature, and sheath/auxiliary gas flows according to the manufacturer's guidelines for optimal sensitivity.
  • Data Analysis

    • Process the raw data using software like Compound Discoverer for peak alignment, picking, and quantitation [4].
    • Identify this compound by matching the accurate mass of its deprotonated ion ([M-H]⁻) and its MS/MS fragmentation pattern against databases like mzCloud and ChemSpider [4].

References

addressing poor fragmentation in 16-oxo-palmitate MS analysis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding 16-oxo-palmitate & MS Challenges

This compound is an oxygenated fatty acid. According to LIPID MAPS nomenclature, it belongs to the Fatty Acyls (FA) category and can be classified as an oxylipin (oxygenated fatty acyl) [1].

The "16-oxo" indicates a keto (oxo) group on the 16th carbon. In mass spectrometry, the presence of this functional group can influence how the molecule fragments. Poor fragmentation often arises because the oxo group may not readily localize charge, leading to non-specific cleavage or a dominant parent ion with few informative fragments [1].

Troubleshooting Guide: Poor Fragmentation

Here are common issues and solutions to address poor fragmentation for this compound and similar oxylipins.

Problem Area Specific Issue Potential Solution & Rationale
Sample Preparation & Derivatization Low abundance; oxo group not favoring ionization. Derivatize: Use methoximation (MOX) to convert keto group to a methoxime, stabilizing it and improving volatility/ionization for GC-/LC-MS [1].
Ionization & MS Technique Low signal; insufficient structural fragments. Try alternative MS techniques: Use high-energy MS/MS, OzID (ozone-induced dissociation), or adduct formation (e.g., acetone in PB reaction) to pinpoint Double Bond (DB) and functional group positions [1].
Data Annotation Incorrect or ambiguous structure assignment. Apply updated shorthand notation: Annotate as FA(16:1(1Ox))O per LIPID MAPS guidelines, specifying ring double bond equivalents (RDBE) and oxygen count for standardized reporting [1].

Frequently Asked Questions (FAQs)

Q1: What is the correct LIPID MAPS shorthand notation for this compound? A1: The recommended shorthand notation is FA(16:1(1Ox))O [1]. This indicates a fatty acyl (FA) with 16 carbons, one double bond equivalent, one oxo group, and an additional oxygen. This updated notation helps accurately report the structure in lipidomics data.

Q2: My data shows a strong parent ion but very few fragments. What should I do? A2: A strong parent ion with poor fragmentation suggests the need for more energetic or specific dissociation methods. Consider these approaches:

  • Chemical Derivatization: As mentioned in the troubleshooting guide, methoximation of the keto group can stabilize the molecule and lead to more predictable fragmentation patterns [1].
  • Advanced MS Techniques: Techniques like the Paterno-Büchi reaction with acetone followed by MS/MS can generate specific fragments that reveal the original location of functional groups [1].

Q3: How can I confirm the position of the oxo group on the fatty acid chain? A3: Standard ESI-MS/MS may not definitively confirm the position. The most reliable methods involve:

  • GC-EI-MS after derivatization: Following methoximation, further derivatization (e.g., trimethylsilylation) allows analysis by Gas Chromatography with Electron Impact ionization (GC-EI-MS), which typically produces rich, reproducible fragment spectra that can pinpoint functional group location [1].
  • Specialized LC-MS techniques: Ozonolysis coupled to MS (OzID) or the Paterno-Büchi reaction are modern LC-MS compatible methods designed specifically for locating double bonds and carbonyl groups [1].

Experimental Workflow for Analysis

The following diagram outlines a general experimental workflow for the MS analysis of this compound, incorporating steps to improve fragmentation.

Start Start: Sample Preparation A Derivatization Step: Methoximation (MOX) Start->A B LC-/GC-MS Analysis A->B C Fragmentation Assessment B->C D1 Data Acceptable? C->D1 D2 Optimize MS/MS Parameters D1->D2 No (Poor Fragmentation) D3 Employ Advanced Techniques (e.g., OzID) D1->D3 No (Need Specificity) E Data Annotation & Reporting (Use LIPID MAPS Shorthand) D1->E Yes D2->B D3->E End End E->End

Key Takeaways for Your Support Center

  • Foundational Concepts are Critical: Ensure your guides clearly explain the LIPID MAPS classification and shorthand notation [1], as this is essential for researchers to correctly identify and report their compounds.
  • Focus on Derivatization and Advanced Techniques: The most practical advice for troubleshooting poor fragmentation revolves around sample derivatization (like methoximation) and the use of advanced MS techniques beyond standard CID [1].
  • Acknowledge and Bridge Information Gaps: The search results lack highly specific protocols for this compound. Your support content will be most valuable if it generalizes these principles to oxidized lipids and directs users to specialized resources like the Lipidomics Standards Initiative [1] for the latest methodologies.

References

Comparative Overview of 16-Oxo-palmitate and 2-Oxo-palmitic Acid

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core differences between these two oxo-fatty acids.

Feature 16-Oxo-palmitate (16-Oxohexadecanoate) 2-Oxo-palmitic Acid (α-Ketohexadecanoic Acid)
IUPAC Name 16-oxohexadecanoate [1] 2-oxohexadecanoic acid [1]
Molecular Structure Long-chain fatty acid with a ketone group at the terminal (omega) carbon [1]. Long-chain fatty acid with a ketone group at the alpha-carbon (adjacent to the carboxyl group) [1].
Primary Research Context Intermediate in omega-oxidation pathways and cutin biosynthesis [1]. Synthetic inhibitor of phospholipase A2 (GIVA cPLA2) and other serine proteases [2].
Key Biological Activities Metabolic intermediate; precursor for dicarboxylic acid synthesis; potential as a PPAR agonist (inferred from similar oxo-fatty acids) [3] [1]. Potent inhibition of cytosolic phospholipase A2 (GIVA cPLA2), impacting inflammatory mediator production [2].
Biosynthesis/Synthesis Enzymatic oxidation of palmitic acid via CYP450 enzymes (CYP4A/F families) [1]. Primarily via chemical synthesis for research purposes [2].

Detailed Analysis of Research and Activities

This compound

This compound is an omega-oxo fatty acid anion and the conjugate base of 16-oxohexadecanoic acid [1]. Its primary role in biological systems is as a metabolic intermediate.

  • Biosynthesis and Metabolic Pathway: Its synthesis from palmitic acid is a multi-step, enzymatic process [1]. The pathway involves cytochrome P450 enzymes for omega-hydroxylation, alcohol dehydrogenases for oxidation to an aldehyde, and fatty aldehyde dehydrogenases (like ALDH3A2) to produce this compound, which can be further oxidized to dicarboxylic acids [1]. In plants, this pathway is crucial for the biosynthesis of cutin [1].
  • Experimental Workflow for Enzymatic Synthesis: The following diagram illustrates the established experimental workflow for studying its enzymatic synthesis in a biological system (e.g., microsomes from plant or animal tissues) [1].

G Start Start: Palmitic Acid (16:0) Step1 Incubation with Microsomal Fraction (CYP450 Enzymes) Start->Step1 Step2 Add Cofactors: NADPH, O₂ Step1->Step2 Step3 Omega-Hydroxylation Product: 16-Hydroxypalmitic Acid Step2->Step3 Step4 Oxidation by Alcohol Dehydrogenase (NAD+) Step3->Step4 Step5 Intermediate: 16-Oxopalmitaldehyde Step4->Step5 Step6 Oxidation by Fatty Aldehyde Dehydrogenase (ALDH3A2, NAD+) Step5->Step6 End End: this compound Step6->End

  • Quantitative Data: Cytochrome P450BM-3 oxidizes 16-oxohexadecanoic acid to hexadecanedioic acid, with oxidation rates decreasing in the order C16 > C18 ≈ C14 > C12, indicating a preference for longer chains [1].
2-Oxo-palmitic Acid

2-Oxo-palmitic acid, an α-keto ester derivative, is notable for its role as a potent enzyme inhibitor, particularly in inflammatory pathways [2].

  • Mechanism of Action as an Inhibitor: The 2-oxoester functionality is an activated carbonyl group that targets the active site serine (Ser-228) of GIVA cPLA2 [2]. Inhibitors based on this structure typically include a lipophilic chain to mimic the substrate's arachidonoyl chain and a free carboxyl group that may interact with Arg-200 of the enzyme, leading to highly potent and selective inhibition [2].
  • Experimental Workflow for Inhibition Assays: The potency of 2-oxoester inhibitors is typically determined using in vitro mixed micelle assays with recombinant human enzymes [2].

G Prep Prepare Mixed Micelles (100 µM PAPC + 400 µM Triton-X) StepA Add Inhibitor (2-Oxoester Compound) Prep->StepA StepB Initiate Reaction with Recombinant Human GIVA cPLA2 StepA->StepB StepC Incubate StepB->StepC StepD Measure Hydrolyzed Arachidonic Acid StepC->StepD StepE Calculate X I(50) Value (Mole Fraction for 50% Inhibition) StepD->StepE

  • Quantitative Data on Inhibition: A series of 2-oxoester inhibitors have been synthesized and evaluated [2]. While the specific X I(50) value for 2-oxo-palmitic acid is not listed, the most potent compounds in this class, which share its core 2-oxoester structure, achieved exceptional potency with X I(50) values in the range of 0.00007–0.00008 (mole fraction) for GIVA cPLA2 [2]. These inhibitors also demonstrated high selectivity, showing no significant inhibition of GVIA iPLA2 or GV sPLA2 at the same mole fraction [2]. In cellular models (RAW264.7 macrophages), the lead 2-oxoester inhibitor reduced KLA-elicited prostaglandin D2 production by over 50%, confirming its activity in a biologically relevant context [2].

Research Implications and Conclusion

The distinct positions of the oxo-group dictate the fundamental roles of these two molecules:

  • This compound is primarily a metabolic intermediate within specific fatty acid oxidation pathways. Its terminal modification makes it a candidate for studying energy metabolism and the biosynthesis of more complex lipids [1].
  • 2-Oxo-palmitic Acid is a rationally designed pharmacological tool. Its alpha-keto group directly interferes with the catalytic mechanism of specific enzymes like cPLA2, making it a compelling lead compound for developing new anti-inflammatory agents [2].

For your research, the choice between them depends entirely on the biological question:

  • Study fatty acid omega-oxidation or plant cutin biologyThis compound is relevant.
  • Target the cPLA2-mediated inflammatory pathway2-Oxo-palmitic acid and its derivatives are the compounds of interest.

References

Biological Activity Comparison: 16-oxo-palmitate vs. 16-hydroxypalmitate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key differences and available data for these two compounds.

Feature 16-oxo-palmitate 16-hydroxypalmitate
Other Names 16-oxo-palmitic acid, 16-oxohexadecanoic acid 16-hydroxy palmitic acid, 16-hydroxyhexadecanoic acid
Chemical Group Oxo fatty acid (ketone group) Hydroxy fatty acid (hydroxyl group)
Key Biological Context Identified as a differential metabolite in Green-Colored Cotton Fiber (GCF) development [1] Major monomer in plant suberin and cutin polymers [1] [2]
Quantitative Activity Data Information not available in search results High-affinity substrate for the enzyme LONG-CHAIN ACYL-COA SYNTHETASE 2 (LACS2) in Arabidopsis thaliana [2]
Associated Proteins/Pathways Phenylpropanoid biosynthesis pathway; logical precursor in oxylipin pathway (see pathway diagram) Acyl-CoA synthetase activity; Cutin and wax biosynthesis pathways [2]
Physiological Role Potential role as a signaling molecule or intermediate in specialized metabolism (inferred) Structural component of the plant cuticle, crucial for pathogen defense and osmotic stress tolerance [2]

Detailed Experimental Data and Protocols

The quantitative data for 16-hydroxypalmitate comes from well-established biochemical and genetic experiments.

Acyl-CoA Synthetase Assay for 16-hydroxypalmitate

The key experimental method used to characterize the biological activity of 16-hydroxypalmitate is the Acyl-CoA Synthetase Assay [2].

  • Purpose: To determine if a specific enzyme can activate a fatty acid by converting it to its CoA-thioester form, which is the first step for its utilization in metabolic pathways like cutin synthesis.
  • Principle: The enzyme couples the fatty acid to coenzyme A (CoA) in an ATP-dependent reaction. The reaction proceeds in two steps:
    • Fatty acid + ATP → Acyl-AMP (adenylate intermediate) + PPi (pyrophosphate)
    • Acyl-AMP + CoA → Acyl-CoA + AMP [2]
  • Key Findings: Studies using this assay on the recombinant enzyme LACS2 from Arabidopsis thaliana showed it has high activity towards 16-hydroxypalmitate. This biochemical evidence, combined with analysis of lacs2 mutant plants that have thin cutin layers, genetically confirms LACS2's role in activating 16-hydroxypalmitate for cutin synthesis [2].

Metabolic Pathways and Relationships

The following diagram illustrates the inferred metabolic relationship between 16-hydroxypalmitate and this compound, based on general biochemical logic.

G Palmitate Palmitate (C16:0) Hydroxy 16-hydroxypalmitate Palmitate->Hydroxy Hydroxylation Oxo This compound Hydroxy->Oxo Oxidation Oxylipins Oxylipins (Signaling Molecules) Oxo->Oxylipins Further Modification

Research Implications and Future Directions

  • For 16-hydroxypalmitate: Research is well-established, focusing on its structural role. Future studies could explore its potential as a signaling molecule or its interactions with other cellular components.
  • For this compound: This compound represents a significant knowledge gap. Its detection in specialized metabolism suggests it is more than an intermediate. Key research questions include:
    • Identifying the specific oxidase that converts 16-hydroxypalmitate to this compound.
    • Determining if this compound is a biosynthetic intermediate or an active signaling molecule.
    • Investigating its potential role in plant defense or stress responses.

References

comparison of enzymatic vs chemical synthesis of 16-oxo-palmitate

Author: Smolecule Technical Support Team. Date: February 2026

Enzymatic Synthesis

The enzymatic synthesis of 16-oxo-palmitate in biological systems is a multi-step process involving specific enzymes and cofactors, as outlined in the table below [1].

Enzyme System Substrate Product Cofactors Cellular Location Reaction Type
Cytochrome P450 omega-hydroxylase (CYP4A/CYP4F families) Palmitic acid 16-Hydroxypalmitic acid NADPH, O₂ Endoplasmic reticulum Omega hydroxylation
Alcohol dehydrogenase (NAD⁺-dependent) 16-Hydroxypalmitic acid 16-Oxopalmitaldehyde NAD⁺ Microsomes/Cytoplasm Alcohol oxidation
Fatty aldehyde dehydrogenase (ALDH3A2) 16-Oxopalmitaldehyde This compound NAD⁺ Endoplasmic reticulum/Peroxisomes Aldehyde oxidation

This pathway begins with the omega-hydroxylation of palmitic acid, followed by sequential oxidation steps to form the final product, this compound [1].

Chemical Synthesis

Chemical synthesis routes are less detailed in the available search results. The information indicates that chemical methods may involve ester hydrolysis or ligand transfer reactions [1].

  • Ester Hydrolysis: This typically involves the saponification (basic hydrolysis) of fatty acid esters using metal hydroxides like sodium or lithium hydroxide to yield a carboxylate salt, which is then neutralized to the free acid [1].
  • Ligand Transfer Reactions: These can involve the transfer of acyl groups between molecules, sometimes mediated by protein substrates with cysteine residues, forming acyl-enzyme intermediates through thioester linkages [1].

No specific experimental protocols for the direct chemical synthesis of this compound were available in the searched literature.

Experimental Data on Enzymatic Synthesis Enhancement

Research shows that applying a magnetic field can enhance the efficiency of enzymatic synthesis. One study on synthesizing naringin palmitate (a similar enzymatic esterification) with immobilized Candida antarctica lipase B (I-CALB) found [2]:

  • Optimal Magnetic Field: Pretreating the enzyme with a 500 mT magnetic field for 2 hours increased the initial reaction rate by 20.8% compared to the untreated control [2].
  • Enzyme Inactivation: Stronger magnetic fields (300-500 mT) with longer exposure times (3 hours) can decrease enzyme activity, indicating the effect is intensity- and duration-dependent [2].
Experimental Protocol for Magnetic Field-Enhanced Synthesis [2]
  • Enzyme: Immobilized Candida antarctica lipase B (I-CALB).
  • Magnetization: I-CALB (0.05 g) or its solution in tert-amyl alcohol is placed in a static magnetic field (e.g., 500 mT) for a set duration (e.g., 2 hours) at 25°C.
  • Reaction: Magnetized enzyme is used to catalyze the reaction between naringin (50 mM) and palmitic acid (250 mM) in tert-amyl alcohol, with molecular sieves (100 g/L) added.
  • Analysis: Concentrations of substrate and product are measured by HPLC. Initial reaction rate and conversion yield after 24 hours are calculated.

Synthesis Pathways Diagram

The following diagram illustrates the core pathways for synthesizing this compound, integrating both enzymatic and chemical methods based on the gathered information.

clusterEnzymatic Enzymatic Synthesis Pathway clusterChemical Chemical Synthesis Routes PalmiticAcid Palmitic Acid CYP450 Cytochrome P450 omega-hydroxylase (Cofactors: NADPH, O₂) PalmiticAcid->CYP450 EsterHydrolysis Ester Hydrolysis (e.g., Saponification) PalmiticAcid->EsterHydrolysis Chemical Route LigandTransfer Ligand Transfer Reactions HydroxyIntermediate 16-Hydroxypalmitic Acid ADH Alcohol Dehydrogenase (Cofactor: NAD⁺) HydroxyIntermediate->ADH AldehydeIntermediate 16-Oxopalmitaldehyde ALDH Fatty Aldehyde Dehydrogenase (Cofactor: NAD⁺) AldehydeIntermediate->ALDH TargetProduct This compound CYP450->HydroxyIntermediate ADH->AldehydeIntermediate ALDH->TargetProduct EsterHydrolysis->TargetProduct LigandTransfer->TargetProduct

Key Comparison and Research Considerations

The following table summarizes the core distinctions between the two synthesis methods based on available data.

Aspect Enzymatic Synthesis Chemical Synthesis
Principle Multi-step enzymatic oxidation Ester hydrolysis; Ligand transfer
Specificity High (enzyme-regulated) Information missing
Reaction Conditions Mild, physiological pH & temperature May involve strong bases, elevated temperatures [1]
Key Experimental Data Magnetic field enhancement data available [2] Detailed quantitative protocols missing

Based on the information found, here are key points for your research:

  • Enzymatic synthesis is well-documented as a natural biosynthetic pathway, with established methods to enhance efficiency, such as magnetic field pretreatment [1] [2].
  • Chemical synthesis information is less complete. The available sources mention general routes like ester hydrolysis but lack specific experimental protocols or quantitative yield data for this compound [1].
  • Your guide can objectively present the well-characterized enzymatic pathway and note that chemical synthesis methods, while viable, are less explicitly detailed in the current public scientific literature for this specific compound.

References

Understanding Biomarker Validation: Frameworks and Key Parameters

Author: Smolecule Technical Support Team. Date: February 2026

For any biomarker, including a novel one like 16-oxo-palmitate, the validation process must demonstrate that the analytical method is reliable, reproducible, and fit for its intended purpose.

  • Regulatory Guidance: The U.S. FDA released a finalized "Bioanalytical Method Validation for Biomarkers" guidance in January 2025 [1] [2]. A critical principle emphasized by experts is the Context of Use (COU) [1]. The validation requirements are not one-size-fits-all; they depend on how the biomarker data will be used in research or regulatory decision-making [3].
  • General Validation Parameters: While the 2025 guidance is brief, it references ICH M10 as a starting point [1]. The table below outlines typical parameters assessed during validation, synthesized from general bioanalytical principles and the search results.
Validation Parameter Description and Objective
Accuracy & Precision Ensures method is both correct (accuracy) and repeatable (precision). Criteria are tied to COU and the magnitude of change the biomarker signals [1].
Selectivity & Specificity Confirms the method accurately measures this compound without interference from other compounds in the sample matrix [1].
Reference Standards Requires well-characterized this compound standard. Common approaches for endogenous biomarkers include surrogate matrices, surrogate analytes, or standard addition [1].
Parallelism Assessment Critical when using a surrogate matrix; confirms that the diluted sample behaves like the calibrator in the surrogate matrix [1].

Relevant Analytical Techniques for Biomarker Discovery

Although a direct protocol for this compound was not found, the search results highlight advanced mass spectrometry-based techniques commonly used for identifying and quantifying metabolites and lipid species.

  • Metabolomics Profiling: A powerful approach for discovering metabolic biomarkers is UPLC (Ultra-Performance Liquid Chromatography) combined with Q-TOF/MS (Quadrupole Time-of-Flight Mass Spectrometry) [4]. This platform is used to discover the metabolic profiles of patient plasma and screen for potential biomarkers, as demonstrated in a study on unstable angina pectoris which identified 27 potential biomarkers including various organic acids [4].
  • Sample Preparation Workflow: A typical workflow for plasma metabolite analysis involves [4]:
    • Protein Precipitation: Using precooled methanol to precipitate proteins from plasma.
    • Centrifugation: Separating the supernatant containing metabolites.
    • Reconstitution: Drying the supernatant and reconstituting it in a suitable solvent for LC-MS analysis.
  • Analysis of Lipid Modifications: Research on protein S-palmitoylation (the attachment of palmitate to proteins) uses methods like metabolic labeling with alk-16 (an alkyne-tagged palmitic acid reporter), followed by click-chemistry tagging and enrichment for MS-based proteomics [5]. While your focus is on a cutin biomarker, these techniques underscore the importance of robust enrichment and detection strategies for palmitate-derived molecules.

The following diagram illustrates a generalized experimental workflow for biomarker validation, integrating the concepts of sample preparation, analysis, and data validation discussed above.

SamplePrep Sample Collection & Preparation Extraction Metabolite Extraction SamplePrep->Extraction Instrument Instrumental Analysis (UPLC-Q-TOF/MS) Extraction->Instrument DataProcessing Data Processing & Analysis Instrument->DataProcessing Validation Method Validation DataProcessing->Validation

A Path Forward for Your Specific Biomarker

Given that specific data for this compound is unavailable in the search results, here are steps you can take to advance your research:

  • Consult Specialized Literature: You will likely need to search more deeply in scientific databases using keywords related to plant cutin analysis, lipidomics, and oxidized fatty acids. Your work may be pioneering in applying formal bioanalytical validation to this specific compound.
  • Develop a Validation Plan: Define the Context of Use for your this compound biomarker. This will determine the necessary rigor for your validation experiments [1]. Then, design a study to test the parameters listed in the table above.
  • Adapt Existing Methods: The UPLC-Q-TOF/MS methodology used in the metabolomics study [4] provides an excellent technical foundation. You can adapt the chromatography (e.g., column chemistry, mobile phase gradient) and mass spectrometry conditions (e.g., ionization mode) to optimize for your specific target analyte.

References

comparative metabolism of 16-oxo-palmitate and palmitoleic acid

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Profile of Palmitoleic Acid

Palmitoleic acid (C16:1n-7) is an omega-7 monounsaturated fatty acid recognized for its role as a lipid hormone, or "lipokine" [1] [2] [3].

The table below summarizes its key metabolic characteristics:

Feature Description
Classification Omega-7 monounsaturated fatty acid (16:1n-7) [2] [3]
Primary Precursor Palmitic acid (C16:0) [1] [2] [4]
Key Synthesizing Enzyme Stearoyl-CoA desaturase 1 (SCD1) [1] [2] [4]
Primary Synthetic Sites Liver and adipose tissue [2] [4]
Major Metabolic Fates Incorporation into triglycerides, phospholipids, cholesterol esters; Beta-oxidation for energy [2]

The following diagram illustrates the core metabolic pathway of palmitoleic acid:

palmitoleic_acid_pathway Glucose_Glutamine Precursors (Glucose, Glutamine) Palmitic_Acid Palmitic Acid (C16:0) Glucose_Glutamine->Palmitic_Acid De Novo Lipogenesis SCD1 Enzyme: SCD1 Palmitic_Acid->SCD1 Palmitoleic_Acid Palmitoleic Acid (C16:1n-7) SCD1->Palmitoleic_Acid Metabolic_Fates Metabolic Fates Palmitoleic_Acid->Metabolic_Fates TAGs Triacylglycerols (TAGs) Metabolic_Fates->TAGs Phospholipids Phospholipids Metabolic_Fates->Phospholipids Oxidation β-Oxidation Metabolic_Fates->Oxidation Energy_ATP Energy (ATP) Oxidation->Energy_ATP

Key Experimental Data on Palmitoleic Acid

Research on palmitoleic acid reveals significant effects on metabolic pathways, particularly in adipocytes and liver tissue. The table below summarizes quantitative findings from key cell and animal studies.

Experimental Model Treatment Key Quantitative Findings Citation
3T3-L1 Adipocytes 100-200 μM for 9 days Oxygen consumption; ↑ Fatty acid oxidation (measured via [1-¹⁴C]-palmitate decarboxylation); ↑ Lipolysis (glycerol & FFA release); ↑ Intracellular ATP content [5] [5]
C57BL/6 Mice (HFD-induced obesity) 300 mg/kg/day for 4 weeks Slowed body weight gain; Prevented increase in hepatic triglycerides; Increased adipocyte fatty acid β-oxidation and lipogenesis (TAG esterification) [6] [6]
db/db Mice (Model of obesity/diabetes) 75-300 mg/kg/day for 4 weeks Dose-dependent effects: Reduced hepatic lipid accumulation; Suppressed DAG-to-TAG conversion; Modulated expression of lipogenic genes (↓ SREBP-1c, FAS) and β-oxidation genes (↑ CPT1A) [7] [7]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are detailed methodologies from the cited studies.

1. In Vitro Assessment in 3T3-L1 Adipocytes [5]

  • Cell Culture & Differentiation: 3T3-L1 pre-adipocytes are cultured and differentiated into mature adipocytes using a standard cocktail containing dexamethasone, isobutylmethylxanthine, insulin, and fetal bovine serum.
  • Fatty Acid Treatment: Differentiated adipocytes are treated with palmitic acid (16:0) or palmitoleic acid (16:1n7), typically at 100 or 200 μM, dissolved in vehicle (e.g., ethanol) for a defined period (e.g., 9 days), with medium changed regularly.
  • Lipolysis Measurement: Glycerol and free fatty acids (FFA) released into the medium are measured using commercial kits (e.g., Free Glycerol Determination Kit, NEFA Kit).
  • Fatty Acid Oxidation: Cells are incubated with [1-¹⁴C]-palmitate. The produced ¹⁴CO₂ is trapped on filter paper soaked in ethanolamine and quantified by scintillation counting.
  • Oxygen Consumption: The oxygen consumption rate (OCR) in intact cells is measured in real-time using a Seahorse Extracellular Flux Analyzer or similar instrument as an indicator of mitochondrial respiratory activity.

2. In Vivo Assessment in Obese Mouse Models [6]

  • Animal Model & Diet: Male C57BL/6 mice are fed a high-fat diet (HFD) for 8 weeks to induce obesity.
  • Supplementation Protocol: Starting from the 5th week, HFD-fed mice receive palmitoleic acid (300 mg/kg body weight per day) or a vehicle control via oral gavage for 30 days.
  • Tissue Collection and Analysis: After the treatment period, blood, liver, and adipose tissue depots (e.g., inguinal, epididymal) are collected.
  • Serum Biochemistry: Plasma glucose, triglycerides (TAG), total cholesterol, LDL, HDL, and liver enzymes (AST, ALT) are determined using colorimetric assay kits.
  • Hepatic Lipid Content: Liver lipids are extracted from frozen tissue, and TAG and total cholesterol content are measured with colorimetric kits and normalized to tissue protein concentration.

Information on 16-Oxo-Palmitate

As mentioned, I found no specific data on this compound in the current search results. This compound appears to be a specialized or novel metabolite not yet widely covered in the scientific literature accessible through this search.

To find relevant information, you may need to consult specialized chemical databases or direct your search using the following strategies:

  • Search in specialized databases: Look up This compound or 16-oxohexadecanoic acid in scientific databases like PubChem, ChemSpider, or the CAS SciFinderⁿ platform to find its chemical structure and potentially linked studies.
  • Explore lipidomics literature: Conduct a targeted search in academic journals focusing on lipidomics and fatty acid metabolism, as this oxidized fatty acid might be discussed in the context of specific disease models or enzymatic pathways.

References

16-oxo-palmitate versus palmitic acid in metabolic studies

Author: Smolecule Technical Support Team. Date: February 2026

Palmitic Acid Data Summary

The table below consolidates key biochemical and research data on palmitic acid from the search results.

Aspect Details and Experimental Data on Palmitic Acid

| Basic Biochemistry | - IUPAC Name: Hexadecanoic acid [1]

  • Chemical Formula: C16H32O2 [1]
  • Lipid Number: C16:0 [1]
  • Molar Mass: 256.430 g/mol [1] | | Biological Roles & Metabolic Pathways | - Most common saturated fatty acid in animals, plants, and microorganisms [1].
  • Precursor for longer fatty acids and palmitoleic acid [1] [2] [3].
  • Induces ER stress-mediated apoptosis in liver cells (HepG2), mediated by transcription factor ATF4 [4]. | | Key Experimental Findings | - Cardiometabolic Risk: Raises LDL-cholesterol, a known risk factor for coronary heart disease [1] [5].
  • Lipotoxicity in Cardiomyocytes: Induces mitochondrial energy metabolism disorders, reactive oxygen species (ROS) production, and cell damage in mouse cardiac myocytes [6].
  • Insulin Signaling: Activates the insulin receptor signaling pathway in rat pancreatic islets at a physiological concentration (0.1 mmol/L) [7]. |

Experimental Protocols for Palmitic Acid

Here are detailed methodologies for key experiments cited in the search results, which you could adapt for a comparative study with 16-oxo-palmitate.

1. Protocol for Assessing ER Stress in Liver Cells [4]

  • Cell Line: Human hepatocellular carcinoma cells (HepG2).
  • Treatment: Expose cells to palmitate (commonly complexed with BSA to make it soluble in cell culture media) for various time points (e.g., 3, 6, 24 hours).
  • Key Readouts:
    • Western Blotting: Measure protein expression levels of key ER stress markers, including phosphorylated PERK (Ser713), phosphorylated eIF2α (Ser51), total ATF4, and phosphorylated CREB1.

2. Protocol for Evaluating Lipotoxicity in Cardiomyocytes [6]

  • Cell Line: Mouse cardiac myocytes (MCMs).
  • Treatment: Stimulate cells with palmitate at various concentrations (e.g., 0, 150, 350 µM) for 24 hours to establish an in vitro lipotoxicity model.
  • Key Readouts:
    • Cell Viability: Assess using CCK-8 assay.
    • Lipid Accumulation: Visualize with Oil Red O staining.
    • Reactive Oxygen Species (ROS): Detect using DCFH-DA fluorescent probe.
    • ATP Levels: Measure with a commercial ATP Detection Kit.
    • Mitochondrial Structure: Observe using transmission electron microscopy (TEM).
    • Protein Expression: Analyze PPARα, PPARγ, P-mTOR, PGC-1α, UCP2, and BNP levels via Western blot.

3. Protocol for Investigating Insulin Signaling [7]

  • Preparation: Isolate pancreatic islets from rats.
  • Treatment: Expose islets to a low concentration of palmitate (0.1 mmol/L) for short durations (up to 30 minutes) in medium with 5.6-mmol/L glucose.
  • Key Readouts:
    • Immunoprecipitation & Western Blotting: Evaluate the phosphorylation states of key signaling proteins, including IRS2 (tyrosine), ERK1/2 (Thr202/Tyr204), and STAT3 (Ser727).

Palmitic Acid Signaling Pathway

The diagram below illustrates the key signaling pathways induced by palmitic acid in liver and heart cells, based on the experimental data.

G cluster_0 Endoplasmic Reticulum (ER) Stress Pathway cluster_1 Mitochondrial & Metabolic Dysfunction Pathway Palmitate Palmitate ER_Stress ER Stress Palmitate->ER_Stress CREB1 CREB1 Phosphorylation Palmitate->CREB1 MitochondrialDysfunction Mitochondrial Dysfunction Palmitate->MitochondrialDysfunction LipidAccumulation Intracellular Lipid Accumulation Palmitate->LipidAccumulation PERK PERK Activation (Phosphorylation) ER_Stress->PERK ER_Stress->PERK eIF2a eIF2α Phosphorylation PERK->eIF2a PERK->eIF2a ATF4 ATF4 Translation & Transcription eIF2a->ATF4 eIF2a->ATF4 Apoptosis Apoptosis (e.g., via CHOP) ATF4->Apoptosis ATF4->Apoptosis CREB1->ATF4 CREB1->ATF4 ROS ROS Production MitochondrialDysfunction->ROS MitochondrialDysfunction->ROS PGC1a PGC-1α Expression ROS->PGC1a ROS->PGC1a UCP2 UCP2 Expression ROS->UCP2 ROS->UCP2 LipidAccumulation->ROS LipidAccumulation->ROS PPARs Altered PPARα/γ Signaling LipidAccumulation->PPARs LipidAccumulation->PPARs PPARs->PGC1a PPARs->PGC1a mTOR mTOR Phosphorylation PPARs->mTOR PPARs->mTOR BNP BNP Elevation (Cell Damage Marker) mTOR->BNP mTOR->BNP

References

validating analytical methods for 16-oxo-palmitate detection

Author: Smolecule Technical Support Team. Date: February 2026

Method Validation Framework for LC-MS/MS

For a method targeting a compound like 16-oxo-palmitate, you would typically follow international guidelines (e.g., EMA, US-FDA) and validate key parameters as shown in the table below. These benchmarks are derived from a validated LC-MS/MS method for a different diterpenoid compound, which serves as an excellent model [1].

Validation Parameter Experimental Detail Typical Acceptance Criterion
Linearity & Range Calibration curves from 0.5 to 500 ng/mL [1]. Correlation coefficient (r) ≥ 0.99 [1].
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; precision and accuracy within ±20% [1]. 0.5 ng/mL [1].
Precision Repeat analysis of QC samples (within-day and between-day) [1]. Coefficient of Variation (CV) < 15% [1].
Accuracy Repeat analysis of QC samples at low, medium, and high concentrations [1]. Relative Error (RE) within ±15% of the nominal value [1].
Extraction Recovery Compare analyte response from pre-extraction vs. post-extraction spiked samples [1]. Consistent and reproducible recovery (e.g., 104%-113.4%) [1].
Matrix Effect Compare analyte response in biological matrix vs. pure solution [1]. Non-significant (CV ≤ 6%) [1].

Detailed Experimental Protocol

The following workflow, modeled after a validated LC-MS/MS method, can be adapted for this compound [1].

start Start: Sample Preparation step1 1. Protein Precipitation - Add organic solvent (e.g., methanol) - Vortex and centrifuge start->step1 step2 2. Chromatographic Separation - Column: C18 (e.g., Luna C18) - Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid step1->step2 step3 3. Mass Spectrometry Analysis - Ionization: ESI Positive Mode - Detection: Multiple Reaction Monitoring (MRM) step2->step3 step4 4. Data Processing - Use internal standard (IS) for normalization - Quantify against calibration curve step3->step4 end Validated Result step4->end

Key Steps Explained:
  • Sample Preparation: The most common approach is protein precipitation extraction. An aliquot of plasma is treated with a precipitating solvent like methanol or acetonitrile. The mixture is vortexed and centrifuged, and the supernatant is collected for analysis [2] [1].
  • Chromatographic Separation: Use a reverse-phase C18 column (e.g., 3.0 × 100 mm, 1.8 μm). The mobile phase typically consists of water (solvent A) and acetonitrile (solvent B), both often modified with 0.1% formic acid to improve ionization. A gradient elution program is used to separate the analytes [2] [1].
  • Mass Spectrometry Detection: The analyzer is operated in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity. You must first optimize the MS parameters to identify the specific precursor ion → product ion transitions for both this compound and your chosen internal standard [1].

Key Considerations for this compound

Since the search results do not contain a specific method for this compound, you will need to establish and optimize the protocol from scratch.

  • Method Adaptation: The core principles from the framework table are universally applicable. Your primary task will be to experimentally determine the specific MRM transitions, chromatographic retention time, and optimal sample clean-up for this compound.
  • Instrument Selection: While LC-MS/MS is the gold standard for sensitivity and specificity, other metabolomics studies use UPLC coupled with Q-TOF/MS for untargeted biomarker discovery. Q-TOF provides high mass accuracy, which is useful for identifying unknown compounds, but MRM on a triple quadrupole is generally superior for targeted quantification [2].

References

comparison of 16-oxo-palmitate across different plant species

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Synthesis of 16-Oxo-palmitate in Plants

This compound is an omega-oxo fatty acid derived from palmitic acid (C16:0) [1]. Its synthesis in plants is typically part of the cutin biosynthesis pathway, which forms the protective cuticular layer on plant surfaces [1].

The table below summarizes the key enzymatic steps involved in its formation from palmitic acid.

Enzyme System Reaction Catalyzed Primary Substrate Product Cofactors/Requirements
Cytochrome P450 Omega-hydroxylase Omega hydroxylation Palmitic acid (C16:0) 16-Hydroxypalmitic acid NADPH, O₂ [1]
Alcohol Dehydrogenase (ADH) Alcohol oxidation 16-Hydroxypalmitic acid 16-Oxopalmitaldehyde NAD⁺ [1]
Fatty Aldehyde Dehydrogenase Aldehyde oxidation 16-Oxopalmitaldehyde This compound NAD⁺ [1]

This pathway is conserved across plant species, but the expression and activity of the involved enzymes can vary, leading to differences in this compound levels. For instance, in Arabidopsis, enzymes like CYP86A8 and CYP94C1 act as fatty acid omega-hydroxylases with distinct substrate specificities, influencing the production of such compounds [1].

Proposed Experimental Protocol for Cross-Species Comparison

To objectively compare this compound across plant species, you would need to conduct a targeted metabolomics study. Below is a generalized workflow for such an investigation.

cluster_MS LC-MS/MS Method Details Start Start: Experimental Workflow SP1 Plant Material Selection (Select diverse plant species/tissues) Start->SP1 SP2 Sample Preparation (Homogenization under controlled conditions) SP1->SP2 SP3 Lipid Extraction (Using chloroform-methanol mixture) SP2->SP3 SP4 Derivatization (If using GC-MS, e.g., MSTFA) SP3->SP4 AN1 Instrumental Analysis (LC-MS/MS or GC-MS) SP4->AN1 AN2 Quantification (Using internal standard & calibration curve) AN1->AN2 MS1 Ion Mode: Negative ESI AN3 Data Analysis (Statistical comparison across species) AN2->AN3 MS2 MRM Transition: m/z 269.4 → ... MS3 Chromatographic Separation (C18 column)

Detailed Methodologies
  • Plant Material & Growth Conditions: Grow target plant species (e.g., Arabidopsis thaliana, Vicia faba, Triticum aestivum) under controlled environmental conditions. Collect identical tissues (e.g., leaves, stems, flowers) at the same developmental stage [2] [3].
  • Sample Preparation: Flash-freeze tissues in liquid nitrogen and homogenize to a fine powder. Weigh an aliquot (e.g., 100 mg) for lipid extraction [3].
  • Lipid Extraction and Analysis:
    • Extraction: Perform a modified Bligh and Dyer extraction using chloroform:methanol (2:1 v/v) to isolate lipids [4].
    • Instrumentation: Analyze extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
    • Key Parameters:
      • Chromatography: Reverse-phase C18 column with a water/acetonitrile gradient.
      • Ionization: Negative electrospray ionization (ESI-).
      • Detection: Multiple Reaction Monitoring (MRM) for this compound. A predicted MRM transition is m/z 269.4 → 169.0 (loss of CO₂ and the aldehyde chain) [1].
    • Quantification: Use a calibration curve with a synthesized this compound standard. Include a stable isotope-labeled internal standard (if available) for accurate quantification [3].

Research Implications and Alternative Pathways

Since direct data is scarce, your research could fill a significant knowledge gap. Comparing this compound levels can provide insights into:

  • Species-Specific Defense Mechanisms: Levels may correlate with the robustness of the cuticular barrier against pathogens or water loss [1] [5].
  • Stress Response Indicators: Its role as a signaling precursor suggests its accumulation could be a metabolic marker for abiotic stress responses like drought [6].
  • Evolution of Lipid Pathways: Profiling across species can help understand the evolution of fatty acid oxidation pathways in plants.

Given the challenges in finding direct data, you might also explore related pathways:

  • Investigate the broader field of oxylipins, which are oxidized fatty acids derived from linoleic (18:2) and α-linolenic acid (18:3), as they are central to plant stress signaling [5] [6].
  • Study the role of palmitic acid itself as a precursor; its metabolism is well-documented, and genetic modifications (e.g., in FATB thioesterases) directly impact its levels in plants like Arabidopsis [7].

References

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XLogP3

5.9

Wikipedia

16-oxohexadecanoate

Dates

Last modified: 07-20-2023

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